Clopidogrel besylate
Description
Properties
IUPAC Name |
benzenesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.C6H6O3S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;7-10(8,9)6-4-2-1-3-5-6/h2-5,7,9,15H,6,8,10H2,1H3;1-5H,(H,7,8,9)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZIJKLLBDXNFV-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225441 | |
| Record name | Clopidogrel besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744256-69-7 | |
| Record name | Clopidogrel besylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744256-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopidogrel besylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744256697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clopidogrel besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(S)-alpha-(2-chlorophenyl)-6,7-dihydrothieno [3,2-c]pyridine-5-(4H) acetate.benzene sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPIDOGREL BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL9VGG8BHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacokinetics and Metabolism of Clopidogrel Besylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel, a thienopyridine antiplatelet agent, is a prodrug that requires hepatic biotransformation to its active metabolite to exert its therapeutic effect. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of clopidogrel besylate. It covers the absorption, distribution, metabolism, and excretion (ADME) of the drug, with a focus on the enzymatic pathways involved and the factors contributing to interindividual variability in response. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of clopidogrel and related compounds.
Introduction
Clopidogrel is widely prescribed for the prevention of atherothrombotic events in patients with a history of myocardial infarction, ischemic stroke, or established peripheral arterial disease.[1] Its efficacy is dependent on its conversion to an active thiol metabolite that irreversibly inhibits the P2Y12 subtype of ADP receptor on the platelet surface, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.[1][2] Understanding the complex pharmacokinetic and metabolic profile of clopidogrel is crucial for optimizing its therapeutic use and for the development of new antiplatelet therapies.
Pharmacokinetics
The pharmacokinetic properties of clopidogrel are characterized by rapid absorption and extensive metabolism. Due to its rapid and extensive metabolism, the parent drug is often not detectable in human plasma.[1][2]
Absorption
Following oral administration, clopidogrel is rapidly absorbed from the gastrointestinal tract.[1][3] The absorption is at least 50%, based on the urinary excretion of clopidogrel-related metabolites.[3][4] While food has a minimal effect on the overall absorption (AUC) of the active metabolite, it can decrease the maximum plasma concentration (Cmax) by 57% when taken with a high-fat meal.[3] The intestinal absorption of clopidogrel may be influenced by the P-glycoprotein (P-gp, ABCB1) transporter.[2]
Distribution
Clopidogrel and its main circulating inactive metabolite are highly bound to human plasma proteins, approximately 98% and 94% respectively.[3][4] This binding is reversible and non-saturable in vitro.[4]
Metabolism
The metabolism of clopidogrel is complex and follows two main pathways. Approximately 85% of the orally administered dose is hydrolyzed by carboxylesterase-1 (CES1) to an inactive carboxylic acid derivative (clopidogrel carboxylic acid), which is the main circulating metabolite in plasma.[1][5] The remaining 15% of the dose undergoes a two-step oxidative process in the liver, mediated by cytochrome P450 (CYP) enzymes, to form the active thiol metabolite.[6]
The first step is the formation of an intermediate metabolite, 2-oxo-clopidogrel. This reaction is primarily catalyzed by CYP2C19, with contributions from CYP1A2 and CYP2B6.[1][2] The second step involves the conversion of 2-oxo-clopidogrel to the active thiol metabolite, a reaction in which CYP3A4, CYP2B6, CYP2C9, and CYP2C19 are implicated.[1][2] The active metabolite is unstable and readily forms a disulfide bridge with other thiol-containing molecules or irreversibly binds to the P2Y12 receptor on platelets.[2]
The genetic polymorphism of CYP2C19 significantly impacts the formation of the active metabolite and, consequently, the antiplatelet effect of clopidogrel.[7] Individuals who are poor metabolizers for CYP2C19 have lower plasma concentrations of the active metabolite and a diminished antiplatelet response, which can lead to an increased risk of cardiovascular events.[7]
Excretion
Following a 14C-labeled oral dose of clopidogrel, approximately 50% of the radioactivity is excreted in the urine and about 46% in the feces over a period of 5 days.[3]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of clopidogrel and its metabolites.
Table 1: General Pharmacokinetic Parameters of Clopidogrel
| Parameter | Value | Reference(s) |
| Bioavailability | ~50% | [3] |
| Time to Peak Plasma Concentration (Tmax) of Parent Drug | ~1 hour | [4] |
| Plasma Protein Binding (Parent Drug) | ~98% | [3] |
| Plasma Protein Binding (Inactive Carboxylic Acid Metabolite) | ~94% | [3] |
| Half-life (Parent Drug) | ~6 hours | [3] |
| Half-life (Active Metabolite) | ~30 minutes | [3] |
| Route of Excretion | Urine (~50%), Feces (~46%) | [3] |
Table 2: Influence of Food on Clopidogrel Pharmacokinetics
| Parameter | Effect of High-Fat Meal | Reference(s) |
| Cmax of Active Metabolite | Decreased by 57% | [3] |
| AUC of Active Metabolite | Unchanged | [3] |
Table 3: Comparison of Pharmacokinetics between this compound and Clopidogrel Bisulfate
| Parameter | Geometric Mean Ratio (Besylate/Bisulfate) (90% CI) | Reference(s) |
| Cmax (Clopidogrel) | 0.96 (0.82, 1.12) | [8] |
| AUClast (Clopidogrel) | 0.95 (0.81, 1.11) | [8] |
Experimental Protocols
This section outlines the methodologies for key experiments used in the study of clopidogrel's pharmacokinetics and metabolism. These are summaries of established methods and should be adapted and validated for specific laboratory conditions.
Quantification of Clopidogrel and its Metabolites in Human Plasma using LC-MS/MS
Objective: To determine the concentrations of clopidogrel, its inactive carboxylic acid metabolite, and its active thiol metabolite in human plasma.
Methodology Summary:
-
Sample Preparation: Due to the instability of the active thiol metabolite, immediate stabilization in blood samples is crucial. This is typically achieved by derivatization with an alkylating agent like 2-bromo-3'-methoxyacetophenone.[9] Plasma is then separated by centrifugation.
-
Extraction: Analytes are extracted from the plasma matrix using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.[10] An internal standard (e.g., a deuterated analog of clopidogrel) is added to correct for extraction variability.[11]
-
Chromatographic Separation: The extracted analytes are separated using a reverse-phase C18 column on a liquid chromatography system.[10] A mobile phase gradient consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is typically used.[10]
-
Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI).[11] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.[11]
-
Quantification: Calibration curves are generated using standards of known concentrations to quantify the analytes in the plasma samples.[11]
In Vitro Metabolism of Clopidogrel using Human Liver Microsomes
Objective: To investigate the enzymatic pathways involved in the metabolism of clopidogrel and to identify the CYPs responsible for the formation of its metabolites.
Methodology Summary:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer (pH 7.4), human liver microsomes (commercially available), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).[1]
-
Incubation: The reaction mixture is pre-warmed to 37°C. The reaction is initiated by adding clopidogrel. The incubation is carried out at 37°C for a specific duration.[1]
-
Reaction Termination: The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile.[1]
-
Sample Processing: The mixture is centrifuged to pellet the microsomes. The supernatant, containing the metabolites, is collected for analysis.[1]
-
Analysis: The formation of metabolites (2-oxo-clopidogrel and the active thiol metabolite) is quantified using LC-MS/MS as described in the previous protocol. To identify the specific CYPs involved, experiments can be performed with microsomes from cells expressing single human P450 isozymes or by using selective chemical inhibitors or antibodies for specific CYPs.[12]
Assessment of Clopidogrel-Mediated Platelet Aggregation
Objective: To evaluate the pharmacodynamic effect of clopidogrel by measuring the inhibition of ADP-induced platelet aggregation.
Methodology Summary (Light Transmission Aggregometry - LTA):
-
Sample Preparation: Citrated whole blood is collected from subjects. Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed. Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed and is used to set the 100% aggregation baseline.
-
Assay Principle: LTA measures the increase in light transmission through a suspension of platelets in PRP as they aggregate in response to an agonist.
-
Procedure: An aggregating agent, typically adenosine diphosphate (ADP), is added to the PRP in a cuvette placed in an aggregometer. The change in light transmission is recorded over time.
-
Data Analysis: The maximum platelet aggregation is determined and compared to the baseline (before clopidogrel administration) to calculate the percentage of inhibition of platelet aggregation.[3]
Visualizations
Clopidogrel Metabolic Pathway
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for a Clopidogrel Pharmacokinetic Study
Caption: A typical experimental workflow for a human pharmacokinetic study of clopidogrel.
Conclusion
The pharmacokinetics and metabolism of this compound are intricate processes that are fundamental to its antiplatelet activity. The conversion of this prodrug to its active thiol metabolite is a critical step that is influenced by genetic factors, particularly polymorphisms in the CYP2C19 gene, as well as potential drug-drug interactions. A thorough understanding of these processes, facilitated by robust experimental methodologies, is essential for the continued optimization of antiplatelet therapy and the development of novel therapeutic agents. This guide provides a comprehensive overview to support the endeavors of researchers and scientists in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPIC® Guideline for Clopidogrel and CYP2C19 – CPIC [cpicpgx.org]
- 5. Clopidogrel anti-platelet effect: an evaluation by optical aggregometry, impedance aggregometry, and the platelet function analyzer (PFA-100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2C19 genotype testing to guide clopidogrel use after ischaemic stroke or transient ischaemic attack | Guidance | NICE [nice.org.uk]
- 7. Formation of the thiol conjugates and active metabolite of clopidogrel by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New UK guideline for clopidogrel recommends pharmacogenetic testing for all patients before prescription - News - University of Liverpool [news.liverpool.ac.uk]
- 9. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the Chemical Properties and Stability of Clopidogrel Besylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability profile of clopidogrel besylate, an active pharmaceutical ingredient (API) critical in the prevention of atherothrombotic events. The information presented herein is curated for professionals in the field of drug development and research, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.
Chemical and Physical Properties
Clopidogrel is a thienopyridine derivative that functions as a prodrug.[1] The besylate salt is formed by reacting clopidogrel with benzenesulfonic acid.[2][3] This salt form is often selected to improve the drug's physical properties for formulation.
General Chemical Properties
The fundamental chemical identifiers and properties of clopidogrel and its besylate salt are summarized below.
| Property | Value | Source |
| Clopidogrel Base | ||
| IUPAC Name | methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | [2] |
| Molecular Formula | C₁₆H₁₆ClNO₂S | [1] |
| Molecular Weight | 321.8 g/mol | [1] |
| CAS Number | 113665-84-2 | [1] |
| This compound | ||
| IUPAC Name | benzenesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | [2] |
| Molecular Formula | C₂₂H₂₂ClNO₅S₂ | [2] |
| Molecular Weight | 480.0 g/mol | [2] |
| CAS Number | 744256-69-7 | [2][4] |
Physicochemical Properties
The physicochemical properties of clopidogrel are crucial for its formulation, dissolution, and bioavailability. Clopidogrel is a weak base with pH-dependent solubility.[5]
| Property | Value | Conditions/Notes | Source |
| Appearance | White to off-white powder | For Clopidogrel Bisulfate, similar for Besylate | [6] |
| Melting Point | 158 °C | Clopidogrel Base | [1][7] |
| 85 °C - 95 °C | Amorphous this compound | [3] | |
| 124 °C - 132 °C | Crystalline this compound | [3] | |
| pKa | ~4.5 - 5.3 | Estimated for the basic alpha-amino group | [1][5] |
| Solubility | Practically insoluble in water at neutral pH | Clopidogrel Bisulfate, similar for Besylate | [6] |
| Freely soluble at pH 1 | Clopidogrel Bisulfate, similar for Besylate | [6] | |
| Freely soluble in methanol | Clopidogrel Bisulfate, similar for Besylate | [6] | |
| 694.5 mg/ml | In 0.1N HCl | [8] | |
| Specific Optical Rotation | +55.10° | at 25 °C (c = 1.61 in methanol) for Clopidogrel Base | [1] |
Polymorphism
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can exhibit varying physical properties, including stability, solubility, and melting point, which can impact the drug's bioavailability. Clopidogrel salts are known to exist in several polymorphic forms as well as an amorphous state.[9][10][11] For clopidogrel bisulfate, at least six crystalline forms have been identified, with Forms I and II being most commonly used in pharmaceutical formulations.[10][11][12] Form II is generally considered the more thermodynamically stable form.[9][12] Similarly, this compound exists in both a crystalline and an amorphous form, with distinct melting point ranges.[3] The amorphous form is generally less stable than its crystalline counterparts, particularly under conditions of high humidity and temperature.[9]
Metabolic Activation and Mechanism of Action
Clopidogrel is a prodrug, meaning it must be metabolized in the body to its active form to exert its therapeutic effect.[6] Approximately 85% of an orally administered dose is rapidly hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative.[13] The remaining 15% undergoes a two-step oxidative process in the liver, mediated primarily by cytochrome P450 enzymes (including CYP2C19, CYP1A2, and CYP2B6), to form the active thiol metabolite.[6][13] This active metabolite irreversibly binds to the P2Y₁₂ purinergic receptor on the platelet surface, which blocks adenosine diphosphate (ADP) from binding and subsequently prevents the activation of the glycoprotein GPIIb/IIIa complex.[6][13][14] This action ultimately inhibits platelet aggregation for the remainder of the platelet's lifespan.[13]
References
- 1. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C22H22ClNO5S2 | CID 9847991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2865681A2 - Salts of this compound and process for preparation - Google Patents [patents.google.com]
- 4. This compound | CAS#:7744256-69-0 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. novapublishers.com [novapublishers.com]
- 14. wjpls.org [wjpls.org]
The Genesis and Synthesis of a Prodrug: A Technical Guide to Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of clopidogrel, a cornerstone antiplatelet therapy. Designed for professionals in the field of drug development and research, this document details the scientific journey from its origins as a ticlopidine analog to its intricate metabolic activation and irreversible inhibition of the P2Y12 receptor. Quantitative data is presented in structured tables for clarity, and key experimental protocols are outlined to provide a comprehensive understanding of its preclinical and clinical evaluation.
Discovery and Development: An Improvement on a Predecessor
Clopidogrel was developed as a second-generation thienopyridine, emerging from research aimed at improving upon the efficacy and safety profile of its predecessor, ticlopidine. While ticlopidine was an effective antiplatelet agent, its use was associated with significant side effects, including neutropenia and thrombotic thrombocytopenic purpura. The search for a safer alternative with a more potent antiplatelet effect led to the synthesis and evaluation of a series of ticlopidine analogs. Clopidogrel, the dextrorotatory (S)-enantiomer of methyl (αS)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, was identified as a promising candidate with a superior therapeutic window.
The Chemical Blueprint: Synthesis of Clopidogrel Bisulfate
The industrial synthesis of clopidogrel bisulfate is a multi-step process that involves the creation of the racemic compound followed by chiral resolution to isolate the pharmacologically active (S)-enantiomer.
Key Synthesis Steps:
-
Formation of the Thienopyridine Ring: The synthesis often begins with the construction of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system.
-
Attachment of the Phenylacetate Moiety: This is followed by the attachment of the (2-chlorophenyl)acetate group to the nitrogen atom of the thienopyridine ring.
-
Racemic Clopidogrel Formation: These steps result in the formation of a racemic mixture of the R- and S-enantiomers of clopidogrel.
-
Chiral Resolution: The critical step of chiral resolution is then employed to separate the desired (S)-enantiomer from the inactive (R)-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-camphorsulfonic acid. The diastereomer containing the (S)-enantiomer can then be selectively crystallized and isolated.
-
Formation of the Bisulfate Salt: Finally, the isolated (S)-enantiomer is converted to its bisulfate salt to improve its stability and bioavailability for pharmaceutical formulation.
Experimental Protocol: Chiral Separation of Clopidogrel Enantiomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the analytical separation of clopidogrel enantiomers.
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Stationary Phase: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm.
-
Sample Preparation: A solution of racemic clopidogrel is prepared in the mobile phase.
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Elute the enantiomers isocratically.
-
Monitor the effluent with the UV detector and record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.
-
The Prodrug Transformation: Metabolic Activation of Clopidogrel
Clopidogrel is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion in the body to exert its therapeutic effect. This biotransformation is a crucial two-step process that occurs primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes.
Metabolic Pathways:
-
Activation Pathway (approx. 15%):
-
Step 1: Oxidation to 2-oxo-clopidogrel: The initial step involves the oxidation of the thiophene ring of clopidogrel to form an intermediate metabolite, 2-oxo-clopidogrel. This reaction is primarily mediated by CYP2C19, with contributions from CYP1A2 and CYP2B6.[1]
-
Step 2: Conversion to the Active Thiol Metabolite: The 2-oxo-clopidogrel is then further metabolized to the active thiol metabolite (R-130964). This step is catalyzed by several CYP enzymes, including CYP2C19, CYP2C9, CYP2B6, and CYP3A4.[2] The active metabolite is a highly reactive molecule containing a free thiol (-SH) group, which is essential for its pharmacological activity.
-
-
Inactivation Pathway (approx. 85%): The majority of an orally administered dose of clopidogrel is rapidly hydrolyzed by carboxylesterase-1 (CES1) in the liver to an inactive carboxylic acid derivative.[3] This inactive metabolite is the major circulating compound in the plasma.
dot
Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
The active thiol metabolite of clopidogrel exerts its antiplatelet effect by selectively and irreversibly binding to the P2Y12 purinergic receptor on the surface of platelets.
Signaling Pathway:
-
ADP Binding: Adenosine diphosphate (ADP), released from dense granules of activated platelets or damaged red blood cells, is a key agonist in platelet activation and aggregation. ADP binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.
-
P2Y12 Receptor Activation: The P2Y12 receptor is coupled to the inhibitory G-protein, Gi. Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).
-
Platelet Aggregation: Lower cAMP levels lead to a cascade of downstream events, including the activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.
-
Irreversible Inhibition by Clopidogrel's Active Metabolite: The reactive thiol group of clopidogrel's active metabolite forms a disulfide bridge with cysteine residues on the P2Y12 receptor. This covalent and irreversible binding prevents ADP from binding to the receptor, thereby blocking its activation and the subsequent signaling cascade that leads to platelet aggregation. Because platelets lack a nucleus and cannot synthesize new proteins, the effect of clopidogrel lasts for the entire lifespan of the platelet (approximately 7-10 days).
dot
Pharmacokinetic Profile
The pharmacokinetic properties of clopidogrel and its metabolites are crucial for understanding its clinical efficacy and dosing regimen. Due to its rapid and extensive metabolism, the parent drug is often undetectable in plasma. Therefore, pharmacokinetic assessments frequently rely on measurements of its major inactive metabolite.
Table 1: Pharmacokinetic Parameters of Clopidogrel and its Metabolites
| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Clopidogrel (Parent Drug) | 75 mg | ~2.0 | ~0.75 | - |
| Active Thiol Metabolite (H4 isomer) | 75 mg | 7.13 ± 6.32 | ~1.0 | 11.30 ± 9.58 |
| Inactive Carboxylic Acid Metabolite | 75 mg | 2900 ± 680 | 0.8 - 1.0 | - |
| Inactive Carboxylic Acid Metabolite | 150 mg | 4900 ± 1220 | 0.8 - 1.0 | - |
Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Note that due to the rapid clearance and low plasma concentrations of the parent drug and active metabolite, AUC values are not always reported.
Key Experimental Protocols
In Vitro P2Y12 Receptor Inhibition Assay: Light Transmission Aggregometry (LTA)
LTA is a widely used method to assess the in vitro effect of antiplatelet agents like clopidogrel.
-
Principle: This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
Materials:
-
Blood collection tubes with 3.2% sodium citrate anticoagulant.
-
Centrifuge.
-
Platelet aggregometer with a light source and a photodetector.
-
ADP solution (agonist).
-
Platelet-poor plasma (PPP) for blanking.
-
-
Procedure:
-
Blood Collection: Collect whole blood by venipuncture into citrate tubes.
-
PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 150-200 x g for 10-15 minutes) to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g for 15-20 minutes) to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.
-
Aggregometer Setup: Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline. Place a cuvette with PRP to set the 0% transmission baseline.
-
Aggregation Measurement:
-
Pipette a known volume of PRP into a test cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate to 37°C.
-
Add a specific concentration of ADP (e.g., 5 or 20 µM) to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is calculated from the change in light transmission. The effect of clopidogrel is determined by comparing the aggregation in PRP from a treated subject to that of a baseline or untreated control.
-
dot
In Vivo Animal Model of Thrombosis: Ferric Chloride-Induced Thrombosis in Rats
This model is commonly used to evaluate the antithrombotic efficacy of drugs like clopidogrel in vivo.
-
Principle: Topical application of ferric chloride (FeCl₃) to an artery induces oxidative injury to the endothelium, leading to the formation of a platelet-rich thrombus and vessel occlusion.
-
Materials:
-
Male Wistar rats (250-300g).
-
Anesthetic (e.g., sodium pentobarbital).
-
Surgical instruments.
-
Ferric chloride solution (e.g., 35% in distilled water).
-
Filter paper strips.
-
Doppler flow probe and flowmeter.
-
-
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a surgical board.
-
Surgical Exposure: Make a midline incision in the neck to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissues.
-
Drug Administration: Administer clopidogrel or vehicle control orally at a predetermined time before thrombosis induction.
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery, distal to the site of injury, to monitor blood flow.
-
Thrombosis Induction:
-
Saturate a small piece of filter paper (e.g., 1 x 2 mm) with the FeCl₃ solution.
-
Apply the saturated filter paper to the surface of the exposed carotid artery for a specific duration (e.g., 10 minutes).
-
After the application time, remove the filter paper and rinse the area with saline.
-
-
Monitoring: Continuously monitor and record the carotid artery blood flow using the Doppler flowmeter. The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the complete cessation of blood flow.
-
Data Analysis: Compare the TTO in the clopidogrel-treated group to the vehicle-treated control group. A significant prolongation of TTO indicates antithrombotic efficacy.
-
dot
In Vitro Metabolism Study Using Human Liver Microsomes
This protocol is used to investigate the metabolic fate of clopidogrel in a system that mimics the human liver.
-
Principle: Human liver microsomes (HLMs) are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including CYPs. Incubating clopidogrel with HLMs in the presence of necessary cofactors allows for the in vitro study of its metabolism.
-
Materials:
-
Pooled human liver microsomes.
-
Clopidogrel solution.
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Incubator or water bath at 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile).
-
Analytical instruments for metabolite identification and quantification (e.g., LC-MS/MS).
-
-
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and clopidogrel solution. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at the designated time points by adding an equal volume of the ice-cold quenching solution.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
Metabolite Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the formation of clopidogrel metabolites (e.g., 2-oxo-clopidogrel, active thiol metabolite, and inactive carboxylic acid derivative) over time.
-
Conclusion
Clopidogrel represents a significant advancement in antiplatelet therapy, born from a rational drug design approach to improve upon a first-generation compound. Its journey from a prodrug to a potent, irreversible inhibitor of the P2Y12 receptor is a testament to the intricate interplay of medicinal chemistry, pharmacology, and drug metabolism. This technical guide has provided a comprehensive overview of the discovery, synthesis, and mechanism of action of clopidogrel, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and scientists in the field of drug development.
References
- 1. Comparison of P2Y12 receptor inhibition by clopidogrel and prasugrel in patients undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CYP2C19 in Clopidogrel Besylate Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clopidogrel besylate is a cornerstone antiplatelet therapy for the prevention of atherothrombotic events. However, its efficacy is highly variable, a phenomenon largely attributed to the genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme. This technical guide provides a comprehensive overview of the critical role of CYP2C19 in the metabolic activation of clopidogrel, the clinical implications of its genetic variants, and the experimental methodologies used to study this interaction. A thorough understanding of this subject is paramount for the development of novel antiplatelet agents and for the advancement of personalized medicine in cardiovascular therapeutics.
Introduction to this compound and its Mechanism of Action
Clopidogrel is a prodrug that requires hepatic biotransformation to its active metabolite to exert its antiplatelet effect. The active metabolite irreversibly binds to the P2Y12 subtype of adenosine diphosphate (ADP) receptor on the platelet surface, thereby inhibiting ADP-mediated platelet activation and aggregation for the lifespan of the platelet.[1][2]
The Metabolic Activation Pathway of Clopidogrel
The metabolic activation of clopidogrel is a two-step oxidative process primarily mediated by hepatic CYP450 enzymes.[1][2] Approximately 85% of an orally administered dose of clopidogrel is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative.[3][4] The remaining 15% is converted to 2-oxo-clopidogrel, an intermediate metabolite, which is then further oxidized to the active thiol metabolite.[5]
Several CYP enzymes, including CYP1A2, CYP2B6, CYP2C9, CYP3A4, and CYP2C19, are involved in this bioactivation process.[1][2] However, a substantial body of evidence from pharmacokinetic, pharmacodynamic, and clinical outcome studies has established CYP2C19 as the principal enzyme responsible for both oxidative steps.[3][6]
The Role of CYP2C19 Genetic Polymorphisms
The gene encoding CYP2C19 is highly polymorphic, with numerous alleles that can alter the enzyme's metabolic activity. These genetic variations are the primary determinant of interindividual variability in clopidogrel response.[7] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype.
CYP2C19 Alleles and Phenotypes
-
Extensive (Normal) Metabolizers (EM): Carry two functional alleles (e.g., 1/1).
-
Intermediate Metabolizers (IM): Carry one functional and one loss-of-function allele (e.g., 1/2).[8]
-
Poor Metabolizers (PM): Carry two loss-of-function alleles (e.g., 2/2, 2/3).[9]
-
Ultrarapid Metabolizers (UM): Carry at least one increased-function allele (e.g., 1/17, 17/17).
The most common loss-of-function alleles are *2 and *3, which result in a non-functional or severely impaired enzyme.[7] The *17 allele is a gain-of-function variant associated with increased enzyme expression and activity.[10]
Ethnic and Geographic Distribution of CYP2C19 Alleles
The frequency of CYP2C19 alleles varies significantly across different ethnic and geographic populations, which has important implications for global drug development and clinical practice.
| Allele | Caucasian | African American | East Asian | South Asian |
| CYP2C192 | 15.2% | 17.5% | 28.4% | 31.8% |
| CYP2C193 | <1% | <1% | 6.0% | <1% |
| CYP2C19*17 | 20.4% | 19.1% | 3.7% | 20.4% |
Clinical Implications of CYP2C19 Genotype on Clopidogrel Therapy
The CYP2C19 genotype has a profound impact on the pharmacokinetic and pharmacodynamic response to clopidogrel, which in turn influences clinical outcomes.
Pharmacokinetic and Pharmacodynamic Variability
CYP2C19 loss-of-function alleles are associated with reduced formation of the active metabolite of clopidogrel, leading to lower plasma concentrations and diminished platelet inhibition.[8][11] Conversely, the *17 allele can lead to enhanced active metabolite formation and a greater antiplatelet effect.[10]
| CYP2C19 Phenotype | Active Metabolite AUC (ng·h/mL) | Platelet Aggregation (%) |
| Extensive Metabolizer (EM) | 11.2 ± 4.5 | 45 ± 15 |
| Intermediate Metabolizer (IM) | 7.3 ± 3.1 | 58 ± 12 |
| Poor Metabolizer (PM) | 4.1 ± 1.8 | 72 ± 10 |
Clinical Outcomes
| CYP2C19 Genotype | Hazard Ratio for MACE (95% CI) |
| One Loss-of-Function Allele (IM) | 1.55 (1.11 - 2.17) |
| Two Loss-of-Function Alleles (PM) | 1.76 (1.24 - 2.50) |
These findings have led to the inclusion of a boxed warning on the clopidogrel label by the U.S. Food and Drug Administration (FDA) and the development of clinical guidelines by organizations such as the Clinical Pharmacogenetics Implementation Consortium (CPIC) that recommend alternative antiplatelet therapies (e.g., prasugrel or ticagrelor) for CYP2C19 intermediate and poor metabolizers.[14]
Experimental Protocols for Studying CYP2C19 and Clopidogrel Metabolism
A variety of experimental techniques are employed to investigate the role of CYP2C19 in clopidogrel metabolism and to assess an individual's response to the drug.
CYP2C19 Genotyping
-
DNA Extraction: Genomic DNA is isolated from whole blood using a standard extraction kit.
-
PCR Amplification: A specific region of the CYP2C19 gene containing the single nucleotide polymorphism (SNP) of interest is amplified using allele-specific primers.
-
Restriction Enzyme Digestion: The PCR product is incubated with a restriction enzyme that recognizes and cuts the DNA at a specific sequence present in either the wild-type or the variant allele.
-
Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose gel. The resulting banding pattern reveals the individual's genotype.[2]
-
DNA Preparation: Genomic DNA is extracted and quantified.
-
Assay Preparation: A reaction mixture is prepared containing TaqMan® Genotyping Master Mix, the specific CYP2C19 SNP Genotyping Assay (which includes primers and two allele-specific TaqMan® probes with different fluorescent reporters), and the genomic DNA sample.
-
Real-Time PCR: The reaction is run on a real-time PCR instrument. During amplification, the probe corresponding to the present allele(s) is cleaved, releasing the reporter dye and generating a fluorescent signal.
-
Allelic Discrimination: The instrument software plots the fluorescence signals to determine the genotype of the sample.[10][15]
Platelet Function Assays
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.
-
Assay Procedure: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmission is established.
-
Agonist Addition: A platelet agonist, typically ADP, is added to the PRP to induce aggregation.
-
Measurement: As platelets aggregate, the light transmission through the PRP increases. The change in light transmission is recorded over time, and the maximal platelet aggregation is determined.[16][17][18][19]
-
Sample Incubation: Whole blood is incubated with prostaglandin E1 (PGE1) with and without ADP.
-
Cell Lysis and Staining: The red blood cells are lysed, and the platelets are permeabilized and stained with a fluorescently labeled antibody specific for phosphorylated VASP.
-
Flow Cytometry: The samples are analyzed by flow cytometry to measure the fluorescence intensity of the platelets.
-
Platelet Reactivity Index (PRI) Calculation: The PRI is calculated based on the fluorescence intensity in the presence and absence of ADP, reflecting the degree of P2Y12 receptor inhibition.[20][21][22][23]
Conclusion and Future Directions
The intricate relationship between CYP2C19 and clopidogrel metabolism is a well-established paradigm in pharmacogenomics. The compelling evidence linking CYP2C19 genotype to clinical outcomes has paved the way for personalized antiplatelet therapy. Future research should focus on further refining genotype-guided treatment algorithms, exploring the role of other genetic and non-genetic factors in clopidogrel response, and developing cost-effective and rapid point-of-care genotyping assays to facilitate the widespread implementation of personalized medicine in cardiovascular care. For drug development professionals, a thorough understanding of the CYP2C19-clopidogrel interaction is crucial for designing and evaluating novel antiplatelet agents that may offer a more predictable and consistent clinical response across diverse patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.3. CYP2C19 genotyping [bio-protocol.org]
- 3. Pharmacokinetics and pharmacodynamics following maintenance doses of prasugrel and clopidogrel in Chinese carriers of CYP2C19 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major Allele Frequencies in CYP2C9 and CYP2C19 in Asian and European Populations: A Case Study to Disaggregate Data Among Large Racial Categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Association between cytochrome P450 2C19 polymorphism and clinical outcomes in clopidogrel-treated Uygur population with acute coronary syndrome: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-ethnic Distribution of Clinically Relevant CYP2C Genotypes and Haplotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP2C19 Allele Frequencies in Over 2.2 Million Direct‐to‐Consumer Genetics Research Participants and the Potential Implication for Prescriptions in a Large Health System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ahajournals.org [ahajournals.org]
- 12. dovepress.com [dovepress.com]
- 13. Influence of CYP2C19 genotype on antiplatelet treatment outcomes after percutaneous coronary intervention in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. thieme-connect.com [thieme-connect.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 20. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 22. biocytex.fr [biocytex.fr]
- 23. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
In Vitro Antiplatelet Activity of Clopidogrel Besylate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Clopidogrel is a cornerstone of antiplatelet therapy, functioning as a prodrug that requires hepatic biotransformation to exert its therapeutic effects.[1] Its primary mechanism involves the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface, which is critical for its anti-aggregatory properties.[1][2] This technical guide provides an in-depth overview of the in vitro biological activity of clopidogrel, focusing on its mechanism of action, quantitative efficacy data from various assays, detailed experimental protocols, and the key signaling pathways involved in its antiplatelet effects.
Mechanism of Action
Bioactivation of Clopidogrel
Clopidogrel is administered as an inactive prodrug and must undergo metabolic activation to become effective.[3] This biotransformation occurs predominantly in the liver via two main metabolic pathways.[4] Approximately 85% of the parent drug is hydrolyzed by esterases into an inactive carboxylic acid derivative.[4] The remaining portion is metabolized by multiple cytochrome P450 (CYP) enzymes in a two-step process to form the active thiol metabolite.[2][4] The initial oxidation to 2-oxo-clopidogrel and subsequent metabolism to the active metabolite is primarily mediated by CYP2C19, with contributions from CYP3A4, CYP1A2, and CYP2B6.[2][4][5]
Inhibition of the P2Y12 Receptor
The active thiol metabolite of clopidogrel selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[2][3] The P2Y12 receptor is a G protein-coupled receptor (GPCR) crucial for ADP-mediated platelet activation and aggregation.[6] The irreversible nature of this binding means that the antiplatelet effect lasts for the entire lifespan of the platelet, which is typically 7 to 10 days.[2] Normal platelet function is restored only as new platelets are generated.[2]
Downstream Signaling Effects
Under normal physiological conditions, ADP binding to the P2Y12 receptor activates a Gi protein-coupled signaling cascade.[6][7] This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent activation of the glycoprotein (GP) IIb/IIIa receptor complex.[2][8] The activated GPIIb/IIIa complex binds to fibrinogen, facilitating platelet cross-linking and aggregation.[2] By blocking the P2Y12 receptor, clopidogrel's active metabolite prevents this entire signaling cascade, thereby inhibiting ADP-mediated platelet activation and aggregation.[2][3]
Quantitative In Vitro Activity
The in vitro antiplatelet activity of clopidogrel has been quantified using various assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter demonstrating the potency of its active metabolite. It is noteworthy that clopidogrel itself shows no direct anti-aggregatory effects in platelet-rich plasma (PRP) due to the requirement for hepatic bioactivation; however, direct effects can be observed in washed platelet preparations.[9]
Table 1: IC₅₀ Values for Clopidogrel's Antiplatelet Activity
| Parameter | IC₅₀ Value (µM) | Species | Assay Conditions | Agonist | Reference(s) |
|---|---|---|---|---|---|
| Inhibition of Platelet Aggregation | 1.9 ± 0.3 | Human | Washed Platelets | ADP (6 µM) | [9][10] |
| Inhibition of Platelet Aggregation | 3291.07 | Human | Platelet-Rich Plasma (PRP) | ADP | [11] |
| Inhibition of Platelet Aggregation | 281.01 | Human | Platelet-Rich Plasma (PRP) | PAF | [11] |
| Inhibition of Platelet Aggregation | 2.4 | Rat | Platelet Aggregometry | ADP | [1] |
| Inhibition of 33P-2MeS-ADP Binding | 0.53 | Human | Radioligand Binding Assay | 33P-2MeS-ADP |[1] |
Table 2: Comparative In Vitro Platelet Aggregation Inhibition
| Comparison | Drug Formulation | Mean Platelet Aggregation (%) | Conditions | Reference(s) |
|---|---|---|---|---|
| Generic vs. Brand | Osvix® (generic) | 14.8 ± 5.8 | Patients on dual antiplatelet therapy; 5 µM/L ADP agonist. | [12][13] |
| Plavix® (brand) | 13.7 ± 7.0 | Patients on dual antiplatelet therapy; 5 µM/L ADP agonist. | [12][13] | |
| Different Salt Forms | Clopidogrel Besylate (CB) | 27.6 ± 13.7 | Patients with coronary artery disease; ADP agonist. | [14] |
| | Clopidogrel Hydrogensulfate (CHS) | 29.0 ± 15.3 | Patients with coronary artery disease; ADP agonist. |[14] |
Key Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is a standard method to assess platelet aggregation in vitro.[9]
-
Objective: To measure the extent of platelet aggregation in response to an agonist.
-
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and is used as a reference (100% transmission).
-
Assay Procedure: PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer, which measures light transmission through the sample.[10] A baseline light transmission is established.[10]
-
Incubation: The test compound (e.g., clopidogrel's active metabolite) or vehicle control is added to the PRP and incubated for a specified period.[10]
-
Induction of Aggregation: A platelet agonist, such as ADP, collagen, or thrombin, is added to induce aggregation.[9][10]
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time and compared to the PPP reference to quantify aggregation.[10]
-
Flow Cytometry for Platelet Activation Markers
This technique is used to quantify the expression of surface markers associated with platelet activation.
-
Objective: To assess the effect of clopidogrel on the expression of activation-dependent markers like P-selectin (CD62p) and activated GPIIb/IIIa (PAC-1).[15][16]
-
Methodology:
-
Sample Treatment: Whole blood or PRP is incubated with clopidogrel or a control vehicle.
-
Activation: A platelet agonist (e.g., ADP, thrombin) is added to stimulate the platelets.[16]
-
Staining: The sample is incubated with fluorescently labeled monoclonal antibodies specific to activation markers (e.g., anti-CD62p, PAC-1).
-
Analysis: The sample is analyzed using a flow cytometer, which measures the fluorescence intensity of individual platelets. The percentage of platelets expressing the marker and the mean fluorescence intensity are quantified to determine the level of activation.
-
P2Y12 Receptor Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the P2Y12 receptor.
-
Objective: To quantify the binding affinity of clopidogrel's active metabolite for the P2Y12 receptor.[1]
-
Methodology:
-
Preparation: Washed human platelets are prepared and incubated with a radiolabeled ADP analog, such as 33P-2MeS-ADP, which specifically binds to the P2Y12 receptor.[1]
-
Competition: Increasing concentrations of the unlabeled test compound (synthetically generated active metabolite of clopidogrel) are added to compete with the radioligand for binding sites.[1]
-
Separation: After incubation, bound and free radioligand are separated by rapid filtration.[1]
-
Quantification: The amount of radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter. The data is used to calculate the IC₅₀ value for receptor binding.[1]
-
In Vitro Bioactivation and Platelet Aggregation Assay
This novel method allows for the study of CYP-mediated activation of clopidogrel in vitro.[5]
-
Objective: To assess the formation of clopidogrel's active metabolite by specific recombinant CYP enzymes and its immediate effect on platelet aggregation.[5]
-
Methodology:
-
Incubation Mixture: Washed human platelets are incubated in the presence of clopidogrel and a specific recombinant CYP enzyme (e.g., CYP3A4, CYP2C19).[5] A control reaction lacks the active enzyme.
-
Time-Course Sampling: At various time points during the incubation, an aliquot is removed from the mixture.[5]
-
Aggregation Measurement: The aliquot is placed in an aggregometer, and an agonist (e.g., ADP) is added to measure platelet aggregation.[5]
-
Analysis: The degree of inhibition of platelet aggregation in the active enzyme sample, compared to the control, indicates the formation of the active metabolite and its reaction with the platelet P2Y12 receptor.[5] This inhibition is dependent on both the clopidogrel concentration and the CYP concentration.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of the P2Y12 receptor-mediated pathway to platelet hyperreactivity in hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [digital.library.adelaide.edu.au]
- 9. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of this compound and clopidogrel hydrogensulfate on platelet aggregation in patients with coronary artery disease: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Clopidogrel Salts: A Technical Guide to Besylate and Bisulfate Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopidogrel, a cornerstone of antiplatelet therapy, is commercially available in different salt forms, primarily as clopidogrel bisulfate and, less commonly, as clopidogrel besylate. While the active pharmaceutical ingredient (API), clopidogrel, remains the same, the choice of salt form can influence the drug's physicochemical properties, such as solubility, stability, and melting point. This technical guide provides an in-depth comparison of this compound and clopidogrel bisulfate, focusing on their chemical structures, physicochemical properties, and the underlying experimental methodologies for their characterization. Furthermore, it elucidates the metabolic activation and mechanism of action of clopidogrel through detailed pathway diagrams.
Introduction
Clopidogrel is a prodrug that, upon metabolic activation, irreversibly inhibits the P2Y12 subtype of adenosine diphosphate (ADP) receptors on platelets, thereby preventing platelet aggregation.[1] It is widely prescribed for the prevention of atherothrombotic events. The free base of clopidogrel is an oily substance, making its formulation into a stable solid dosage form challenging. To overcome this, clopidogrel is formulated as a salt. The most common salt is clopidogrel bisulfate, but this compound has also been developed. Understanding the differences between these salt forms is crucial for drug development, formulation, and regulatory purposes.
Chemical Structure Differences
The fundamental difference between this compound and clopidogrel bisulfate lies in the counter-ion that forms a salt with the clopidogrel base.
-
Clopidogrel Base: The active moiety, methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate.
-
Clopidogrel Bisulfate: This salt is formed with sulfuric acid (H₂SO₄). The counter-ion is the bisulfate (or hydrogen sulfate) anion (HSO₄⁻). The empirical formula for clopidogrel bisulfate is C₁₆H₁₆ClNO₂S·H₂SO₄.[2]
-
This compound: This salt is formed with benzenesulfonic acid. The counter-ion is the benzenesulfonate (besylate) anion (C₆H₅SO₃⁻).
Below is a visual representation of the chemical structures.
Physicochemical Properties: A Comparative Analysis
The choice of salt form can significantly impact the physicochemical properties of a drug. While extensive head-to-head comparative studies are limited in publicly available literature, the following table summarizes key properties based on available data and general pharmaceutical principles.
| Property | Clopidogrel Bisulfate | This compound |
| Molecular Formula | C₁₆H₁₈ClNO₆S₂ | C₂₂H₂₂ClNO₅S₂ |
| Molecular Weight | 419.9 g/mol [3] | 479.9 g/mol |
| Melting Point | Form I: 184 °C; Form II: 176-178 °C[4] | ~155-157 °C |
| Solubility | Freely soluble at pH 1, practically insoluble at neutral pH.[2] | Data not widely available, but expected to be soluble in acidic conditions. |
| Bioavailability | Considered bioequivalent to the besylate salt.[5][6] | Considered bioequivalent to the bisulfate salt.[5][6] |
| Stability | The bisulfate salt is known to be stable in its crystalline forms. | Generally, besylate salts are known for good stability. |
Experimental Protocols
Determination of Melting Point
Methodology: The melting point is determined using the capillary method with a calibrated digital melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered and dried clopidogrel salt is packed into a capillary tube to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.[7][8]
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
Determination of Aqueous Solubility
Methodology: The equilibrium solubility is determined using the shake-flask method.[9]
-
Sample Preparation: An excess amount of the clopidogrel salt is added to a sealed flask containing a specific volume of a buffered aqueous solution of known pH (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions).
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Analysis: The concentration of clopidogrel in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Assessment of Solid-State Stability
Methodology: Stability testing is conducted under accelerated and long-term storage conditions according to ICH guidelines.[10]
-
Sample Storage: Samples of the clopidogrel salt are stored in controlled environment chambers at specified temperature and relative humidity (RH) conditions (e.g., accelerated: 40 °C / 75% RH; long-term: 25 °C / 60% RH).
-
Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24, 36 months for long-term).[11]
-
Analysis: At each time point, the samples are analyzed for:
-
Appearance: Visual inspection for any physical changes.
-
Assay: Quantification of the clopidogrel content by HPLC to determine degradation.
-
Related Substances: Detection and quantification of any degradation products by HPLC.
-
Polymorphic Form: Analysis by X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to detect any changes in the crystalline form.
-
Water Content: Determined by Karl Fischer titration.
-
Mechanism of Action and Metabolic Activation
Clopidogrel is a prodrug that requires a two-step metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to form its active thiol metabolite.[1][12] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets.
Metabolic Activation Pathway
The following diagram illustrates the metabolic activation of clopidogrel.
P2Y12 Receptor Signaling Pathway
The binding of the active metabolite to the P2Y12 receptor inhibits the Gi protein-coupled signaling cascade, leading to a decrease in platelet activation and aggregation.
Conclusion
The selection of a salt form for a drug candidate is a critical decision in pharmaceutical development. In the case of clopidogrel, both the bisulfate and besylate salts have been developed to provide stable, solid dosage forms of the active pharmaceutical ingredient. While their chemical structures differ due to the counter-ion, pharmacokinetic and pharmacodynamic studies have shown them to be bioequivalent, delivering a similar therapeutic effect.[5][6] The choice between these salt forms may, therefore, be influenced by factors such as manufacturing processes, intellectual property, and regulatory considerations. For researchers and drug development professionals, a thorough understanding of the physicochemical properties of each salt form, determined through robust experimental protocols, is essential for successful formulation development and ensuring product quality. The intricate metabolic activation and mechanism of action of clopidogrel underscore the importance of considering both the API and its biological transformation in the design of effective antiplatelet therapies.
References
- 1. SMPDB [smpdb.ca]
- 2. The antiaggregating activity of clopidogrel is due to a metabolic activation by the hepatic cytochrome P450-1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioequivalence and tolerability of two clopidogrel salt preparations, besylate and bisulfate: a randomized, open-label, crossover study in healthy Korean male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics/pharmacodynamics of this compound and clopidogrel bisulfate in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. ijnrd.org [ijnrd.org]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacodynamics of Clopidogrel Besylate in Healthy Volunteers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of clopidogrel besylate in healthy volunteers. It delves into the core mechanism of action, quantitative measures of its antiplatelet effects, and detailed experimental protocols for assessing its activity.
Introduction
Clopidogrel is a prodrug that, in its active form, functions as an antiplatelet agent.[1] It is a thienopyridine derivative that irreversibly blocks the P2Y12 subtype of ADP receptor on the platelet surface, which is crucial for platelet activation and aggregation.[2][3] this compound is a specific salt form of the drug.[4] This document focuses on its pharmacodynamic properties observed in healthy individuals, providing a baseline for its effects absent of underlying disease states.
Mechanism of Action
Clopidogrel's therapeutic effect is dependent on its metabolic activation in the liver.[5] Approximately 85% of an oral dose is hydrolyzed by esterases to an inactive carboxylic acid derivative.[5][6] The remaining 15% undergoes a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes to form the active thiol metabolite.[2][7] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on platelets.[2][3]
By blocking the P2Y12 receptor, the active metabolite prevents ADP from binding and initiating the downstream signaling cascade that leads to G-protein-mediated inhibition of adenylyl cyclase.[3][8] This ultimately prevents the activation of the glycoprotein IIb/IIIa receptor complex, which is the final common pathway for platelet aggregation.[9] Because the inhibition is irreversible, the effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[5][10]
The conversion of clopidogrel to its active metabolite is a critical step in its mechanism of action and involves several CYP enzymes.
The active metabolite of clopidogrel disrupts the normal signaling cascade initiated by ADP binding to the P2Y12 receptor.
Quantitative Pharmacodynamic Data
The antiplatelet effect of this compound has been quantified in numerous studies with healthy volunteers. The data below summarizes key pharmacodynamic parameters.
| Loading Dose | Maintenance Dose | Time Point | ADP Concentration | Mean IPA (%) | Study Population |
| 300 mg | 75 mg/day | - | 20 µM | - | Healthy Subjects & Patients |
| 375 mg | 75 mg/day | 5 hours | 5 µM | 80 ± 3.6 | 10 Healthy Males |
| 400 mg | - | 2 hours | 5 µM | 42 ± 6 | Healthy Males |
| 400 mg | - | 24 hours | 5 µM | 43 ± 9 | Healthy Males |
| 600 mg | - | 2 hours | - | >40% | - |
| - | 75 mg/day | Steady State (Days 8, 10, 12) | 5 µM | 43 ± 11.6 | 35 Healthy Males |
| - | 75 mg/day | Week 12 | 5 µM | 39 ± 17 | 35 Healthy Males |
Data compiled from multiple sources.[11][12][13][14][15]
| Parameter | Loading Dose | Value | Notes |
| Onset of Significant IPA | 375 mg | 30 minutes | - |
| Time to Peak Effect | 300 mg | 4-6 hours | Inhibition of 30-40% |
| Time to Peak Effect | 375 mg | 5 hours | - |
| Time to Peak Effect | 600 mg | ~2 hours | Inhibition >40% |
| Return to Baseline | 75 mg/day for 7 days | ~7 days after discontinuation | Platelet function gradually increases. |
| Return to Baseline | 75 mg/day for 12 weeks | Within 2 weeks after discontinuation | - |
Data compiled from multiple sources.[11][13][14][16][17]
Experimental Protocols
The assessment of clopidogrel's pharmacodynamic effects relies on specialized laboratory tests that measure platelet function.
LTA is considered the gold standard for measuring platelet aggregation.[18][19]
-
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Methodology:
-
Sample Collection: Whole blood is collected in tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation: The blood is centrifuged at a low speed (e.g., 150 x g for 10 minutes) to obtain PRP.[20] A portion of the remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.[20]
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.[21]
-
A baseline light transmission is established.
-
An agonist, typically ADP at concentrations of 5 µM or 20 µM, is added to induce aggregation.[11][12]
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum platelet aggregation (MPA) is determined and often expressed as a percentage relative to the PPP baseline. The inhibition of platelet aggregation (IPA) is calculated by comparing the MPA in the presence of clopidogrel to the baseline MPA.
-
The VerifyNow system is a point-of-care, whole-blood assay designed to measure P2Y12 receptor blockade.[22][23]
-
Principle: The assay measures platelet-induced aggregation of fibrinogen-coated microbeads in response to ADP. The inclusion of prostaglandin E1 (PGE1) makes the assay more specific to the P2Y12 receptor by inhibiting the P2Y1 receptor pathway.[22][23]
-
Methodology:
-
Sample Collection: Whole blood is collected in a Greiner blue top (3.2% citrate) tube.[24]
-
Assay Procedure:
-
Data Analysis: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition. The system can also calculate the percent inhibition based on a baseline measurement.
-
The following diagram illustrates a typical workflow for a clinical study evaluating the pharmacodynamics of clopidogrel in healthy volunteers.
Conclusion
This compound is a potent and effective inhibitor of platelet aggregation in healthy volunteers. Its pharmacodynamic profile is characterized by a rapid onset of action with a loading dose, a sustained effect with maintenance dosing, and a duration of action that corresponds to the lifespan of platelets. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals in the field of drug development. The consistent findings across various studies underscore the reliability of its mechanism of action and provide a basis for further investigation into its clinical applications and potential for personalized medicine based on individual metabolic differences.
References
- 1. Clopidogrel (Plavix): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. ClinPGx [clinpgx.org]
- 3. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics/pharmacodynamics of this compound and clopidogrel bisulfate in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bchcicu.org [bchcicu.org]
- 10. interesjournals.org [interesjournals.org]
- 11. Long-term activity of clopidogrel: a three-month appraisal in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clopidogrel loading dose regimens: kinetic profile of pharmacodynamic response in healthy subjects [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Single-dose pharmacodynamics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recovery of platelet function after discontinuation of clopidogrel treatment in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 23. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 24. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
Clopidogrel Besylate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties, mechanism of action, and analytical methodologies for clopidogrel besylate, a critical antiplatelet agent. The information is curated to support research, development, and quality control activities.
Core Physicochemical Data
This compound is the benzenesulfonate salt of clopidogrel, a thienopyridine class inhibitor of P2Y12 ADP platelet receptors. The addition of the besylate moiety improves the solubility and stability of the active pharmaceutical ingredient.
| Parameter | Value | Reference |
| Molecular Formula | C22H22ClNO5S2 | [1] |
| C16H16ClNO2S : C6H6O3S | [2] | |
| Molecular Weight | 480.0 g/mol | [1] |
| 479.997 g/mol | [3] | |
| Appearance | White to off-white powder | [4] |
| Solubility | Practically insoluble in water at neutral pH, but freely soluble at pH 1. It also dissolves freely in methanol, is sparingly soluble in methylene chloride, and is practically insoluble in ethyl ether. | [4] |
Mechanism of Action: P2Y12 Receptor Inhibition
Clopidogrel is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect. Following oral administration, it is absorbed and undergoes a two-step oxidative process in the liver, primarily mediated by cytochrome P450 enzymes (notably CYP2C19), to form its active thiol metabolite.[2][5]
The active metabolite then selectively and irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[2][3] This covalent binding prevents ADP from binding to the P2Y12 receptor, thereby inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex.[2] The inhibition of the GPIIb/IIIa complex is the final common pathway for platelet aggregation. As this inhibition is irreversible, the antiplatelet effect of clopidogrel lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[2][5]
Experimental Protocols
Accurate and reliable analytical methods are essential for the quality control and clinical monitoring of this compound. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a primary method for determining the purity and assay of this compound in bulk drug and pharmaceutical formulations.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase : A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of a phosphate buffer (pH adjusted to the acidic range, e.g., pH 2.6) and an organic solvent such as acetonitrile or methanol.[6][7]
-
Flow Rate : Typically set at 1.0 mL/min.[7]
-
Detection : UV detection at 220 nm is suitable for clopidogrel.[7][8]
-
Sample Preparation : A known concentration of the this compound sample is prepared by dissolving it in the mobile phase or a suitable solvent. The solution should be filtered through a 0.45 µm filter before injection.
-
Procedure : Inject a defined volume of the sample solution into the HPLC system. The retention time and peak area of clopidogrel are used for identification and quantification against a reference standard.
UV-Visible Spectrophotometry for Quantification
UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound, particularly in dissolution testing and for routine quality control.
-
Instrumentation : A UV-Visible spectrophotometer.
-
Solvent : Given its solubility profile, 0.1 N hydrochloric acid (pH 1.2) is a suitable solvent.[4]
-
Wavelength of Maximum Absorbance (λmax) : Clopidogrel bisulfate exhibits a maximum absorbance at approximately 222 nm in an acidic medium.[4]
-
Sample Preparation : A stock solution of this compound is prepared in the chosen solvent. This stock solution is then serially diluted to prepare a series of standard solutions of known concentrations.
-
Procedure : The absorbance of the standard solutions is measured at the λmax to construct a calibration curve. The absorbance of the unknown sample solution is then measured, and its concentration is determined using the calibration curve.
Dissolution Testing for Solid Dosage Forms
Dissolution testing is a critical quality control test to ensure the in-vitro release of the drug from the solid dosage form.
-
Apparatus : USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium : 900 mL of 0.1 N HCl or a suitable buffer, maintained at 37 ± 0.5 °C.[9]
-
Paddle Speed : 50 rpm.
-
Procedure : A single tablet is placed in each dissolution vessel. At specified time intervals, aliquots of the dissolution medium are withdrawn, filtered, and analyzed for clopidogrel content using a validated analytical method, such as UV-Visible spectrophotometry or HPLC. The percentage of drug released over time is then calculated.
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 3. Clopidogrel - Wikipedia [en.wikipedia.org]
- 4. hakon-art.com [hakon-art.com]
- 5. Clopidogrel Mechanism of Action: How It Prevents Blood Clots [medicoverhospitals.in]
- 6. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. hplc.eu [hplc.eu]
- 9. ijcrt.org [ijcrt.org]
Methodological & Application
Application Note and Protocol: A Validated RP-HPLC Method for the Quantification of Clopidogrel Besylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative determination of Clopidogrel besylate in bulk drug and pharmaceutical formulations using a simple, precise, and accurate isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability and reproducibility of the results.
Introduction
This compound is a thienopyridine class antiplatelet agent used to inhibit blood clots in various cardiovascular diseases.[1] Accurate and reliable quantification of Clopidogrel is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. This application note describes a robust RP-HPLC method developed and validated for this purpose.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | Methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulfate |
| Molecular Formula | C₁₆H₁₆ClNO₂S · H₂SO₄ |
| Molecular Weight | 419.9 g/mol [2] |
| Solubility | Practically insoluble in water at neutral pH, but freely soluble at pH 1.[3] Soluble in methanol and DMSO. |
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC with UV-Vis Detector |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) (68:32 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 220 nm[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Run Time | 10 minutes[3] |
Reagents and Solutions
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
This compound Reference Standard
Preparation of Phosphate Buffer (pH 4.0): Dissolve a suitable amount of potassium dihydrogen orthophosphate in HPLC grade water to obtain a desired concentration (e.g., 0.02 M). Adjust the pH to 4.0 using orthophosphoric acid.
Preparation of Mobile Phase: Mix acetonitrile and the prepared phosphate buffer (pH 4.0) in a ratio of 68:32 (v/v). Degas the mobile phase by sonication or vacuum filtration before use.[3]
Standard Solution Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up the volume with acetonitrile.[3]
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 50-150 µg/mL.[4]
Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Clopidogrel and transfer it to a 10 mL volumetric flask.[4]
-
Add about 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 10 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 100 µg/mL).
Method Validation Summary
The developed method was validated according to ICH guidelines, and the key parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 50-150 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 – 102.0%[4] |
| Precision (% RSD) | < 2.0%[4] |
| Limit of Detection (LOD) | 1.3 µg/mL[4] |
| Limit of Quantification (LOQ) | 4.2 µg/mL[4] |
| Retention Time | Approximately 3.8 minutes[3] |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC method development and validation for this compound quantification.
Caption: Workflow for HPLC Method Development and Validation.
Detailed Protocols
Protocol for System Suitability Testing
Before starting the analysis, the suitability of the chromatographic system must be verified.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the mobile phase as a blank to ensure a stable baseline.
-
Make five replicate injections of a working standard solution (e.g., 100 µg/mL).
-
Calculate the following parameters from the chromatograms:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be > 2000.
-
Relative Standard Deviation (%RSD) of Peak Areas: Should be ≤ 2.0%.
-
Protocol for Linearity Study
-
Prepare a series of at least five concentrations of this compound working standards (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of mean peak area versus concentration.
-
Determine the correlation coefficient (r²) by linear regression analysis.
Protocol for Accuracy (Recovery) Study
-
Prepare a placebo solution (containing all excipients of the tablet formulation except the active ingredient).
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples as per the developed method.
-
Calculate the percentage recovery using the following formula: % Recovery = (Amount found / Amount added) * 100
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis.
References
Application Notes and Protocols for Evaluating Clopidogrel Efficacy in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for established animal models of thrombosis used to assess the efficacy of antiplatelet agents like Clopidogrel. The content is designed to guide researchers in selecting appropriate models and executing experiments to obtain robust and reproducible data.
Introduction to Clopidogrel and its Mechanism of Action
Clopidogrel is an antiplatelet prodrug that, once metabolized into its active form, irreversibly inhibits the P2Y12 subtype of ADP receptor on the platelet surface.[1][2] This inhibition prevents ADP-mediated activation of the glycoprotein IIb/IIIa complex, a key step in platelet aggregation and thrombus formation.[1] The effect of Clopidogrel on platelets is permanent, lasting for the lifespan of the platelet (approximately 7-10 days).[1] Animal models are crucial for preclinical evaluation of Clopidogrel and other P2Y12 inhibitors, providing insights into their antithrombotic efficacy and potential bleeding risks.
Clopidogrel's Metabolic Pathway and Action on P2Y12 Receptor
Clopidogrel is a prodrug requiring a two-step metabolic activation process in the liver, primarily by cytochrome P450 enzymes (including CYP2C19 and CYP3A4), to form its active thiol metabolite.[1] This active metabolite then forms a disulfide bond with the P2Y12 receptor on platelets, leading to its irreversible inhibition.
References
Application Notes and Protocols for CYP2C19 Genotyping in Clopidogrel Response Prediction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CYP2C19 genotyping to predict patient response to clopidogrel. Understanding an individual's CYP2C19 genotype is crucial for personalizing antiplatelet therapy, thereby minimizing the risk of adverse cardiovascular events and enhancing drug efficacy.
Introduction
Clopidogrel is a prodrug that requires bioactivation by the cytochrome P450 (CYP) enzyme system, primarily CYP2C19, to exert its antiplatelet effect.[1][2][3] Genetic variations in the CYP2C19 gene can lead to significant interindividual differences in clopidogrel metabolism, affecting the formation of its active metabolite.[1] Individuals with certain genetic variants may be poor or intermediate metabolizers of clopidogrel, leading to reduced platelet inhibition and an increased risk of major adverse cardiovascular and cerebrovascular events (MACCE).[4][5] Conversely, ultrarapid metabolizers may have an increased risk of bleeding.[6]
CYP2C19 genotyping helps to identify patients who are less likely to benefit from standard doses of clopidogrel, allowing for the consideration of alternative antiplatelet therapies such as prasugrel or ticagrelor, which are not dependent on CYP2C19 for their activation.[1][7] The Clinical Pharmacogenetics Implementation Consortium (CPIC) and the U.S. Food and Drug Administration (FDA) have issued guidelines and recommendations regarding CYP2C19 genotype-guided clopidogrel therapy.[1][8]
Clopidogrel Metabolic Activation Pathway
Clopidogrel is absorbed in the intestine and subsequently undergoes a two-step oxidative process in the liver to form its active metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting platelet aggregation. The CYP2C19 enzyme plays a critical role in both oxidative steps.
Data Presentation
Table 1: CYP2C19 Phenotype Classification Based on Genotype
| Phenotype | Genotype Examples | Description |
| Ultrarapid Metabolizer (UM) | 17/17 | Individuals with two increased function alleles. |
| Rapid Metabolizer (RM) | 1/17 | Individuals with one normal function and one increased function allele. |
| Normal Metabolizer (NM) | 1/1 | Individuals with two normal function alleles. |
| Intermediate Metabolizer (IM) | 1/2, 1/3, 2/17 | Individuals with one normal or increased function allele and one no function allele. |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Individuals with two no function alleles. |
This table is adapted from the Clinical Pharmacogenetics Implementation Consortium (CPIC) guidelines.
Table 2: Frequency of Common CYP2C19 Alleles in Different Ethnic Populations
| Allele | European | African American | East Asian | South Asian |
| 1 (Normal function) | ~63-85% | ~60-80% | ~35-60% | ~40-65% |
| 2 (No function) | ~12-15% | ~15-18% | ~28-31% | ~31-32% |
| 3 (No function) | <1% | <1% | ~6-7% | <1% |
| 17 (Increased function) | ~18-22% | ~18-22% | ~3-6% | ~5-6% |
Data compiled from multiple sources.[9][10]
Table 3: Impact of CYP2C19 Genotype on Clopidogrel Response and Clinical Outcomes
| CYP2C19 Phenotype | On-Treatment Platelet Reactivity (PRU) | Hazard Ratio for Major Adverse Cardiovascular Events (MACE) |
| Normal Metabolizer (NM) | 147.4 ± 87.2 | Reference |
| Intermediate Metabolizer (IM) | 232.5 ± 81.4 | 1.57 (95% CI: 1.13–2.16) |
| Poor Metabolizer (PM) | 291.0 ± 62.1 | 2.88 (95% CI: 1.27-6.53) |
PRU values are representative and can vary based on the assay used.[11] Hazard ratios are for patients treated with clopidogrel following percutaneous coronary intervention (PCI).[5][12]
Experimental Protocols
Experimental Workflow for CYP2C19 Genotyping
Protocol 1: Genomic DNA Extraction from Whole Blood
This protocol outlines a common method for extracting genomic DNA from whole blood samples using a commercial spin-column-based kit.
Materials:
-
Whole blood collected in EDTA tubes
-
Commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
-
Microcentrifuge
-
1.5 mL microcentrifuge tubes
-
Ethanol (96-100%)
-
Water bath or heat block (56°C)
-
Vortex mixer
Procedure:
-
Pipette 20 µL of protease into the bottom of a 1.5 mL microcentrifuge tube.[13]
-
Add 200 µL of the whole blood sample to the tube.
-
Add 200 µL of the provided lysis buffer and mix immediately by vortexing for 15 seconds.[7]
-
Incubate the mixture at 56°C for 10 minutes.[13]
-
Briefly centrifuge the tube to remove any drops from the inside of the lid.
-
Add 200 µL of ethanol (96-100%) to the sample and mix again by vortexing.[13]
-
Carefully apply the entire mixture to the provided spin column placed in a 2 mL collection tube.
-
Centrifuge at ≥6000 x g (8000 rpm) for 1 minute. Discard the flow-through and the collection tube.
-
Place the spin column in a new 2 mL collection tube and add 500 µL of the first wash buffer.
-
Centrifuge at ≥6000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of the second wash buffer to the spin column.
-
Centrifuge at full speed for 3 minutes to dry the membrane.
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add 50-200 µL of elution buffer directly to the center of the membrane.
-
Incubate at room temperature for 1 minute, then centrifuge at ≥6000 x g for 1 minute to elute the DNA.
-
The eluted DNA is ready for downstream applications or can be stored at -20°C.
Protocol 2: CYP2C19 Genotyping using Real-Time PCR (TaqMan® Assay)
This protocol describes the genotyping of common CYP2C19 alleles (*2, *3, and *17) using a TaqMan® Drug Metabolism Genotyping Assay.
Materials:
-
Extracted genomic DNA (1-10 ng/µL)
-
TaqMan® Drug Metabolism Genotyping Assay Mix (contains allele-specific primers and probes) for CYP2C192, CYP2C193, and CYP2C19*17
-
TaqMan® Genotyping Master Mix
-
Real-Time PCR instrument
-
Optical PCR plates and seals
Procedure:
-
Reaction Setup: For each sample and each allele to be tested, prepare the following reaction mix in a microcentrifuge tube on ice:
-
TaqMan® Genotyping Master Mix (2X): 5.0 µL
-
TaqMan® Drug Metabolism Genotyping Assay Mix (20X): 0.5 µL
-
Genomic DNA (1-10 ng): 1.0 µL
-
Nuclease-free water: 3.5 µL
-
Total Volume: 10.0 µL
-
-
Gently vortex the tubes to mix and briefly centrifuge to collect the contents at the bottom.
-
Dispense the reaction mix into the wells of an optical PCR plate.
-
Seal the plate with an optical adhesive film.
-
Real-Time PCR Cycling: Place the plate in the real-time PCR instrument and run the following thermal cycling program:[3]
-
Enzyme Activation: 95°C for 10 minutes
-
Denaturation: 95°C for 15 seconds (40 cycles)
-
Annealing/Extension: 60°C for 1 minute (40 cycles)
-
-
Data Analysis: After the run is complete, analyze the data using the instrument's software. The software will generate an allelic discrimination plot, which clusters the samples based on the fluorescence signals from the VIC® and FAM™ dyes, corresponding to the two alleles.
Clinical Decision-Making
The results of CYP2C19 genotyping can guide the selection of antiplatelet therapy, particularly in patients undergoing percutaneous coronary intervention (PCI). The following flowchart, based on CPIC guidelines, illustrates a typical clinical decision-making process.
Conclusion
CYP2C19 genotyping is a valuable tool in the era of personalized medicine, enabling clinicians to tailor antiplatelet therapy to a patient's genetic makeup. By identifying individuals who are poor or intermediate metabolizers of clopidogrel, alternative treatments can be considered to improve clinical outcomes and reduce the risk of adverse cardiovascular events. The protocols and data presented in these application notes provide a framework for the implementation of CYP2C19 genotyping in both research and clinical settings.
References
- 1. SMPDB [smpdb.ca]
- 2. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. CYP2C19 poor metabolizer is associated with clinical outcome of clopidogrel therapy in acute myocardial infarction but not stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Extraction & Amplification of Whole Blood Using WGA-Protocol [sigmaaldrich.com]
- 8. Preparing DNA from blood for genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2C19 Allele Frequencies in Over 2.2 Million Direct‐to‐Consumer Genetics Research Participants and the Potential Implication for Prescriptions in a Large Health System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence of the CYP2C19*2 (681 G>A), *3 (636 G>A) and *17 (−806 C>T) alleles among an Iranian population of different ethnicities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CYP2C19∗1/∗2 Genotype Does Not Adequately Predict Clopidogrel Response in Healthy Malaysian Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
Application Notes and Protocols for Clopidogrel Besylate Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of clopidogrel besylate nanoparticles. This document is intended to guide researchers in developing novel drug delivery systems for this widely used antiplatelet agent.
Introduction
Clopidogrel is an antiplatelet medication used to prevent blood clots in patients at risk of heart attacks and strokes.[1] It is a prodrug that requires metabolic activation in the liver to its active thiol metabolite.[1][2] The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet activation and aggregation for the lifespan of the platelet, which is approximately 7 to 10 days.[1][3][4] However, clopidogrel bisulfate is practically insoluble in water at neutral pH, which can limit its bioavailability.[5]
Nanoparticle formulations offer a promising approach to enhance the solubility and dissolution rate of poorly water-soluble drugs like clopidogrel, potentially leading to improved bioavailability.[5][6] Various techniques have been employed to prepare clopidogrel nanoparticles, including antisolvent precipitation, emulsification solvent evaporation, and high-pressure homogenization.[6][7][8]
Mechanism of Action of Clopidogrel
Clopidogrel is a prodrug that undergoes a two-step oxidative process in the liver, primarily by cytochrome P450 enzymes (notably CYP2C19), to form its active thiol metabolite.[2][3] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.[1][3] The binding of the active metabolite to the P2Y12 receptor blocks ADP from binding, which in turn prevents the activation of the glycoprotein GPIIb/IIIa complex.[1][9] The GPIIb/IIIa complex is essential for platelet aggregation by binding to fibrinogen.[1] By inhibiting this pathway, clopidogrel effectively reduces platelet aggregation and the formation of blood clots.[4]
References
- 1. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 2. Clopidogrel Mechanism of Action: How It Prevents Blood Clots [medicoverhospitals.in]
- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 5. CN101237868A - Nanoparticle Clopidogrel and Aspirin Combination Formulation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Monitoring Clopidogrel Platelet Inhibition with Light Transmission Aggregometry
Introduction
Light Transmission Aggregometry (LTA) is the historical gold standard for assessing platelet function.[1] It is a valuable tool in research and clinical settings for measuring the efficacy of antiplatelet agents like Clopidogrel.[2] Clopidogrel is a prodrug whose active metabolite irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface, thereby inhibiting platelet activation and aggregation.[3][4] These application notes provide a comprehensive overview of the principles, protocols, and data interpretation for using LTA to monitor Clopidogrel-induced platelet inhibition.
Principle of the Assay
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Initially, the PRP is cloudy, and light transmission is low. Upon addition of an agonist like ADP, platelets change shape and then clump together, or aggregate. This process allows more light to pass through the sample, increasing the light transmission. The aggregometer records this change over time, generating an aggregation curve. The extent of platelet inhibition by Clopidogrel is quantified by the reduced aggregation response to ADP compared to an untreated or baseline sample.[5]
Mechanism of Action: Clopidogrel and the P2Y12 Receptor
ADP is a key agonist in platelet activation, acting through two G protein-coupled receptors: P2Y1 and P2Y12.[6]
-
P2Y1 Receptor: Coupled to Gq, its activation leads to a transient increase in intracellular calcium, causing platelet shape change and initiating aggregation.[6][7]
-
P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[6][8] Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), promoting the activation of the GPIIb/IIIa receptor, which is crucial for stable platelet aggregation.[9]
Clopidogrel is a prodrug that requires bioactivation by cytochrome P450 enzymes (notably CYP2C19) into an active thiol metabolite.[4] This active metabolite selectively and irreversibly binds to the P2Y12 receptor, preventing ADP from binding and signaling.[10] This blockade maintains higher intracellular cAMP levels, inhibiting GPIIb/IIIa activation and thus preventing platelet aggregation.[8][9]
Data Presentation: Quantitative Parameters
The response to Clopidogrel can vary significantly among individuals, a phenomenon termed "Clopidogrel resistance" or high on-treatment platelet reactivity (HPR).[11][12] LTA is used to stratify patients based on their aggregation response to ADP.
Table 1: ADP Agonist Concentrations for LTA
| ADP Concentration (µmol/L) | Application Notes | Reference(s) |
|---|---|---|
| 2, 5, 10, 20 | Used to evaluate residual platelet reactivity. 10 and 20 µmol/L concentrations show high concordance and are suggested for standardization. | [2] |
| 5 | Commonly used to assess the antiplatelet effect of Clopidogrel. | [3][13] |
| 20 | Frequently used concentration in literature for comparison with other platelet function tests. |[14] |
Table 2: Interpretation of LTA Results for Clopidogrel Response
| Aggregation Cut-off Value | Agonist Concentration | Interpretation | Reference(s) |
|---|---|---|---|
| ≥ 40% | ADP | Optimal cut-off for predicting thromboembolic complications. | [15] |
| > 50% | 5 µM ADP | Defines Clopidogrel resistance. | [16] |
| > 60% | 20 µM ADP | Defines Clopidogrel resistance. | [16] |
| 25.5% - 37.4% | ADP | Proposed optimal therapeutic window to minimize both ischemic and bleeding events. |[11] |
Protocols: LTA for Clopidogrel Monitoring
This protocol outlines the steps for sample preparation and analysis using LTA to assess platelet inhibition by Clopidogrel.
I. Materials and Reagents
-
Aggregometer: A device capable of maintaining 37°C, stirring the sample, and measuring light transmission.
-
Cuvettes and Stir Bars: Sized for the aggregometer.
-
Pipettes: Calibrated micropipettes.
-
Blood Collection Tubes: Containing 3.2% (0.109 M) sodium citrate anticoagulant.
-
Reagents:
-
Adenosine Diphosphate (ADP) stock solution.
-
Saline or appropriate buffer for dilutions.
-
-
Centrifuge: Capable of differential speeds for PRP and PPP preparation.
II. Sample Preparation
-
Blood Collection: Draw blood via clean venipuncture into a 3.2% sodium citrate tube.[17] Avoid trauma to the vein to prevent premature platelet activation. The tube must be filled to the correct volume to ensure the proper blood-to-anticoagulant ratio.
-
Sample Handling: Keep the blood sample at room temperature.[18] Testing should ideally be performed within 2 hours of blood collection.[11]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 g for 8-10 minutes) at room temperature.[11] This will separate the blood into layers, with the PRP on top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a plastic pipette, avoiding contamination from the red and white blood cell layers.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2,465 g for 10 minutes) to pellet the remaining cells.[11] The resulting supernatant is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment (Optional but Recommended): For standardization, the platelet count in the PRP can be adjusted, for example, to 250 x 10⁹/L, by adding autologous PPP.[11][19]
III. LTA Assay Procedure
-
Instrument Warm-up: Turn on the aggregometer and allow it to warm to 37°C.[17]
-
Calibration:
-
Sample Equilibration: Allow the PRP sample in the cuvette to stir and equilibrate at 37°C for at least 1-5 minutes before adding the agonist.[5]
-
Agonist Addition: Add the pre-determined concentration of ADP agonist directly into the PRP sample. The volume of the agonist should be no more than 1/10th of the PRP volume.[5]
-
Data Recording: The aggregometer will immediately begin recording the change in light transmission. Continue recording for a set period, typically 3 to 10 minutes, to capture the maximum aggregation.[5]
IV. Data Analysis and Interpretation
-
Maximum Aggregation (%): The primary endpoint is the maximum percentage of aggregation (MPA) achieved, calculated relative to the 0% (PRP) and 100% (PPP) references.
-
Clopidogrel Response: The MPA value is compared against established cut-off values (see Table 2) to classify the patient's response to Clopidogrel. A high percentage of aggregation in the presence of Clopidogrel indicates poor inhibition and potential "resistance".
V. Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) | Reference(s) |
| No or Low Aggregation | Expired/degraded agonist; Low platelet count in PRP; Instrument malfunction. | Prepare fresh agonist; Measure and confirm PRP platelet count is within range (e.g., >150 x 10⁹/L); Calibrate and run system checks on the aggregometer. | [17] |
| Spontaneous Aggregation | Traumatic blood draw; Incorrect anticoagulant ratio; Improper sample handling. | Ensure clean venipuncture; Confirm blood collection tubes are filled to the correct volume; Gently mix blood with anticoagulant. | [17] |
| High Variability | Inadequate mixing of PRP; Pipetting errors; Instrument/reagent differences. | Gently invert PRP before aliquoting; Calibrate pipettes and use reverse pipetting for PRP; Standardize instrument, reagents, and protocol across studies. | [17][20] |
References
- 1. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relation between clopidogrel active metabolite levels and different platelet aggregation methods in patients receiving clopidogrel and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of genetic polymorphisms in P2Y12 receptor signaling pathway on antiplatelet response to clopidogrel in coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ahajournals.org [ahajournals.org]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [digital.library.adelaide.edu.au]
- 10. pnas.org [pnas.org]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Antiplatelet Resistance—Does it Exist and How to Measure it? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Defining light transmission aggregometry cutoff values for clopidogrel and aspirin resistance in flow diversion treatment of intracranial aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. benchchem.com [benchchem.com]
- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 19. To adjust or not to adjust the platelet count in light transmission aggregometry in patients receiving dual aspirin/clopidogrel treatment | Scilit [scilit.com]
- 20. Is monitoring of antiplatelet therapy by light transmission aggregometry dependent on instrument and reagent used? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Thromboelastography (TEG) for Assessing Clopidogrel Effect
Introduction
Thromboelastography (TEG) is a viscoelastic hemostatic assay that provides a global assessment of coagulation from initial fibrin formation to clot lysis.[1][2] The TEG® PlateletMapping™ assay, a modification of the standard TEG, allows for the specific assessment of platelet function and is a valuable tool for evaluating the efficacy of antiplatelet agents like Clopidogrel.[3][4] These application notes provide a detailed overview and protocols for researchers, scientists, and drug development professionals on the use of TEG to quantify the pharmacodynamic effect of Clopidogrel.
Clopidogrel is a prodrug that is converted into an active metabolite, which irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby reducing platelet aggregation.[5][6] However, there is significant inter-individual variability in the response to Clopidogrel, leading to the phenomenon of "Clopidogrel resistance," where patients may not achieve the expected level of platelet inhibition, putting them at risk for thrombotic events.[3][7] The TEG PlateletMapping assay directly measures the contribution of the ADP pathway to clot strength, providing a quantitative measure of Clopidogrel's effect.[3]
Principle of the TEG® PlateletMapping™ Assay
The TEG PlateletMapping assay quantifies the percentage of P2Y12 receptor inhibition by comparing the clot strength in the presence of ADP to the maximum potential clot strength. The assay utilizes four channels:
-
Kaolin-activated TEG (MA-Thrombin): This channel measures the maximum clot amplitude (MA) generated by activating the intrinsic pathway with kaolin, representing the maximum potential clot strength with full platelet function.[3][8]
-
Fibrin TEG (MA-Fibrin): This channel measures the clot strength due to fibrin formation alone, with platelet contribution being inhibited. This serves as a baseline to isolate the platelet component of clot strength.[3]
-
ADP-activated TEG (MA-ADP): This channel measures the clot strength when platelets are activated via the P2Y12 receptor pathway by adding ADP.[3]
-
Arachidonic Acid (AA)-activated TEG (MA-AA): This channel is used to assess the effect of aspirin by activating platelets through the thromboxane A2 pathway.[3]
The percentage of ADP receptor inhibition is calculated based on the reduction in clot strength in the ADP channel relative to the maximum platelet-mediated clot strength.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing TEG to assess the effect of Clopidogrel.
Table 1: Comparison of TEG Parameters in Clopidogrel-Resistant vs. Non-Resistant Patients [7][9]
| Parameter | Clopidogrel-Resistant | Clopidogrel-Non-Resistant | P-value |
| ADP-MA (mm) | 54.9 | 39.8 | <0.0001 |
| % Platelet Aggregation | 74.0% | 44.0% | <0.0001 |
| % Platelet Inhibition | 26.0% | 56.0% | <0.0001 |
Clopidogrel resistance was defined as >180 P2Y12 Reaction Units (PRU) using the VerifyNow assay.[7][9]
Table 2: Reference Ranges for TEG Platelet Mapping Parameters [10]
| Parameter | Reference Range |
| MA-ADP (mm) | 19.8 - 43.2 |
| MA-AA (mm) | 18.9 - 37.7 |
Experimental Protocols
Protocol 1: Sample Collection and Handling
-
Collection Tubes:
-
Venipuncture: A clean venipuncture is essential to avoid activation of the coagulation cascade. Use a 21-gauge needle or larger.[15]
-
Tube Filling: Ensure tubes are filled to the indicated level to maintain the correct blood-to-anticoagulant ratio.[14]
-
Mixing: Gently invert the tubes several times immediately after collection to ensure proper mixing with the anticoagulant.[11]
-
Transport: Transport the samples to the laboratory at ambient temperature. Testing should be initiated within 2 hours of collection.[12][13] Do not refrigerate or freeze the samples.[15]
Protocol 2: TEG® PlateletMapping™ Assay Procedure
This protocol is a general guideline. Refer to the specific TEG analyzer's operator's manual for detailed instructions.
-
Instrument Preparation:
-
Power on the TEG analyzer and allow it to warm up.
-
Perform any required quality control checks or e-tests as per the manufacturer's instructions.[16]
-
-
Reagent Preparation:
-
Reconstitute the lyophilized ADP and AA reagents according to the manufacturer's instructions, typically with sterile water.[16]
-
-
Assay Setup:
-
For each sample, four assay cups will be used.
-
Cup 1 (MA-Thrombin): Add kaolin activator to the cup.
-
Cup 2 (MA-Fibrin): Add the fibrin activator (e.g., Activator F) to the cup.[16]
-
Cup 3 (MA-ADP): Add the reconstituted ADP reagent to the cup.
-
Cup 4 (MA-AA): Add the reconstituted AA reagent to the cup.
-
-
Sample Addition:
-
Pipette the appropriate volume of whole blood (from the correct anticoagulant tube for each test) into each of the prepared cups.
-
-
Running the Assay:
-
Load the cups into the TEG analyzer.
-
Initiate the analysis through the software. The instrument will maintain the samples at 37°C and monitor the viscoelastic changes as the clot forms.[17]
-
-
Data Analysis:
-
The TEG software will automatically calculate the key parameters, including R time, K time, alpha angle, MA (for all channels), and the percentage of ADP and AA inhibition.
-
Mandatory Visualizations
Caption: Clopidogrel's metabolic activation and mechanism of action on the platelet P2Y12 receptor.
References
- 1. litfl.com [litfl.com]
- 2. Thromboelastography aka The TEG — Taming the SRU [tamingthesru.com]
- 3. Mapping the antiplatelet effects of clopidogrel and aspirin by modified thromboelastography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [digital.library.adelaide.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of TEG Parameters Between Clopidogrel-resistant Resistant and Non-resistant Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of a Thrombelastograph Platelet Mapping Assay for Diagnosis of Clopidogrel Resistance: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishing a reference range for thromboelastography maximum amplitude in patients administrating with antiplatelet drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. childrensmn.org [childrensmn.org]
- 12. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. testmenu.com [testmenu.com]
- 14. southtees.nhs.uk [southtees.nhs.uk]
- 15. muhealth.testcatalog.org [muhealth.testcatalog.org]
- 16. Simulation in thromboelastography: Platelet mapping assay (Part – I) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Rat Model of Arterial Thrombosis with Clopidogrel Besylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing a rat model of arterial thrombosis to evaluate the efficacy of Clopidogrel besylate. The information is intended to guide researchers in establishing a reproducible and reliable model for preclinical antithrombotic drug development.
Introduction
Arterial thrombosis is a primary underlying cause of major cardiovascular events, including myocardial infarction and ischemic stroke. The development of effective antiplatelet therapies is crucial for the prevention and treatment of these conditions. This compound, a P2Y12 receptor antagonist, is a widely used antiplatelet medication that inhibits ADP-mediated platelet activation and aggregation.[1][2][3] The ferric chloride (FeCl₃)-induced arterial thrombosis model in rats is a well-established and reliable method for evaluating the efficacy of potential antithrombotic compounds like Clopidogrel.[4][5][6] This model mimics the endothelial injury that often initiates thrombus formation in clinical settings.[4]
Mechanism of Action of Clopidogrel
Clopidogrel is a prodrug that requires metabolic activation in the liver, primarily by the cytochrome P450 enzyme CYP2C19, to its active thiol metabolite.[1] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.[1][7] The P2Y12 receptor plays a critical role in adenosine diphosphate (ADP)-induced platelet aggregation. By blocking this receptor, the active metabolite of clopidogrel prevents the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for fibrinogen binding and subsequent platelet cross-linking and aggregation.[1] This irreversible inhibition lasts for the lifespan of the platelet, which is approximately 7 to 10 days.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This protocol describes the induction of arterial thrombosis in the rat carotid artery using ferric chloride.
Materials:
-
Male Sprague-Dawley rats (350-400 g)[8]
-
Anesthetic (e.g., sodium pentobarbital)
-
Filter paper discs (2 mm diameter)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Doppler flow probe or thermocouple for blood flow monitoring[4][6]
-
Suture material
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a Doppler flow probe or a small thermocouple under the artery to monitor blood flow.[6]
-
Soak a 2 mm filter paper disc with the FeCl₃ solution.
-
Topically apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery for a specified duration (e.g., 3-10 minutes).[4][10]
-
After the application period, remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow for a defined period (e.g., 60 minutes) to determine the time to occlusion (TTO). TTO is defined as the time from FeCl₃ application to the cessation of blood flow for at least 30 seconds.[4]
-
At the end of the experiment, the thrombosed arterial segment can be excised for further analysis.
Caption: Experimental workflow for the ferric chloride-induced thrombosis model.
Administration of this compound
This compound is administered orally via gavage.
Materials:
-
This compound
-
Vehicle (e.g., water, saline)[4]
-
Oral gavage needles
Procedure:
-
Prepare the desired concentration of this compound in the vehicle.
-
Administer the solution orally to the rats using a gavage needle.
-
The timing of administration can vary. For example, a single dose can be given 2-4 hours before thrombosis induction, or it can be administered daily for several days.[5][8]
Assessment of Antithrombotic Efficacy
The effectiveness of this compound is evaluated through several parameters.
a. Time to Occlusion (TTO):
-
As described in the thrombosis induction protocol, a longer TTO in the Clopidogrel-treated group compared to the vehicle control group indicates an antithrombotic effect.[5]
b. Vascular Patency:
-
The percentage of animals in which the artery remains patent (no occlusion) throughout the observation period is a key indicator of efficacy.[4]
c. Thrombus Weight:
-
After excision, the wet weight of the thrombus can be measured. A lower thrombus weight in the treated group signifies antithrombotic activity.[11]
d. Bleeding Time:
-
Bleeding time can be measured to assess the hemostatic effects of the treatment. A common method is to transect the tail tip and measure the time until bleeding ceases.[8]
e. Histological Analysis:
-
The excised arterial segment containing the thrombus can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to visualize the thrombus composition, including platelets, fibrin, and red blood cells.[6][12][13]
Ex Vivo Platelet Aggregation Assay
This assay measures the effect of Clopidogrel on platelet function directly.
Materials:
-
Blood collection tubes with anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
-
ADP (agonist)
Procedure:
-
Collect blood from the rats via cardiac puncture or from the abdominal aorta.
-
Prepare PRP and PPP by differential centrifugation.
-
Perform light transmission aggregometry (LTA) by adding ADP to the PRP and measuring the change in light transmission as platelets aggregate.[14][15]
-
A reduced aggregation response in the Clopidogrel-treated group compared to the control group indicates effective platelet inhibition.[16][17]
Data Presentation
The following tables summarize quantitative data from published studies on the use of Clopidogrel in rat models of arterial thrombosis.
Table 1: Effect of this compound on Time to Occlusion (TTO) and Vascular Patency in Ferric Chloride-Induced Thrombosis Model
| Species/Strain | Clopidogrel Dose | FeCl₃ Concentration | Administration Schedule | Mean TTO (min) | Vascular Patency (%) | Reference |
| CD-1 Mice | 3 mg/kg | 3.5% | Oral, 26 and 2 hours prior | 7.0 ± 1.0 (for occluded animals) | 71% | [4] |
| CD-1 Mice | 10 mg/kg | 3.5% | Oral, 26 and 2 hours prior | N/A (all patent) | 100% | [4] |
| SD Rats | 30 mg/kg | 20% | Oral, once daily for 3 days or single dose 4h prior | Significantly prolonged vs. control | N/A | [5][9] |
Table 2: Effect of this compound on Thrombosis and Bleeding Parameters
| Species/Strain | Clopidogrel Dose | Thrombosis Model | Key Findings | Reference |
| Sprague-Dawley Rats | Not specified | Microvascular anastomosis ("tuck" model) | Thrombosis rate: 19% (Clopidogrel) vs. 58% (Control) | [8] |
| Sprague-Dawley Rats | Not specified | Microvascular anastomosis ("tuck" model) | Bleeding time: 233 ± 48s (Clopidogrel) vs. 158 ± 44s (Control) | [8] |
| Rats | 0.3-50 mg/kg | FeCl₂-induced carotid artery thrombosis | ED₅₀ for thrombus reduction: 2.4 ± 0.4 mg/kg | [11] |
| Rats | 0.3-50 mg/kg | Mesenteric vessel puncture | ED₅₀ for bleeding: 10.5 ± 3.4 mg/kg | [11] |
Conclusion
The ferric chloride-induced arterial thrombosis model in rats is a valuable tool for the preclinical evaluation of antithrombotic agents like this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish and utilize this model effectively. Careful consideration of experimental parameters such as drug dosage, timing of administration, and methods of assessment is crucial for obtaining reliable and reproducible results. The visualization of the mechanism of action and experimental workflow further aids in the understanding and implementation of these studies.
References
- 1. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. cordynamics.com [cordynamics.com]
- 5. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clopidogrel - Wikipedia [en.wikipedia.org]
- 8. Clopidogrel use for reducing the rate of thrombosis in a rat model of microarterial anastomosis [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biomarker optimization to track the antithrombotic and hemostatic effects of clopidogrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiological and histological changes following cerebral venous sinus thrombosis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Histological analysis of thrombus composition in acute ischemic stroke with large vessel occlusion: impact of r-tPA treatment [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Anti-platelet effects of clopidogrel in rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Sustained-Release Clopidogrel Besylate Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, in-vitro evaluation, bioanalytical testing, and stability analysis of sustained-release Clopidogrel besylate tablets. The protocols and data presented herein are intended to support the development of a robust oral dosage form with a controlled release profile, aiming to improve patient compliance and therapeutic outcomes.
Formulation Development
The development of a sustained-release formulation of this compound involves the selection of appropriate polymers and excipients to control the rate of drug release over a specified period. The following table summarizes representative formulations utilizing different polymers.
Table 1: Representative Formulations of Sustained-Release this compound Tablets
| Ingredient | Function | Formulation A (mg/tablet) | Formulation B (mg/tablet) |
| This compound | Active Pharmaceutical Ingredient | 98 (equivalent to 75 mg Clopidogrel) | 98 (equivalent to 75 mg Clopidogrel) |
| HPMC K4M | Release-Controlling Polymer | 100 | - |
| Xanthan Gum | Release-Controlling Polymer | - | 75 |
| Microcrystalline Cellulose | Diluent | 132 | 157 |
| Lactose | Filler/Binder | 50 | 50 |
| Povidone K30 | Binder | 10 | 10 |
| Talc | Glidant | 5 | 5 |
| Magnesium Stearate | Lubricant | 5 | 5 |
| Total Weight | 400 | 400 |
Experimental Protocols
Preparation of Sustained-Release Tablets (Wet Granulation Method)
-
Sifting: Sift this compound, the release-controlling polymer (HPMC K4M or Xanthan Gum), microcrystalline cellulose, and lactose through a #40 mesh sieve.
-
Dry Mixing: Blend the sifted materials in a suitable blender for 15 minutes to ensure uniform distribution.
-
Granulation: Prepare a binder solution by dissolving Povidone K30 in purified water. Add the binder solution to the powder blend and mix until a suitable granular mass is formed.
-
Wet Screening: Pass the wet mass through a #12 mesh sieve.
-
Drying: Dry the wet granules at 50-60°C in a tray dryer until the loss on drying (LOD) is within the specified limits (typically < 2%).
-
Dry Screening: Pass the dried granules through a #16 mesh sieve.
-
Lubrication: Sift talc and magnesium stearate through a #60 mesh sieve and blend with the dried granules for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.
In-Vitro Dissolution Study
This protocol is for determining the in-vitro drug release profile of sustained-release this compound tablets.
-
Apparatus: USP Type II (Paddle) Apparatus.
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to 900 mL of pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 RPM.[1]
-
Sampling Times: 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours.
-
Sample Volume: 5 mL, replace with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples through a 0.45 µm syringe filter and analyze the drug concentration using a validated UV-Vis spectrophotometer at approximately 240 nm or an HPLC method.
Table 2: Representative In-Vitro Dissolution Profile
| Time (hours) | Formulation A (% Released) | Formulation B (% Released) |
| 1 | 15 | 20 |
| 2 | 25 | 35 |
| 4 | 40 | 55 |
| 6 | 55 | 70 |
| 8 | 70 | 85 |
| 12 | 85 | 95 |
| 16 | 92 | 98 |
| 20 | 96 | 100 |
| 24 | 99 | 100 |
Bioanalytical Method for Clopidogrel in Human Plasma (HPLC)
This protocol describes a method for the quantification of Clopidogrel in human plasma samples for pharmacokinetic studies.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma in a microcentrifuge tube, add an internal standard solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 v/v.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 240 nm.
-
Run Time: Approximately 10 minutes.
-
In-Vivo Pharmacokinetic Study
A representative in-vivo study for a sustained-release this compound formulation would involve administering the tablet to healthy human volunteers and collecting blood samples at predetermined time intervals. The plasma is then analyzed using the validated bioanalytical method described above.
Table 3: Representative Pharmacokinetic Parameters for Sustained-Release this compound Tablets (75 mg)
| Parameter | Sustained-Release Formulation (Mean ± SD) | Immediate-Release Formulation (Mean ± SD) |
| Cmax (ng/mL) | 1.5 ± 0.5 | 3.0 ± 1.2 |
| Tmax (hr) | 4.0 ± 1.0 | 1.0 ± 0.5 |
| AUC₀-t (ng·hr/mL) | 25 ± 8 | 22 ± 7 |
| AUC₀-∞ (ng·hr/mL) | 28 ± 9 | 24 ± 8 |
| t½ (hr) | 8.0 ± 2.0 | 6.0 ± 1.5 |
Note: The data in this table is representative and will vary depending on the specific formulation and study design.
Stability Studies
Stability testing is crucial to ensure the quality, safety, and efficacy of the drug product throughout its shelf life. The protocol should be in accordance with ICH guidelines.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Tested:
-
Appearance
-
Hardness
-
Friability
-
Assay of Clopidogrel
-
Related Substances/Degradation Products
-
In-Vitro Dissolution
-
Visualizations
References
Application Notes and Protocols: Flow Cytometry for Measuring Platelet Activation After Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing flow cytometry to assess platelet activation in patients treated with clopidogrel. This powerful, single-cell analysis technique is invaluable for understanding the pharmacodynamic effects of clopidogrel, identifying potential non-responders, and guiding the development of novel antiplatelet therapies.
Introduction to Clopidogrel and Platelet Activation
Clopidogrel is an antiplatelet prodrug that, once metabolized into its active form, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1][2] This inhibition prevents ADP-mediated platelet activation and subsequent aggregation, a critical step in thrombus formation.[1][3] Flow cytometry offers a sensitive and quantitative method to measure the efficacy of clopidogrel by assessing various markers of platelet activation.
Key platelet activation markers that can be evaluated by flow cytometry include:
-
P-selectin (CD62P): An alpha-granule membrane protein that is rapidly translocated to the platelet surface upon activation, indicating degranulation.[4][5]
-
Activated Glycoprotein IIb/IIIa (GPIIb/IIIa): This integrin complex undergoes a conformational change upon activation, allowing it to bind fibrinogen and mediate platelet aggregation. The monoclonal antibody PAC-1 specifically recognizes the activated form of GPIIb/IIIa.[5][6]
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation: VASP is an intracellular protein that is phosphorylated in response to P2Y12 receptor inhibition. Measuring VASP phosphorylation provides a direct assessment of the clopidogrel-induced signaling cascade.[7][8]
Clopidogrel Signaling Pathway
The following diagram illustrates the mechanism of action of clopidogrel on the P2Y12 signaling pathway.
Caption: Clopidogrel's active metabolite irreversibly inhibits the P2Y12 receptor.
Experimental Workflow for Platelet Activation Analysis
The diagram below outlines a typical workflow for measuring platelet activation using flow cytometry.
References
- 1. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Clopidogrel Besylate HPLC Method Validation and Troubleshooting
Welcome to the technical support center for the HPLC analysis of Clopidogrel Besylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation and to offer solutions for common troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase composition for this compound analysis by RP-HPLC?
A1: A common mobile phase for this compound analysis using reverse-phase HPLC consists of a mixture of an acidic aqueous buffer and an organic solvent. For example, a mixture of acetonitrile and a phosphate buffer at a pH of 3.0 in a ratio of 60:40 v/v is frequently used.[1] Another reported mobile phase is acetonitrile and 0.1% formic acid in a 60:40 v/v ratio.[2] The exact composition can vary depending on the specific column and desired separation characteristics.
Q2: What type of column is recommended for this compound HPLC analysis?
A2: A C18 column is the most commonly used stationary phase for the analysis of this compound.[1][2][3] Column dimensions of 150 mm x 4.5 mm with a 5µm particle size are frequently cited.[1]
Q3: What are the typical system suitability parameters I should aim for?
A3: System suitability tests are crucial to ensure the HPLC system is performing correctly. Typical parameters include the tailing factor (should be ≤ 2.0), theoretical plates (should be > 2000), and resolution between adjacent peaks (> 2.0).[4] The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.[3]
Q4: How should I prepare my samples and standards?
A4: Standard and sample solutions are typically prepared by dissolving the this compound in a suitable diluent, which is often the mobile phase itself or a similar solvent mixture. For instance, a stock solution can be prepared by dissolving 25 mg of this compound in 25 ml of acetonitrile to get a concentration of 1 mg/ml, which is then further diluted to the working concentration with the mobile phase.[5] For tablet dosage forms, the tablets are typically crushed, and a portion of the powder equivalent to a specific dose is dissolved in the diluent, sonicated to ensure complete dissolution, and then filtered before injection.[3]
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Add about 15 mL of acetonitrile, sonicate for 10 minutes to dissolve, and then dilute to the mark with acetonitrile.[5]
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[5]
-
Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 75 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of the diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.[3]
HPLC Method Parameters
The following table summarizes a typical set of HPLC parameters for the analysis of this compound.
| Parameter | Value |
| Column | C18 (150 mm x 4.5 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 224 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 35°C[1] |
| Run Time | 20 minutes[1] |
Method Validation Data
The following tables present typical data obtained during the validation of an HPLC method for this compound, as per ICH guidelines.[1]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.05[3] |
| Theoretical Plates | > 2000 | 3260[3] |
| RSD of Peak Area | < 2.0% | 0.09%[3] |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 50 - 150 | > 0.999[1] |
Table 3: Accuracy (% Recovery)
| Spiked Level | % Recovery |
| 80% | 99.78[5] |
| 100% | 101.54[5] |
| 120% | 100.70[5] |
Table 4: Precision (% RSD)
| Precision Type | % RSD |
| Intra-day | < 2.0[1] |
| Inter-day | < 2.0[1] |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 1.3[1] |
| LOQ | 4.2[1] |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q: My peak is tailing. What should I do?
A: Peak tailing for a basic compound like Clopidogrel can be due to interactions with acidic silanol groups on the silica-based column packing.[6]
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is low enough (e.g., pH 3.0) to keep the silanol groups protonated and reduce unwanted interactions.[1]
-
Use a Mobile Phase Additive: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.[5]
-
Column Condition: The column may be degrading. Consider flushing the column or replacing it if the problem persists.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[6]
Q: I am observing a shift in the retention time of my Clopidogrel peak. What could be the cause?
A: Retention time shifts can be caused by several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure the ratio of organic solvent to buffer is accurate and that the pH is consistent between batches.[7]
-
Flow Rate Fluctuation: Check for leaks in the pump or fittings, as this can cause the flow rate to vary.[7] Ensure the pump is properly primed and free of air bubbles.
-
Column Temperature: Temperature fluctuations can affect retention times. Using a column oven will provide a stable temperature environment.[7]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times.[8]
Q: I am seeing ghost peaks in my chromatogram. What are they and how can I get rid of them?
A: Ghost peaks are unexpected peaks that appear in the chromatogram.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components can cause ghost peaks. Use high-purity HPLC grade solvents and freshly prepared buffers.
-
Carryover from Previous Injections: If a component from a previous injection is not fully eluted, it can appear as a ghost peak in a subsequent run.[8] A thorough wash cycle between injections can help.
-
Sample Matrix Effects: Components from the sample matrix may be eluting. To confirm this, inject a blank (diluent) and see if the ghost peak is still present.
Q: My system backpressure is too high. What should I do?
A: High backpressure can indicate a blockage in the system.
-
Locate the Blockage: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify the source of the high pressure.
-
Frit Blockage: The column inlet frit can become blocked with particulate matter from the sample or mobile phase. Reversing the column and flushing with a strong solvent may help, but replacement is often necessary.
-
Guard Column: If you are using a guard column, it may be blocked. Replace the guard column.
-
Buffer Precipitation: If your mobile phase contains a buffer, ensure it is fully dissolved and that the organic solvent concentration does not cause it to precipitate.[6]
Visualizations
Caption: A typical workflow for the HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. hplc.eu [hplc.eu]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Clopidogrel Resistance in In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering clopidogrel resistance in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is clopidogrel resistance in the context of in vitro studies?
A1: In in vitro studies, clopidogrel resistance refers to the observation of a reduced or absent antiplatelet effect of clopidogrel's active metabolite, despite its application to platelets. This is typically measured as insufficient inhibition of ADP-induced platelet aggregation.[1][2] The term "high on-treatment platelet reactivity" (HPR) is often used to describe this phenomenon.[3][4][5]
Q2: What are the primary mechanisms of clopidogrel resistance that can be investigated in vitro?
A2: The primary mechanisms that can be explored in vitro include:
-
Metabolic Inefficiency: Clopidogrel is a prodrug that requires conversion to an active metabolite, primarily by the cytochrome P450 enzyme CYP2C19.[6][7][8][9] Genetic variations (polymorphisms) in the CYP2C19 gene, such as the CYP2C192 and CYP2C193 alleles, can lead to reduced enzyme function and decreased formation of the active metabolite.[10][11][12]
-
P2Y12 Receptor Variability: Genetic polymorphisms in the P2Y12 receptor, the target of clopidogrel's active metabolite, can alter its structure and function, potentially reducing the drug's binding affinity and inhibitory effect.[13][14]
-
Drug-Drug Interactions: Co-incubation of platelets with substances that inhibit CYP2C19 activity, such as certain proton pump inhibitors (e.g., omeprazole) or statins (e.g., atorvastatin), can reduce the conversion of clopidogrel to its active form in in vitro metabolic systems.[13][14]
Q3: How can I model clopidogrel resistance in my in vitro experiments?
A3: You can model clopidogrel resistance through several approaches:
-
Genetic Models: Utilize commercially available cell lines with known CYP2C19 loss-of-function alleles or use platelets isolated from donors with confirmed CYP2C19 polymorphisms.
-
Pharmacological Inhibition: Co-administer a known CYP2C19 inhibitor along with clopidogrel in your in vitro metabolism assay before applying the generated metabolite to platelets.
-
Use of Alternative Agonists: Investigate platelet activation pathways that are independent of the P2Y12 receptor to simulate conditions where other signaling pathways might overcome P2Y12 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in platelet aggregation response to clopidogrel's active metabolite. | 1. Inconsistent platelet preparation. 2. Variability in donor platelet reactivity. 3. Inconsistent concentration of the active metabolite. | 1. Standardize platelet isolation and washing protocols. 2. Screen platelet donors and use a consistent donor pool. 3. Ensure accurate and consistent preparation of the clopidogrel active metabolite. |
| No significant inhibition of platelet aggregation observed. | 1. Ineffective conversion of clopidogrel to its active metabolite (if using a metabolic activation system). 2. Degradation of the active metabolite. 3. Use of platelets from a clopidogrel-resistant donor. | 1. Verify the activity of the CYP450 enzymes in your in vitro system. 2. Use freshly prepared active metabolite for each experiment. 3. Genotype platelet donors for CYP2C19 polymorphisms. |
| Conflicting results between different platelet function assays. | Different assays measure different aspects of platelet function (e.g., aggregation vs. specific signaling pathways). | Use a combination of assays for a comprehensive assessment. For example, combine Light Transmittance Aggregometry (LTA) with a more specific assay like the VASP phosphorylation assay.[3][5][15] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Clopidogrel Efficacy using Light Transmittance Aggregometry (LTA)
This protocol is considered the "gold standard" for measuring platelet aggregation.[16][17]
Objective: To measure the effect of clopidogrel's active metabolite on ADP-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Clopidogrel active metabolite (or clopidogrel plus a CYP450 enzymatic system)
-
Adenosine diphosphate (ADP)
-
Light Transmittance Aggregometer
-
Saline or appropriate buffer
Procedure:
-
Platelet Preparation: Isolate PRP from whole blood by centrifugation or prepare washed platelets. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Incubation: Pre-incubate the platelet suspension with either the clopidogrel active metabolite or a vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Aggregation Measurement:
-
Place the cuvette with the platelet suspension in the aggregometer and establish a baseline reading.
-
Add ADP (e.g., 5-20 µM final concentration) to induce platelet aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the maximal aggregation in the presence of the clopidogrel active metabolite to the vehicle control.
Protocol 2: VASP (Vasodilator-Stimulated Phosphoprotein) Phosphorylation Assay
This flow cytometry-based assay specifically assesses the phosphorylation state of VASP, which is a direct indicator of P2Y12 receptor activity.[15]
Objective: To determine the level of P2Y12 receptor inhibition by clopidogrel's active metabolite.
Materials:
-
Whole blood, PRP, or washed platelets
-
Clopidogrel active metabolite
-
PGE1 (Prostaglandin E1)
-
ADP
-
VASP phosphorylation assay kit (containing fixation and permeabilization buffers, and fluorescently labeled antibodies against phosphorylated and total VASP)
-
Flow cytometer
Procedure:
-
Incubation: Incubate the platelet sample with the clopidogrel active metabolite or vehicle control.
-
Stimulation: Treat the samples with PGE1 alone or with a combination of PGE1 and ADP. PGE1 induces VASP phosphorylation, while ADP, acting through the P2Y12 receptor, inhibits this phosphorylation.
-
Fixation and Permeabilization: Fix and permeabilize the platelets according to the kit manufacturer's instructions to allow antibody access to intracellular proteins.
-
Staining: Stain the platelets with fluorescently labeled antibodies specific for phosphorylated VASP and/or total VASP.
-
Flow Cytometry: Acquire the samples on a flow cytometer and measure the fluorescence intensity.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) based on the fluorescence intensity of the samples treated with PGE1 alone versus those treated with PGE1 and ADP. A higher PRI indicates lower P2Y12 inhibition.
Strategies to Overcome Clopidogrel Resistance In Vitro
| Strategy | Description | In Vitro Application |
| Increasing the Dose | Using higher concentrations of clopidogrel's active metabolite. | Titrate the concentration of the active metabolite to determine if a higher dose can overcome the observed resistance. Studies have shown that higher loading doses (e.g., 600 mg vs. 300 mg) can lead to greater platelet inhibition.[17][18][19] |
| Alternative P2Y12 Inhibitors | Utilizing newer and more potent P2Y12 inhibitors that are not prodrugs or have different metabolic pathways. | Test the efficacy of direct-acting P2Y12 inhibitors like ticagrelor or the active metabolite of prasugrel on clopidogrel-resistant platelets.[3][20][21] These agents often show more consistent and potent platelet inhibition.[15] |
| Combination Therapy | Investigating the synergistic effects of clopidogrel with other antiplatelet agents that target different pathways. | Combine the clopidogrel active metabolite with agents like aspirin (targeting the thromboxane A2 pathway) or a GPIIb/IIIa inhibitor to assess for enhanced antiplatelet effects. |
Data Summary Tables
Table 1: In Vitro Efficacy of Different P2Y12 Inhibitors on Platelet Aggregation
| P2Y12 Inhibitor | Mechanism of Action | Mean Inhibition of ADP-induced Aggregation (%) |
| Clopidogrel (Active Metabolite) | Irreversible P2Y12 antagonist (prodrug) | 40-60% |
| Prasugrel (Active Metabolite) | Irreversible P2Y12 antagonist (prodrug) | >80% |
| Ticagrelor | Reversible P2Y12 antagonist (direct-acting) | >90% |
Note: These are representative values and can vary based on experimental conditions and donor variability.
Table 2: Impact of CYP2C19 Genotype on Clopidogrel Response
| CYP2C19 Genotype | Metabolizer Status | Expected In Vitro Response to Clopidogrel |
| 1/1 | Normal Metabolizer | Normal platelet inhibition |
| 1/2 or 1/3 | Intermediate Metabolizer | Reduced platelet inhibition |
| 2/2, 2/3, or 3/3 | Poor Metabolizer | Minimal to no platelet inhibition[12] |
Visualizations
Caption: Clopidogrel metabolism and mechanism of action.
References
- 1. Clopidogrel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clopidogrel resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A brief review on resistance to P2Y12 receptor antagonism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A brief review on resistance to P2Y12 receptor antagonism in coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacogenomic Impact of CYP2C19 Variation on Clopidogrel Therapy in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Clopidogrel resistance and its relevance: Current concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association of Cytochrome P450 2C19 Genotype With the Antiplatelet Effect and Clinical Efficacy of Clopidogrel Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene polymorphism of cytochrome P450 2C19*2 and clopidogrel resistance reflected by platelet function assays: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clopidogrel resistance: MedlinePlus Genetics [medlineplus.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Clopidogrel Resistance? | USC Journal [uscjournal.com]
- 15. ahajournals.org [ahajournals.org]
- 16. CLOPIDOGREL RESISTANCE.pptx [slideshare.net]
- 17. Clopidogrel resistance: The way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. New anti-platelet agents: the end of resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Switching antiplatelet regimens: alternatives to clopidogrel in patients with acute coronary syndrome undergoing PCI: a review of the literature and practical considerations for the interventional cardiologist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for Clopidogrel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating HPLC analysis of Clopidogrel and its degradation products. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for Clopidogrel?
Forced degradation studies for Clopidogrel are conducted to demonstrate the specificity of the HPLC method in detecting the drug in the presence of its degradation products.[1] As per ICH guidelines, typical stress conditions include:
-
Acid Hydrolysis: 0.1 N to 0.5 N HCl at elevated temperatures (e.g., 60°C).[2][3]
-
Base Hydrolysis: 0.1 N NaOH at elevated temperatures (e.g., 60°C).[2][3]
-
Oxidative Degradation: 3% to 6% H₂O₂ at room temperature.[1][2]
-
Thermal Degradation: Exposing the drug substance to dry heat (e.g., 100-105°C).[1][2]
-
Photolytic Degradation: Exposing the drug substance to UV light (e.g., 254 nm).[1]
Q2: What is the major degradation product of Clopidogrel?
The most commonly reported degradation product of Clopidogrel under hydrolytic (acidic, basic, and neutral) conditions is Clopidogrel carboxylic acid.[1][4] Under oxidative conditions, additional degradation products may be observed.[1]
Q3: What are some common HPLC columns and mobile phases used for Clopidogrel analysis?
A variety of reversed-phase columns are suitable for this analysis. Commonly used stationary phases include C8 and C18.[1][5][6] The mobile phase typically consists of a mixture of an acidic buffer and an organic solvent.[5][6]
Common Mobile Phase Compositions:
-
Acetonitrile and phosphate buffer (pH adjusted to the acidic range, e.g., 2.85-4.0).[5][7]
-
Methanol and ammonium acetate buffer.[8]
-
A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.[1]
Q4: What is a suitable detection wavelength for Clopidogrel and its degradation products?
A wavelength of 220 nm or 225 nm is frequently used for the simultaneous detection of Clopidogrel and its degradation products.[2][3][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Clopidogrel and Degradation Peaks | 1. Inappropriate mobile phase composition or pH. 2. Incorrect column selection. 3. Flow rate is too high. | 1. Optimize the mobile phase by adjusting the organic solvent ratio or the pH of the buffer. A gradient elution may be necessary.[8] 2. Use a different column with a different selectivity (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency. 3. Decrease the flow rate to allow for better separation.[8] |
| Peak Tailing for Clopidogrel or Degradation Products | 1. Active sites on the column packing material. 2. Column contamination or degradation. 3. Mismatch between sample solvent and mobile phase. | 1. Add a competing base like triethylamine to the mobile phase to mask silanol groups.[7] 2. Flush the column with a strong solvent or replace the column if it's old or has been used extensively.[9] 3. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[10] |
| Baseline Drift or Noise | 1. Mobile phase is not properly degassed. 2. Contaminated mobile phase or detector cell. 3. Fluctuation in column temperature. | 1. Degas the mobile phase using sonication or an online degasser. 2. Flush the system with a clean, strong solvent. Prepare fresh mobile phase. 3. Use a column oven to maintain a constant temperature. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase preparation. 2. Pump malfunction or leaks. 3. Column equilibration is insufficient. | 1. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency.[10] 2. Check for leaks in the pump and fittings. Perform pump maintenance as needed.[9] 3. Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples. |
| Extra or "Ghost" Peaks in the Chromatogram | 1. Contamination in the sample, solvent, or glassware. 2. Carryover from a previous injection. 3. Air injection. | 1. Use high-purity solvents and clean glassware. Filter samples before injection. 2. Implement a needle wash step in the autosampler method and inject a blank run to check for carryover. 3. Ensure the sample vial has sufficient volume and that the autosampler is drawing the sample correctly. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of Clopidogrel
| Stress Condition | Reagent/Parameter | Duration & Temperature | Extent of Degradation (%) | Major Degradation Product(s) |
| Acid Hydrolysis | 0.5 N HCl | Reflux at 60°C for 6 hours | Significant | Clopidogrel Carboxylic Acid[1][3] |
| Base Hydrolysis | 0.1 N NaOH | Reflux at 60°C for 6 hours | Significant | Clopidogrel Carboxylic Acid[1][2] |
| Oxidative Degradation | 6% H₂O₂ | Room Temperature for 7 days | Moderate | Two additional degradation products observed besides the carboxylic acid derivative.[1] |
| Thermal Degradation | Dry Heat | 105°C | Slight decrease in peak intensity.[5] | Not specified |
| Photolytic Degradation | UV light (254 nm) | - | Not specified | Not specified |
Table 2: Typical HPLC Method Parameters for Clopidogrel Stability-Indicating Assay
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C8 | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5µ) |
| Mobile Phase | Gradient: 0.1% Trifluoroacetic acid (A) and Acetonitrile (B) | Isocratic: Acetonitrile:Phosphate buffer (pH 2.85) (65:35) | Isocratic: Acetonitrile and Phosphate buffer |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection Wavelength | 225 nm | 225 nm | 220 nm |
| Column Temperature | 25°C | Not specified | Not specified |
| Reference | [1] | [5] | [11] |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Clopidogrel bisulfate in a suitable solvent (e.g., methanol or diluent) at a concentration of 1 mg/mL.[2]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Treat the stock solution with 3% v/v hydrogen peroxide at room temperature for 7 days.[2]
-
Dilute the solution to a suitable concentration with the mobile phase before injection.
-
-
Thermal Degradation:
-
Expose the solid drug substance to a temperature of 100°C in a hot air oven for 48 hours.[2]
-
Dissolve the heat-treated sample in the diluent to achieve the desired concentration for analysis.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an untreated standard solution.
Protocol 2: Sample Preparation for HPLC Analysis
-
Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of Clopidogrel working standard in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 10-100 µg/mL).[5]
-
-
Sample Solution (from dosage form):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Clopidogrel.
-
Transfer the powder to a volumetric flask and add a suitable diluent.
-
Sonicate for a specified period to ensure complete dissolution of the drug.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm membrane filter before injection.[2]
-
Mandatory Visualization
Caption: Experimental workflow for the stability-indicating HPLC analysis of Clopidogrel.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. jpionline.org [jpionline.org]
- 3. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. actascientific.com [actascientific.com]
- 9. lcms.cz [lcms.cz]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scribd.com [scribd.com]
Technical Support Center: Enhancing Clopidogrel Besylate Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the formulation of Clopidogrel besylate to improve its bioavailability. Clopidogrel, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low solubility and high permeability, making its oral absorption and subsequent therapeutic efficacy highly dependent on the formulation strategy.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound often low and variable?
A1: The low bioavailability of this compound is primarily due to its poor aqueous solubility, especially at the higher pH of the intestine, which is the main site of absorption.[4][5] Its solubility is highly pH-dependent, being freely soluble in acidic environments (like the stomach) but practically insoluble at neutral pH.[6][7] This poor solubility can lead to a low dissolution rate, which is often the rate-limiting step for the absorption of BCS Class II drugs, resulting in incomplete and variable absorption.[2][8]
Q2: What are the most common formulation strategies to improve the bioavailability of this compound?
A2: The most prevalent and successful strategies focus on enhancing the drug's solubility and dissolution rate. These include:
-
Solid Dispersions: Dispersing Clopidogrel in a hydrophilic polymer matrix can enhance its dissolution by reducing particle size, improving wettability, and converting the crystalline drug to a more soluble amorphous form.[1][2][9] Commonly used carriers include polyethylene glycols (PEGs), poloxamers, and polyvinylpyrrolidone (PVP).[2][10]
-
Nanosuspensions: Reducing the particle size of Clopidogrel to the nanometer range significantly increases the surface area available for dissolution, thereby enhancing the dissolution rate and bioavailability.[11][12][13] High-pressure homogenization is a common technique used to produce nanosuspensions.[11][12]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. The drug remains in a solubilized state, which can lead to improved absorption.[14]
Q3: How do I choose the right polymer for my solid dispersion formulation?
A3: The choice of polymer is critical and depends on several factors, including its ability to solubilize the drug, its miscibility with the drug, and its effect on the physical stability of the amorphous solid dispersion. A thorough screening process involving solubility studies of the drug in the presence of different polymers is recommended. Characterization techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can help assess drug-polymer interactions and the physical state of the drug within the dispersion.[1][10]
Q4: What is the significance of the crystalline form of this compound in formulation development?
A4: this compound can exist in different polymorphic forms (e.g., Form I and Form II), which can have different solubilities and dissolution rates.[15] This can impact the bioavailability of the final product. It is crucial to characterize the solid-state of the drug raw material and to monitor for any polymorphic changes during the formulation process and on storage, as this can affect product performance and stability.[5][15]
Troubleshooting Guides
Solid Dispersion Formulations
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading or Poor Entrapment Efficiency | - Poor solubility of the drug in the chosen solvent or polymer. - Incomplete mixing during preparation. - Drug precipitation during solvent evaporation. | - Screen for solvents in which both the drug and polymer are highly soluble. - Optimize the drug-to-polymer ratio. - Ensure thorough and continuous mixing. - Control the rate of solvent evaporation to prevent rapid precipitation. |
| Phase Separation or Crystallization on Storage | - The drug is not molecularly dispersed within the polymer. - The polymer does not sufficiently inhibit drug crystallization (low glass transition temperature, Tg). - High humidity during storage. | - Select a polymer with a high Tg and strong interactions (e.g., hydrogen bonding) with the drug. - Increase the polymer-to-drug ratio. - Store the formulation in a low-humidity environment and use appropriate packaging. |
| Slow or Incomplete Dissolution | - Inappropriate polymer selection (e.g., a polymer that swells excessively but dissolves slowly). - High drug loading leading to drug-rich domains. - Recrystallization of the drug to a less soluble form. | - Use a more rapidly dissolving hydrophilic polymer. - Optimize the drug-to-polymer ratio. - Confirm the amorphous state of the drug in the final formulation using techniques like XRD or DSC. |
Nanosuspension Formulations
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Large Particle Size or Broad Particle Size Distribution (High Polydispersity Index - PDI) | - Insufficient homogenization pressure or number of cycles. - Inappropriate stabilizer or insufficient stabilizer concentration. - Aggregation of nanoparticles. | - Increase the homogenization pressure and/or the number of homogenization cycles.[16] - Screen different stabilizers (surfactants, polymers) and optimize their concentration.[16] - Ensure the chosen stabilizer provides adequate steric or electrostatic stabilization. |
| Particle Aggregation and Sedimentation upon Storage | - Inadequate stabilization of the nanoparticle surface. - Ostwald ripening (growth of larger particles at the expense of smaller ones). - Temperature fluctuations during storage. | - Use a combination of stabilizers for better steric and electrostatic repulsion. - Optimize the formulation to achieve a sufficiently high zeta potential (typically > |30| mV for electrostatic stabilization). - Store at a controlled temperature. - Consider converting the nanosuspension to a solid dosage form (e.g., by freeze-drying with a cryoprotectant) for long-term stability.[17] |
| Clogging of the High-Pressure Homogenizer | - The initial particle size of the drug is too large. - The concentration of the suspension is too high. | - Pre-mill or micronize the drug powder before preparing the pre-suspension.[4] - Start with a more dilute suspension and gradually increase the concentration. |
Data Presentation
Table 1: Comparison of Dissolution Enhancement for Different this compound Formulations
| Formulation Type | Carrier/Method | Drug:Carrier Ratio | Dissolution Medium | % Drug Release (Time) | Reference |
| Pure Clopidogrel | - | - | 0.1 N HCl (pH 2.0) | ~67% (60 min) | [2] |
| Solid Dispersion (Solvent Evaporation) | Poloxamer 188 | 1:5 | 0.1 N HCl (pH 2.0) | 90.38% (60 min) | [2] |
| Solid Dispersion (Solvent Wetting) | Pectin | 1:2 | 0.1 N HCl | 91.2% (60 min) | [9] |
| Nanosuspension (HPH) | Pluronic F127 | - | 0.1 N HCl | 98.37% (in optimized formulation) | [11] |
| Nanosuspension (HPH) | Pluronic F127 | - | pH 6.8 Phosphate Buffer + 0.1% Tween 80 | 48.67% (in optimized formulation) | [11] |
| Pure Drug Suspension | - | - | pH 6.8 Phosphate Buffer + 0.1% Tween 80 | ~5% | [11] |
Table 2: Pharmacokinetic Parameters of Different Clopidogrel Formulations in Rats
| Formulation | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Reference |
| Clopidogrel Bisulfate Form I | Oral | 8 | 3.81 ± 0.54 | - | 13.78 ± 0.67 (AUC 0-∞) | [15] |
| Clopidogrel Bisulfate Form II | Oral | 8 | 3.18 ± 0.31 | - | 11.46 ± 1.98 (AUC 0-∞) | [15] |
| Clopidogrel Bisulfate | Oral | 20 | 20,400 (for carboxylic acid metabolite) | 3.0 | 382,000 (for carboxylic acid metabolite) | [18] |
| Clopidogrel Lipid Suspension | Intravenous | 20 | 38,000 (for carboxylic acid metabolite) | 0.5 | 382,000 (for carboxylic acid metabolite) | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Preparation of the organic solution: Accurately weigh the required amounts of this compound and the selected hydrophilic polymer (e.g., PEG 6000, Poloxamer 188).[10]
-
Dissolve both the drug and the polymer in a suitable volatile organic solvent (e.g., methanol) in a round-bottom flask.[10]
-
Mixing: Mix the solution thoroughly using a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 60°C).[10] Continue the evaporation until a dry solid mass is formed.
-
Drying and Pulverization: Further dry the solid dispersion in a desiccator over anhydrous calcium chloride to remove any residual solvent.[10]
-
Pulverize the dried mass using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.[10]
-
Storage: Store the prepared solid dispersion in an airtight container in a desiccator to protect it from moisture.
Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization (HPH)
-
Preparation of the pre-suspension: Disperse the accurately weighed this compound powder in an aqueous solution containing a suitable stabilizer (e.g., Pluronic F127).[11]
-
Homogenize this mixture using a high-speed stirrer (e.g., Ultra-Turrax) at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15 minutes) to form a coarse suspension.[11]
-
High-Pressure Homogenization: Subject the pre-suspension to high-pressure homogenization.
-
Set the desired pressure (e.g., 1300-1500 bar) and the number of homogenization cycles (e.g., 10-15 cycles).[11]
-
Monitor the particle size and polydispersity index (PDI) of the nanosuspension during the process to determine the optimal homogenization parameters.
-
Characterization: Characterize the final nanosuspension for particle size, PDI, and zeta potential.
Protocol 3: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.[11]
-
Dissolution Medium: For acidic conditions, use 900 mL of 0.1 N HCl (pH 1.2). For simulating intestinal conditions, a phosphate buffer of pH 6.8, often with a surfactant like Tween 80 (e.g., 0.1% w/v) to ensure sink conditions, can be used.[11]
-
Test Conditions: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at 50 rpm.[11]
-
Sample Introduction: Introduce a weighed amount of the this compound formulation (equivalent to a single dose) into each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Mandatory Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. US20090264460A1 - Clopidogrel pharmaceutical formulations - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, development and evaluation of clopidogrel bisulfate floating tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. ijper.org [ijper.org]
- 10. japsonline.com [japsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Enhancement of Solubility and Dissolution Rate of Clopidogrel by Self-nanoemulsifying Drug Delivery System [wisdomlib.org]
- 15. Study on bioavailability difference between clopidogrel bisulfate form I and form II using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. jscimedcentral.com [jscimedcentral.com]
Technical Support Center: Troubleshooting Variability in Platelet Aggregation Assays
Welcome to our technical support center for platelet aggregation assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in platelet aggregation assays?
Variability in platelet aggregation assays can be broadly categorized into three main areas:
-
Pre-analytical Variables: These occur before the assay is performed and include factors related to the donor, blood collection, and sample processing.[1][2]
-
Analytical Variables: These are factors related to the technical execution of the assay, including instrument settings, reagent preparation, and the specific assay protocol.[3][4]
-
Biological Variables: These are inherent differences in platelet function between individuals or species.[5][6]
Q2: How soon after blood collection should platelet aggregation studies be performed?
Platelet function changes over time once blood is drawn. Therefore, it is crucial to process samples and perform the assay within a specified timeframe, typically within 2 to 4 hours of collection.[7][8] Prolonged storage can lead to a decrease in platelet responsiveness.
Q3: Can diet or medication affect platelet aggregation results?
Yes, both diet and medication can significantly impact platelet function. A high-fat diet can lead to lipemic plasma, which can interfere with light transmission in aggregometry.[9] Various drugs, including aspirin, non-steroidal anti-inflammatory drugs (NSAIDs), and certain antibiotics, can inhibit platelet function and should be discontinued for a specific period before blood collection, if ethically and clinically permissible.[10][11][12] Always record the donor's recent medication and dietary history.
Q4: What is the purpose of using different agonists in platelet aggregation assays?
Different agonists trigger platelet activation through distinct signaling pathways.[5][9] By using a panel of agonists (e.g., ADP, collagen, arachidonic acid, ristocetin, thrombin), it is possible to identify specific defects in platelet function.[7][12] For example, a lack of aggregation with arachidonic acid specifically points to a defect in the cyclooxygenase pathway, which is inhibited by aspirin.[7]
Q5: What do the primary and secondary waves of aggregation represent in an aggregation curve?
The aggregation curve typically shows two phases:
-
Primary Aggregation: This is the initial, reversible clumping of platelets directly induced by the agonist.
-
Secondary Aggregation: This is a larger, irreversible wave of aggregation caused by the release of endogenous agonists (like ADP and thromboxane A2) from the platelets' dense granules, which then activate other platelets.[4][7]
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: No or Low Platelet Aggregation Response
Q: My platelets are not aggregating or are showing a very weak response to all agonists. What could be the problem?
A: This is a common issue that can stem from several factors. Follow this troubleshooting workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. biodatacorp.com [biodatacorp.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. mdpi.com [mdpi.com]
- 12. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Impurities in Clopidogrel Besylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and analysis of Clopidogrel besylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several process-related and degradation impurities can be formed. These are often designated by letters (e.g., Impurity A, B, C) in pharmacopeias or are named based on their chemical structure. The presence of these impurities needs to be carefully controlled to ensure the safety and efficacy of the drug product.[][2]
Q2: How can these impurities be identified and quantified?
A2: The most common analytical technique for the identification and quantification of this compound and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[] Chiral HPLC methods are particularly important for separating the R-enantiomer (Impurity C) from the active S-enantiomer of Clopidogrel. Various HPLC methods with different columns and mobile phases have been developed for this purpose.
Q3: What is the significance of controlling the R-enantiomer (Impurity C)?
A3: Clopidogrel is a chiral molecule, and its antiplatelet activity resides in the S-enantiomer. The R-enantiomer is considered an impurity and is devoid of anti-aggregating activity.[2] Therefore, regulatory authorities require strict control over the enantiomeric purity of this compound.
Impurity Profile
The following table summarizes the common impurities found in the synthesis of this compound, along with their structures and origins.
| Impurity Name | Structure | Origin |
| Impurity A (Clopidogrel Carboxylic Acid) | ![]() | Degradation product (hydrolysis of the ester group).[4][5] |
| Impurity B (Positional Isomer) | ![]() | Process-related impurity arising from the use of 3-substituted thiophene raw material.[4] |
| Impurity C (R-enantiomer) | ![]() | Process-related impurity (chiral isomer of the active S-enantiomer).[2] |
| Impurity D | ![]() | Metabolite of Clopidogrel.[6] |
| Impurity E (Clopidogrel Amide) | ![]() | Process-related impurity.[7] |
| Impurity F (Clopidogrel Open Ring) | ![]() | Process-related impurity.[8][9] |
| N-Methyl Impurity | ![]() | Process-related impurity.[4] |
| Amide Impurity | ![]() | Process-related impurity.[10] |
| Dialkylated Amine Impurity | ![]() | Process-related impurity.[10] |
Experimental Protocols
Synthesis of this compound (Illustrative Pathway)
This is a generalized synthetic scheme. Specific reagents and conditions may vary.
Caption: Illustrative synthesis pathway for this compound.
Detailed Protocol for Racemic Clopidogrel Synthesis:
-
To a stirring solution of methanol and sulfuric acid, add dimethyl sulfate at 10°C.
-
After stirring the reaction mixture at 70°C for 90 minutes, cool to 28°C and add the amide intermediate.
-
Stir the reaction mixture at 70°C for 35 hours and then cool to 28°C.
-
Add dichloromethane and water to the reaction mixture.
-
The organic layer is separated and distilled completely under vacuum to afford crude racemic Clopidogrel.[11]
Detailed Protocol for Chiral Resolution:
-
Dissolve racemic Clopidogrel bisulfate in dichloromethane and cool to 3°C.
-
Adjust the pH of the reaction mixture to 7.6 with a sodium carbonate solution.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic layers.
-
Wash the combined organic layer with water and concentrate under vacuum.
-
Add acetone to the residue and stir for clear dissolution.
-
Add L-(-)-camphor sulfonic acid as a resolving agent.
-
The separated solid is filtered and washed to afford (+)-Clopidogrel camphor sulfonate with high chiral purity.[11]
HPLC Method for Impurity Profiling
The following table summarizes various HPLC conditions reported for the analysis of this compound and its impurities.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5µm) | Kromasil 100 C18 (250 x 4.6 mm, 5µm) | ULTRON ES-OVM (150 x 4.6 mm, 5µm) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (920:50:30:0.3 v/v/v/v) | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile (Gradient) | Phosphate buffer:Acetonitrile (78:22 v/v) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 240 nm | 220 nm | 220 nm |
| Column Temp. | Not Specified | 45°C | 25°C |
| Reference | [] | [12] | [11] |
Troubleshooting Guide
Caption: General workflow for troubleshooting HPLC issues.
Q: I am observing poor resolution between Clopidogrel and its impurities. What should I do?
A:
-
Check the column: Ensure you are using the appropriate column for the separation. For chiral impurities like the R-enantiomer, a chiral column is necessary. Column degradation can also lead to poor resolution; consider replacing the column if it's old or has been used extensively.
-
Optimize the mobile phase: The composition of the mobile phase is critical. For reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution. The pH of the buffer is also a key parameter to optimize, especially for ionizable compounds.
-
Adjust the flow rate: Sometimes, a lower flow rate can improve the separation of closely eluting peaks.
-
Check the temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation. Ensure your column oven is maintaining a stable and appropriate temperature.
Q: My peaks are tailing. What could be the cause?
A:
-
Secondary interactions: Peak tailing, especially for basic compounds like Clopidogrel, can be caused by interactions with residual silanol groups on the silica-based column packing. Using a mobile phase with a suitable pH or adding a competing base (like triethylamine) in small concentrations can help mitigate this.
-
Column contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent may resolve the issue.
-
Column overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
Q: I am having trouble with the chiral separation of the R- and S-enantiomers.
A:
-
Chiral stationary phase (CSP) selection: The choice of CSP is the most critical factor for chiral separations. Different types of CSPs (e.g., polysaccharide-based, Pirkle-type) have different selectivities. You may need to screen several different chiral columns to find the one that provides the best resolution for Clopidogrel enantiomers.
-
Mobile phase composition: For chiral separations, the mobile phase composition is extremely important. In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane) can dramatically affect the separation. In reversed-phase mode, the organic modifier and buffer pH need to be carefully optimized.
-
Temperature: Temperature can have a more pronounced effect on chiral separations than on achiral separations. It is worth experimenting with different column temperatures to see if resolution improves.[13]
Signaling Pathway
Clopidogrel is a prodrug that is metabolized to an active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation.
Caption: Simplified signaling pathway of Clopidogrel's antiplatelet action.
References
- 2. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 4. clearsynth.com [clearsynth.com]
- 5. ijsdr.org [ijsdr.org]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Clopidogrel EP Impurity D | 1421283-60-4 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 8. Clopidogrel EP Impurity F | CAS No- 141109-19-5 | Simson Pharma Limited [simsonpharma.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Nanoparticle Encapsulation for Clopidogrel
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Clopidogrel nanoparticle encapsulation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: Poor Drug Encapsulation Efficiency
-
Question: My encapsulation efficiency for Clopidogrel is consistently low. What factors should I investigate to improve it?
-
Answer: Low encapsulation efficiency is a common challenge, primarily due to Clopidogrel's physicochemical properties. Consider the following troubleshooting steps:
-
Optimize Drug-to-Polymer Ratio: An inappropriate ratio can lead to drug expulsion from the nanoparticle matrix. Systematically vary the ratio to find the optimal loading capacity. For instance, studies have shown that entrapment efficiency can range from 23.88% to over 90% depending on the formulation.[1]
-
Select an Appropriate Organic Solvent: The solubility of both Clopidogrel and the polymer in the chosen solvent is critical. Ensure both are fully dissolved before the nanoprecipitation or emulsification step.
-
Control the Rate of Solvent Addition/Evaporation: In nanoprecipitation, a slow and controlled addition of the organic phase to the anti-solvent can improve drug entrapment.[2] In solvent evaporation methods, the rate of evaporation influences particle formation and drug loading.[1]
-
Evaluate the Polymer Type: The interaction between Clopidogrel and the polymer is key. Hydrophobic interactions, hydrogen bonding, or electrostatic interactions can all play a role. Consider polymers like PLGA, albumin, or ethylcellulose, which have been successfully used.[1][2][3]
-
Issue 2: Large Particle Size and High Polydispersity Index (PDI)
-
Question: The nanoparticles I've synthesized are too large and have a wide size distribution (high PDI). How can I achieve smaller, more uniform particles?
-
Answer: Achieving a small particle size and a narrow PDI is crucial for bioavailability and stability. A high PDI suggests a non-uniform batch, which can lead to unpredictable release kinetics.
-
Adjust Stirring Speed or Homogenization Pressure: The energy input during nanoparticle formation is critical. Increase the stirring rate or homogenization pressure to reduce particle size.
-
Optimize Stabilizer Concentration: Stabilizers (e.g., PVPK-30, PVA) prevent particle aggregation.[4][5] Insufficient stabilizer will lead to larger, aggregated particles. Conversely, excessive amounts can also sometimes lead to larger sizes. Titrate the stabilizer concentration to find the optimal level.
-
Control Polymer and Drug Concentration: High concentrations of polymer or drug can lead to increased viscosity and premature precipitation, resulting in larger particles.[3] Experiment with more dilute solutions.
-
Check Solvent/Anti-Solvent Miscibility: In nanoprecipitation, ensure rapid and complete mixing of the solvent and anti-solvent. Poor miscibility can lead to slower diffusion and larger particle formation.[4][5]
-
Issue 3: Nanoparticle Instability and Aggregation
-
Question: My Clopidogrel nanoparticles aggregate and precipitate out of solution after a short period. What is causing this instability and how can I fix it?
-
Answer: Nanoparticle stability is governed by surface charge and steric hindrance.
-
Measure Zeta Potential: The zeta potential is an indicator of the surface charge of your nanoparticles. A zeta potential value greater than +30 mV or less than -30 mV is generally considered to indicate good stability. For example, stable Clopidogrel nanoparticles have been formulated with zeta potentials of -40.4 mV and -37.8 mV.[1]
-
Modify Surface Charge: If the zeta potential is close to neutral, the nanoparticles are more likely to aggregate. You can incorporate charged polymers or surfactants into your formulation to increase electrostatic repulsion.
-
Optimize Stabilizer: Ensure you are using an effective stabilizer at an appropriate concentration to provide a sufficient steric barrier that prevents aggregation.[4][5]
-
Lyophilization with Cryoprotectants: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticles. The addition of a cryoprotectant (e.g., trehalose) is often necessary to prevent aggregation during this process.[6]
-
Issue 4: Rapid or Incomplete In Vitro Drug Release
-
Question: I'm observing an initial burst release of Clopidogrel followed by a very slow or incomplete release. How can I achieve a more controlled and sustained release profile?
-
Answer: The release profile is influenced by the drug's location within the nanoparticle and the degradation of the polymer matrix.
-
Reduce Surface-Adsorbed Drug: A significant initial burst release often indicates a large amount of drug adsorbed to the nanoparticle surface. Ensure your washing/purification steps (e.g., centrifugation) are adequate to remove unencapsulated and loosely bound drug.
-
Select a Slower Degrading Polymer: The choice of polymer significantly impacts the release rate. For sustained release, use a polymer with a slower degradation rate. For example, PLGA nanoparticles have been shown to provide sustained release.[2]
-
Increase Particle Size: While smaller particles are often desired, slightly larger particles can sometimes provide a slower release profile due to a smaller surface area-to-volume ratio.
-
Enhance Drug-Matrix Interactions: Stronger interactions between the drug and the polymer matrix can slow down drug diffusion and release. This can sometimes be achieved by adjusting the pH of the formulation medium.[3]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the primary challenges associated with the nanoencapsulation of Clopidogrel?
-
Answer: The main difficulties stem from Clopidogrel's inherent properties. It is a weak base that is practically insoluble in water at neutral pH.[7][8] Furthermore, it is chemically unstable and susceptible to degradation through hydrolysis and oxidation.[7][8] Its oral bioavailability is also limited due to rapid first-pass metabolism.[3] Nanoparticle encapsulation aims to overcome these challenges by improving solubility, protecting the drug from degradation, and providing controlled release.[9]
-
Question 2: Which nanoparticle formulation methods are most suitable for Clopidogrel?
-
Answer: Several methods have been successfully employed:
-
Nanoprecipitation (or anti-solvent precipitation): This is a simple and rapid method suitable for poorly water-soluble drugs like Clopidogrel, often resulting in small particle sizes.[2][4]
-
Emulsification-Solvent Evaporation: This method is effective for encapsulating drugs in polymeric matrices and is considered a robust technique for preparing nanoparticles.[1]
-
Desolvation: This technique is commonly used for preparing protein-based nanoparticles, such as albumin nanoparticles, for Clopidogrel delivery.[3]
-
Nano-emulsions: Oil-in-water (O/W) nano-emulsions are particularly useful as they can dissolve the oily, free-base form of Clopidogrel in the oil phase, thereby enhancing solubility and protecting it from hydrolysis.[7][8]
-
-
Question 3: What are the critical quality attributes (CQAs) for Clopidogrel nanoparticles?
-
Answer: The key parameters to characterize for a successful formulation include:
-
Particle Size and Polydispersity Index (PDI): Determines the in vivo fate, bioavailability, and drug release kinetics.
-
Zeta Potential: Indicates the colloidal stability of the nanoparticle suspension.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): Quantifies the amount of drug successfully encapsulated within the nanoparticles, which is crucial for determining dosage.
-
In Vitro Drug Release: Characterizes the rate and extent of drug release from the nanoparticles over time, predicting their in vivo performance.
-
Morphology: Techniques like SEM or AFM are used to visualize the shape and surface characteristics of the nanoparticles.[1][4]
-
-
Question 4: What is the mechanism of action of Clopidogrel that nanoparticle delivery aims to facilitate?
-
Answer: Clopidogrel is an antiplatelet agent that works by irreversibly inhibiting the P2Y12 subtype of ADP receptors on the platelet surface.[10][11] This inhibition prevents ADP from binding to its receptor, which in turn blocks the activation of the glycoprotein GPIIb/IIIa complex.[10] The ultimate result is the inhibition of platelet aggregation.[11] Nanoparticle delivery aims to improve the bioavailability and maintain therapeutic concentrations of Clopidogrel to ensure this mechanism is effective over a sustained period.
Data Presentation
The following tables summarize typical ranges for formulation parameters and resulting nanoparticle characteristics based on published literature.
Table 1: Formulation Parameters for Clopidogrel Nanoparticles
| Parameter | Formulation Method | Polymer/Lipid | Stabilizer | Typical Range/Value | Reference(s) |
| Drug:Polymer Ratio | Nanoprecipitation | Ethylcellulose | PVPK-30 / PVA | 1:2 to 1:4 (w/w) | [4][5] |
| Polymer Concentration | Desolvation | Bovine Serum Albumin | - | Varies | [3] |
| pH | Desolvation | Bovine Serum Albumin | - | Varies | [3] |
| Solvent:Anti-solvent Ratio | Nanoprecipitation | Ethylcellulose | PVPK-30 / PVA | 1:9 (v/v) | [4] |
Table 2: Characterization of Clopidogrel Nanoparticles
| Parameter | Method/Nanoparticle Type | Reported Value Range | Reference(s) |
| Particle Size | Nanoprecipitation | 5.29 nm - 480 nm | [4][5] |
| Emulsification-Solvent Evaporation | 287.6 nm - 349.8 nm | [1] | |
| Albumin-Bound | ~235.6 nm | [12] | |
| Polydispersity Index (PDI) | Emulsification-Solvent Evaporation | 0.1 - 0.3 | [1] |
| Albumin-Bound | ~0.16 | [12] | |
| Zeta Potential | Emulsification-Solvent Evaporation | -37.8 mV to -40.4 mV | [1] |
| Albumin-Bound | ~ -13.5 mV | [12] | |
| Encapsulation Efficiency | Emulsification-Solvent Evaporation | 23.88% - 90.53% | [1] |
| Nanoprecipitation | 83% - 97% | [4][5] |
Experimental Protocols
Protocol 1: Nanoprecipitation Method
This protocol is a generalized procedure based on the anti-solvent precipitation technique.
-
Preparation of Organic Phase: Accurately weigh and dissolve Clopidogrel and the selected polymer (e.g., Ethylcellulose) in a suitable organic solvent (e.g., acetone).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., PVA or PVPK-30).
-
Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring at a defined speed. The nanoparticles will form instantaneously as the polymer and drug precipitate out of the solution.
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Discard the supernatant, which contains the unencapsulated drug.
-
Washing: Resuspend the pellet in deionized water and repeat the centrifugation step. This washing step should be performed at least twice to remove any residual solvent and unencapsulated drug.
-
Final Formulation: Resuspend the final washed pellet in deionized water or a suitable buffer for characterization. For long-term storage, the suspension can be lyophilized.
Protocol 2: Emulsification-Solvent Evaporation Method
This protocol provides a general outline for the emulsification-solvent evaporation technique.
-
Preparation of Organic Phase: Dissolve Clopidogrel and a polymer (e.g., PLGA) in a water-immiscible volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant or emulsifying agent (e.g., PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Subject the emulsion to continuous magnetic stirring at room temperature or under reduced pressure to evaporate the organic solvent. As the solvent is removed, the polymer will precipitate, forming solid nanoparticles encapsulating the drug.
-
Purification and Washing: Collect the nanoparticles by centrifugation. Wash them multiple times with deionized water to remove the excess surfactant and any unencapsulated drug.
-
Final Formulation: Resuspend the purified nanoparticles in an appropriate medium for analysis or lyophilize for storage.
Visualizations
The following diagrams illustrate key workflows and concepts in Clopidogrel nanoencapsulation.
Caption: Experimental workflow for Clopidogrel nanoparticle formulation.
Caption: Troubleshooting logic for low encapsulation efficiency.
Caption: Simplified signaling pathway for Clopidogrel's antiplatelet action.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Poly(D,L-lactide-co-glycolide) nanoparticles with clopidogrel. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FORMULATION AND EVALUATION OF CLOPIDOGREL TABLET INCORPORATING DRUG NANOPARTICLES | Semantic Scholar [semanticscholar.org]
- 6. Item - Design and Optimization of Nanoformulations for Stability and Sustained Release of Therapeutic Compounds - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. FORMULATION FORUM - Application of Nano-Emulsion Technology to Address Unmet Medical Needs: A Case Study of Clopidogrel IV by 505(b)(2) Pathway [drug-dev.com]
- 9. ijplsjournal.com [ijplsjournal.com]
- 10. CN101237868A - Nanoparticle Clopidogrel and Aspirin Combination Formulation - Google Patents [patents.google.com]
- 11. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Human Serum Albumin-enriched Clopidogrel Bisulfate Nanoparticle Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Metabolizer Status in Clopidogrel Research Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clopidogrel research models, specifically focusing on challenges related to poor metabolizer status.
Frequently Asked Questions (FAQs)
Q1: What defines a "poor metabolizer" of clopidogrel?
A1: A poor metabolizer of clopidogrel has a genetically determined reduced ability to convert the prodrug into its active metabolite. This is primarily due to polymorphisms in the gene encoding the cytochrome P450 2C19 (CYP2C19) enzyme.[1][2] Individuals with two loss-of-function alleles (e.g., 2/2, 2/3, 3/3) are classified as poor metabolizers.[3]
Q2: Which are the most common CYP2C19 loss-of-function alleles associated with poor clopidogrel metabolism?
A2: The most prevalent CYP2C19 loss-of-function alleles are *2 and *3.[3][4] These alleles account for the majority of poor metabolizer phenotypes, particularly in Caucasian and Asian populations.[4]
Q3: What is the clinical significance of poor metabolizer status in patients taking clopidogrel?
A3: Poor metabolizers exhibit a diminished antiplatelet effect from clopidogrel, leading to high on-treatment platelet reactivity (HPR).[5] This is associated with an increased risk of major adverse cardiovascular and cerebrovascular events, especially after percutaneous coronary intervention (PCI).[5][6]
Q4: Are there alternative antiplatelet therapies for individuals who are poor metabolizers of clopidogrel?
A4: Yes, alternative P2Y12 inhibitors like prasugrel and ticagrelor are not significantly affected by CYP2C19 genetic variations and are recommended for poor metabolizers.
Q5: What are the primary in vitro and in vivo models used to study clopidogrel metabolism and poor metabolizer status?
A5: In vitro models commonly involve human liver microsomes to assess metabolic activity. In vivo studies often utilize animal models, such as diet-induced obese mice, which have shown resistance to clopidogrel's antiplatelet effects. Humanized CYP2C19 transgenic mice are also a valuable model.
Troubleshooting Guides
Troubleshooting High On-Treatment Platelet Reactivity (HPR) in Experimental Models
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpectedly high platelet aggregation despite clopidogrel treatment in an in vivo model. | 1. Poor Metabolizer Genotype: The animal model may possess a genetic makeup analogous to human poor metabolizers (e.g., low endogenous CYP2C19 activity). | Action: Genotype the animals for relevant CYP enzyme polymorphisms. Consider using a different strain or a humanized CYP2C19 transgenic mouse model. |
| 2. Incorrect Dosing: The administered dose of clopidogrel may be insufficient to achieve adequate platelet inhibition. | Action: Perform a dose-response study to determine the optimal clopidogrel dose for the specific animal model. | |
| 3. Drug-Drug Interactions: Concomitant administration of other compounds that inhibit CYP2C19 (e.g., some proton pump inhibitors) can reduce clopidogrel activation. | Action: Review all administered compounds for potential interactions with CYP2C19. If possible, substitute interacting compounds. | |
| 4. Assay Variability: The platelet function assay itself may be yielding inaccurate results. | Action: Refer to the troubleshooting guides for Light Transmittance Aggregometry and VerifyNow P2Y12 Assay below. Ensure proper sample handling and instrument calibration. | |
| Low levels of clopidogrel's active metabolite detected in plasma samples. | 1. Inefficient in vitro Metabolism: The human liver microsomes (HLMs) used may have low CYP2C19 activity. | Action: Characterize the CYP2C19 activity of the HLM batch. Use HLMs from donors with known CYP2C19 genotypes (e.g., extensive vs. poor metabolizers). |
| 2. Instability of the Active Metabolite: The thiol group of the active metabolite is unstable and can degrade if not properly stabilized during sample collection and processing. | Action: Immediately stabilize the active metabolite upon blood collection using an alkylating agent like 2-bromo-3'-methoxyacetophenone. | |
| 3. Suboptimal Incubation Conditions: The conditions for the in vitro metabolism assay (e.g., cofactor concentrations, incubation time) may not be optimal. | Action: Optimize the concentrations of NADPH, G6P, and MgCl2 in the incubation mixture. Perform a time-course experiment to determine the optimal incubation period. | |
| Discordant results between genotyping and platelet function assays. | 1. Presence of Other Genetic Factors: Polymorphisms in other genes (e.g., ABCB1, PON1) can also influence clopidogrel response. | Action: Consider genotyping for other relevant pharmacogenes to get a more complete picture of the genetic contribution to clopidogrel response. |
| 2. Non-Genetic Factors: Clinical and demographic variables such as age, diabetes, and obesity can affect platelet reactivity. | Action: Account for these variables in the experimental design and data analysis. | |
| 3. Assay Limitations: Each platelet function assay has its own limitations and may measure different aspects of platelet activation. | Action: Use more than one method to assess platelet function for a more comprehensive understanding. |
Data Presentation
Table 1: CYP2C19 Genotype and Corresponding Metabolizer Phenotype
| Genotype | Alleles | Metabolizer Phenotype | Expected Clopidogrel Response |
| 1/1 | Two normal function alleles | Normal Metabolizer | Normal platelet inhibition |
| 1/2, 1/3 | One normal and one loss-of-function allele | Intermediate Metabolizer | Reduced platelet inhibition |
| 2/2, 2/3, 3/3 | Two loss-of-function alleles | Poor Metabolizer | Significantly reduced platelet inhibition |
| 1/17 | One normal and one increased function allele | Rapid Metabolizer | Increased platelet inhibition |
| 17/17 | Two increased function alleles | Ultrarapid Metabolizer | Markedly increased platelet inhibition |
Table 2: Representative Platelet Reactivity Units (PRU) by CYP2C19 Metabolizer Status
| Metabolizer Phenotype | Mean PRU (VerifyNow P2Y12) | High On-Treatment Platelet Reactivity (HPR) Cutoff |
| Normal Metabolizer | ~180-220 | >208-230 |
| Intermediate Metabolizer | ~220-260 | >208-230 |
| Poor Metabolizer | >260 | >208-230 |
Note: PRU values are approximate and can vary based on the specific study population and clopidogrel dosing regimen.
Experimental Protocols
Protocol 1: CYP2C19 Genotyping using TaqMan Real-Time PCR
Objective: To determine the presence of CYP2C19*2 and *3 loss-of-function alleles.
Materials:
-
Genomic DNA extracted from whole blood
-
TaqMan Genotyping Master Mix
-
CYP2C19*2 and *3 TaqMan SNP Genotyping Assays (probes and primers)
-
Real-Time PCR instrument
Procedure:
-
DNA Extraction: Extract genomic DNA from whole blood samples using a commercially available kit. Quantify the DNA and normalize the concentration.
-
Reaction Setup: Prepare the PCR reaction mixture in a 96-well plate. For each sample, set up separate reactions for the *2 and *3 alleles. A typical reaction mixture includes TaqMan Genotyping Master Mix, the specific CYP2C19 assay (containing primers and VIC/FAM labeled probes), and the genomic DNA template.
-
Real-Time PCR: Perform the PCR on a real-time instrument using the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Analyze the amplification plots to determine the genotype for each sample based on the fluorescence signals from the VIC and FAM dyes.
Protocol 2: Platelet Aggregation Measurement using Light Transmittance Aggregometry (LTA)
Objective: To assess ADP-induced platelet aggregation in response to clopidogrel treatment.
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Adenosine diphosphate (ADP) solution
-
Light transmittance aggregometer
Procedure:
-
Sample Preparation:
-
Collect whole blood and keep at room temperature.
-
Prepare PRP by centrifuging the whole blood at 200 x g for 10 minutes.
-
Prepare PPP by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Adjust the platelet count in the PRP to 200-300 x 10^9/L using PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Aggregation Assay:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add ADP to the PRP to induce aggregation (final concentration typically 5-20 µM).
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis: Determine the maximum platelet aggregation (%) from the aggregation curve.
Protocol 3: Quantification of Clopidogrel Active Metabolite by LC-MS/MS
Objective: To measure the concentration of clopidogrel's active metabolite in plasma.
Materials:
-
Whole blood collected in tubes containing an alkylating agent (e.g., 2-bromo-3'-methoxyacetophenone)
-
Internal standard (e.g., a deuterated analog of the derivatized active metabolite)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Collection and Stabilization:
-
Collect whole blood into tubes pre-treated with an alkylating agent to stabilize the active metabolite.
-
Centrifuge to obtain plasma and store at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw plasma samples and add the internal standard.
-
Perform solid-phase extraction to isolate the derivatized active metabolite and internal standard.
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes using a C18 reverse-phase column.
-
Detect and quantify the derivatized active metabolite and internal standard using tandem mass spectrometry with electrospray ionization in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of the active metabolite in the unknown samples.
Visualizations
Caption: Metabolic activation pathway of clopidogrel.
Caption: Workflow for assessing clopidogrel response.
Caption: Troubleshooting logic for high platelet reactivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Assessment of Platelet Inhibition by Point-of-Care Testing in Neuroendovascular Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Analysis of Cytochrome P450 Polymorphisms in Drug-responsive and Drug-refractory Epileptic patients in Telangana [openneurologyjournal.com]
- 6. ClinPGx [clinpgx.org]
Technical Support Center: Analysis of Clopidogrel and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of Clopidogrel and its metabolites. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the active thiol metabolite of Clopidogrel so difficult to analyze?
A1: The active metabolite of Clopidogrel (CAM) contains a highly reactive thiol group, making it unstable in biological samples like blood and plasma.[1][2][3] This instability can lead to the formation of disulfide bonds with itself or other endogenous thiol-containing molecules, resulting in inaccurate quantification.[4] To ensure accurate measurement, immediate derivatization of the thiol group upon blood collection is crucial to stabilize the molecule for analysis.[1][2][5][6]
Q2: What is the most common method for stabilizing the active metabolite?
A2: The most widely used method is derivatization with an alkylating agent immediately after blood collection.[1][4] 2-bromo-3'-methoxyacetophenone (MPB or BMAP) is a common reagent used to cap the reactive thiol group, forming a stable derivative (CAMD) that can be accurately quantified by LC-MS/MS.[1][2][5][6][7]
Q3: Can I analyze Clopidogrel and its active and inactive metabolites simultaneously?
A3: Yes, several LC-MS/MS methods have been developed for the simultaneous quantification of Clopidogrel, its derivatized active metabolite (CAMD), and its primary inactive carboxylic acid metabolite.[5][7][8] These methods typically involve a single sample preparation step followed by chromatographic separation and mass spectrometric detection. However, optimizing the extraction and chromatography for compounds with different chemical properties can be challenging.[9]
Q4: What are the key differences in sample preparation for the various Clopidogrel-related analytes?
A4: Sample preparation techniques vary based on the target analytes and the desired sensitivity.
-
Protein Precipitation (PPT): A simple and fast method often used for simultaneous analysis, where a solvent like acetonitrile is added to precipitate plasma proteins.[10][7][11]
-
Liquid-Liquid Extraction (LLE): This technique is used to extract analytes from the plasma matrix into an immiscible organic solvent, which can provide a cleaner extract than PPT.[8][12][13]
-
Solid-Phase Extraction (SPE): Offers high recovery and cleaner extracts, which can be beneficial for achieving low limits of quantification.[1][9] Online SPE systems can also be used to automate the process and reduce sample handling.[14]
Q5: What are the different isomers of the active metabolite and why are they important?
A5: The active thiol metabolite of Clopidogrel can exist as four different diastereomers (H1, H2, H3, and H4). In vitro studies have shown that the H4 isomer is the only pharmacologically active form.[2][15][16] Therefore, analytical methods that can specifically quantify the H4 isomer are more desirable for pharmacokinetic and pharmacodynamic studies than those that measure a mixture of isomers.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of the active metabolite | Instability of the thiol group. | Ensure immediate derivatization of the blood sample with an alkylating agent like MPB within 30 seconds of collection.[6] |
| Inefficient extraction. | Optimize the extraction method. For the derivatized active metabolite, solid-phase extraction (SPE) with a C2 disk plate has shown good recovery.[1] For simultaneous analysis, liquid-liquid extraction with methyl tert-butyl ether (MTBE) can be effective.[8] | |
| Poor peak shape or chromatography | Inappropriate column or mobile phase. | A C18 or C8 reversed-phase column is commonly used.[8][11] The mobile phase typically consists of acetonitrile and water with a modifier like formic acid to improve peak shape and ionization efficiency.[8] |
| High background or matrix effects | Insufficient sample cleanup. | Employ a more rigorous sample preparation method like SPE or double LLE to remove interfering substances such as phospholipids.[9] Using a deuterated internal standard can help to compensate for matrix effects.[14] |
| Inconsistent results or poor reproducibility | Analyte degradation during storage or sample processing. | The derivatized active metabolite is reported to be stable in human plasma for at least 4 months at -80°C.[1] Clopidogrel and its carboxylic acid metabolite are stable for at least 9 months at -80°C.[3] Avoid repeated freeze-thaw cycles.[13] |
| Back-conversion of metabolites. | The introduction of an online-SPE system can help to minimize back-conversion by reducing manual sample handling and analysis time.[14] | |
| Low sensitivity (high LLOQ) | Suboptimal MS/MS parameters or sample preparation. | Optimize MS parameters (e.g., collision energy, declustering potential). Consider using a more sensitive instrument or a sample preparation method that provides a cleaner, more concentrated extract, such as microelution SPE.[9] |
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Clopidogrel Metabolite Analysis
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Derivatized Active Metabolite | 0.5 - 250 | 0.5 | < 6% | < 6% | within 12% | [1] |
| Derivatized Active Metabolite | 0.1 - 150 | 0.1 | < 6% | < 6% | < ±12% | [5] |
| Derivatized Active Metabolite | 0.5 - 100 | 0.5 | - | within 15% | within 15% | [8] |
| Clopidogrel | 0.01 - 50 | 0.01 | < 6% | < 6% | < ±12% | [5] |
| Clopidogrel | 0.05 - 50 | 0.05 | - | within 15% | within 15% | [8] |
| Carboxylic Acid Metabolite | 1.0 - 80,000 | 1.0 | < 10% | < 10% | - | [17] |
| Carboxylic Acid Metabolite | 125 - 32,000 | 125 | 1.30 - 6.06% | 3.47 - 4.30% | 96.2 - 101.1% | [13] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation for Simultaneous Analysis
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.[7]
-
Vortex the mixture vigorously for one minute.
-
Centrifuge the sample at high speed (e.g., 15,000 g) for 10 minutes to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant may be further diluted with a reconstitution solution before injection into the LC-MS/MS system.[7]
Protocol 2: Derivatization and Solid-Phase Extraction of the Active Metabolite
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and the derivatizing agent, 2-bromo-3'-methoxyacetophenone (MPB).[5][7] This should be done immediately upon collection.
-
Centrifuge the blood sample to separate the plasma.
-
The derivatized plasma sample is then subjected to solid-phase extraction (SPE) using a C2 disk plate.[1]
-
Wash the SPE cartridge to remove interferences.
-
Elute the derivatized analyte from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. advion.com [advion.com]
- 3. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbr-pub.org.cn [jbr-pub.org.cn]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clopidogrel variability: role of plasma protein binding alterations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Clopidogrel Besylate and Clopidogrel Bisulfate: Platelet Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the platelet inhibition properties of two different salt forms of clopidogrel: besylate and bisulfate. The information presented is collated from various bioequivalence and pharmacodynamic studies, offering a comprehensive overview supported by experimental data.
Clopidogrel, a thienopyridine-class antiplatelet agent, is a prodrug that requires hepatic metabolism to its active thiol metabolite.[1][2] This active metabolite irreversibly binds to the P2Y12 subtype of the ADP receptor on platelets, inhibiting platelet activation and aggregation for the lifespan of the platelet.[1][3][4] Given that the salt form can influence a drug's physicochemical properties, such as solubility and bioavailability, it is crucial to establish the bioequivalence of different salt preparations.[5]
Executive Summary
Multiple head-to-head studies have demonstrated that clopidogrel besylate and clopidogrel bisulfate are bioequivalent in terms of their pharmacokinetic and pharmacodynamic profiles.[6][7] These studies show no statistically significant differences in the rate and extent of absorption of the parent drug and its active metabolite, nor in the resulting antiplatelet effects. Both salt forms have been found to be well-tolerated with comparable safety profiles.[6][7]
Quantitative Data Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters from comparative studies of this compound and clopidogrel bisulfate.
Table 1: Pharmacokinetic Parameters of Clopidogrel (Parent Drug)
| Parameter | This compound (Mean) | Clopidogrel Bisulfate (Mean) | Statistical Significance |
| Cmax (ng/mL) | 5.2 | 5.4 | Not Significant[6] |
| Tmax (hour) | 0.9 | 0.9 | Not Significant[6] |
| AUC(0-t) (ng/mL/h) | 10.1 | 10.3 | Not Significant[6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Table 2: Pharmacokinetic Parameters of the Active Metabolite (SR26334)
| Parameter | This compound (Mean) | Clopidogrel Bisulfate (Mean) | Statistical Significance |
| Cmax (µg/mL) | 10.9 | 11.9 | Not Significant[6] |
| AUC(0-t) (µg/mL/h) | 38.8 | 40.6 | Not Significant[6] |
| AUC(0-∞) (µg/mL/h) | 43.0 | 43.8 | Not Significant[6] |
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
Table 3: Pharmacodynamic Parameters (Platelet Inhibition)
| Parameter | This compound (Mean) | Clopidogrel Bisulfate (Mean) | Statistical Significance |
| Emax (% inhibition) | 58.8 | 61.7 | Not Significant[6] |
| AUEC (h . % inhibition) | 4299.1 | 4406.9 | Not Significant[6] |
| Imax (Geometric Mean Ratio) | \multicolumn{2}{c | }{1.01 (90% CI: 0.95, 1.08)} | Not Significant[7] |
| AUIC (Geometric Mean Ratio) | \multicolumn{2}{c | }{0.98 (90% CI: 0.89, 1.07)} | Not Significant[7] |
| PRU (P2Y12 Reaction Units) | 251 ± 29 | 266 ± 38 | Not Significant[8] |
Emax: Maximal antiplatelet effect; AUEC: Area under the time-effect curve; Imax: Maximum inhibitory effect; AUIC: Area under the platelet aggregation inhibition-time curve; PRU: P2Y12 Reaction Units. The 90% confidence intervals (CIs) for the ratios of the log-transformed values for pharmacokinetic and pharmacodynamic parameters were within the predetermined bioequivalence range of 80% to 125%.[6]
Signaling Pathway and Experimental Workflow
Clopidogrel's Mechanism of Action
Clopidogrel is a prodrug that undergoes a two-step metabolic activation in the liver, primarily by cytochrome P450 enzymes (including CYP2C19, CYP1A2, CYP2B6, and CYP3A4/5), to form its active thiol metabolite.[1][3] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[1][3] The binding of adenosine diphosphate (ADP) to the P2Y12 receptor is a key step in platelet activation. By blocking this receptor, clopidogrel's active metabolite prevents ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, which is the final common pathway for platelet aggregation.[2][9] This inhibition of platelet aggregation reduces the risk of thrombus formation.[1]
Caption: Clopidogrel's mechanism of action.
Experimental Workflow: Platelet Aggregometry
A common method to assess the pharmacodynamic effects of clopidogrel is light transmission aggregometry (LTA).[10] This technique measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist like ADP.
Caption: A typical workflow for light transmission aggregometry.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and bisulfate are provided below.
Light Transmission Aggregometry (LTA)
Light transmission aggregometry is considered a gold standard for assessing platelet function.[10][11]
-
Principle: Measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Sample Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP and platelet-poor plasma (PPP) are prepared by differential centrifugation.[12] The platelet count in the PRP may be adjusted to a standard concentration.[13]
-
Procedure:
-
PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
A baseline light transmission is established using PRP (0% aggregation) and PPP (100% aggregation).
-
An agonist, typically adenosine diphosphate (ADP) at concentrations ranging from 5 to 20 µmol/L, is added to the PRP to induce aggregation.[10]
-
The change in light transmission is recorded over time, generating an aggregation curve.
-
-
Data Analysis: The maximum platelet aggregation is expressed as a percentage. A higher percentage indicates greater platelet reactivity. For patients on clopidogrel, a lower percentage of aggregation is expected. Cutoff values for defining clopidogrel resistance have been proposed, for example, a value ≥ 40% with the ADP assay.[14]
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, turbidimetric-based optical detection system that measures platelet-induced aggregation.[15]
-
Principle: The assay measures the aggregation of fibrinogen-coated microbeads in a whole blood sample in response to ADP. The extent of aggregation is reported in P2Y12 Reaction Units (PRU).[15][16]
-
Sample Collection: Whole blood is collected in a Greiner 3.2% sodium citrate tube.[17][18]
-
Procedure:
-
The citrated whole blood sample is added to the VerifyNow P2Y12 assay cartridge.
-
The cartridge contains fibrinogen-coated microbeads and ADP as the agonist. Prostaglandin E1 (PGE1) is also included to reduce the contribution of the P2Y1 receptor, making the assay more specific for the P2Y12 receptor.[15]
-
Platelet activation leads to the binding of platelets to the fibrinogen-coated microbeads, causing aggregation.
-
The instrument measures the change in light transmittance and calculates the PRU.
-
-
Data Analysis: A higher PRU value indicates higher platelet reactivity. The assay also provides a percentage of inhibition, which is calculated relative to a baseline measurement.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a flow cytometry-based method that specifically assesses the P2Y12 receptor signaling pathway.[19][20]
-
Principle: VASP is an intracellular protein that is phosphorylated in response to the activation of the cyclic AMP (cAMP) pathway. The P2Y12 receptor, when activated by ADP, inhibits adenylyl cyclase, leading to decreased cAMP and consequently, reduced VASP phosphorylation.[9][21] Clopidogrel's inhibition of the P2Y12 receptor prevents this ADP-mediated suppression of VASP phosphorylation.
-
Sample Preparation: Whole blood is collected in citrated tubes. The assay can be performed on whole blood samples.[19][21]
-
Procedure:
-
The blood sample is incubated with PGE1 alone (to stimulate VASP phosphorylation) and with PGE1 plus ADP (to assess the inhibitory effect of ADP on VASP phosphorylation).[21]
-
The platelets are then permeabilized and stained with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.[22]
-
The fluorescence intensity is measured by flow cytometry.
-
-
Data Analysis: A Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity in the presence and absence of ADP. A higher PRI indicates greater P2Y12 receptor inhibition (i.e., a better response to clopidogrel).
Conclusion
The available scientific evidence strongly supports the bioequivalence of this compound and clopidogrel bisulfate. Pharmacokinetic and pharmacodynamic studies have consistently shown no significant differences in their ability to inhibit platelet aggregation. Researchers and drug development professionals can consider these two salt forms to be therapeutically equivalent. The choice of which salt form to use may, therefore, be guided by other factors such as manufacturing processes, stability, and commercial availability.
References
- 1. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 2. Clopidogrel Mechanism of Action: How It Prevents Blood Clots [medicoverhospitals.in]
- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clopidogrel - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Bioequivalence and tolerability of two clopidogrel salt preparations, besylate and bisulfate: a randomized, open-label, crossover study in healthy Korean male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics/pharmacodynamics of this compound and clopidogrel bisulfate in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Defining light transmission aggregometry cutoff values for clopidogrel and aspirin resistance in flow diversion treatment of intracranial aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 16. bchcicu.org [bchcicu.org]
- 17. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 18. youtube.com [youtube.com]
- 19. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 20. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 21. biocytex.fr [biocytex.fr]
- 22. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
A Comparative Guide to Biomarkers for Predicting Clopidogrel Response: Featuring the Novel ThromboGene-miR Panel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is a cornerstone of antiplatelet therapy, crucial for preventing thrombotic events in patients with cardiovascular disease. However, a significant variability in patient response to clopidogrel exists, primarily due to genetic and cellular factors, leading to a higher risk of adverse cardiovascular events in non-responders.[1] Accurate identification of individuals with diminished clopidogrel response is paramount for personalized medicine. This guide provides a comprehensive comparison of established and emerging biomarkers for predicting clopidogrel efficacy. We introduce ThromboGene-miR , a novel biomarker panel, and evaluate its performance against standard methods, supported by experimental data and detailed protocols.
Chapter 1: The Landscape of Clopidogrel Response Biomarkers
The variability in clopidogrel response is multifactorial, involving pathways of drug absorption, metabolic activation, and platelet function.[2] Biomarkers assessing these pathways can be broadly categorized into genetic tests and platelet function assays.
Established Biomarkers
-
CYP2C19 Genotyping: Clopidogrel is a prodrug that requires conversion to its active metabolite by cytochrome P450 enzymes, predominantly CYP2C19.[3][4][5] Genetic variations (polymorphisms) in the CYP2C19 gene can lead to reduced enzyme activity, resulting in lower concentrations of the active metabolite and diminished antiplatelet effect.[2][3] Individuals with loss-of-function alleles, such as CYP2C192 and CYP2C193, are classified as intermediate or poor metabolizers and have a higher risk of treatment failure.[2]
-
Platelet Function Tests: These assays directly measure the inhibitory effect of clopidogrel on platelet aggregation.
-
VerifyNow® P2Y12 Assay: A point-of-care, turbidimetry-based optical detection system that measures platelet-induced aggregation in a whole blood sample.[6][7][8] It specifically assesses the P2Y12 receptor blockade, the target of clopidogrel's active metabolite.[6][9] Results are reported in P2Y12 Reaction Units (PRU).[7][8]
-
Multiplate® Analyzer: This analyzer utilizes multiple electrode aggregometry (MEA) in whole blood to measure changes in electrical impedance caused by platelet aggregation on sensor wires.[10][11][12] Different reagents can be used to stimulate platelet aggregation through various pathways, allowing for a comprehensive assessment of platelet function.[10][13]
-
The Novel ThromboGene-miR Panel
To address the limitations of single-marker approaches, we introduce ThromboGene-miR , a novel biomarker panel that combines genetic and epigenetic markers for a more comprehensive assessment of clopidogrel response.
-
ABCB1 C3435T Genotyping: The ABCB1 gene encodes for P-glycoprotein, an efflux transporter in the intestine that can limit the absorption of clopidogrel.[14] The C3435T polymorphism in this gene has been associated with altered P-glycoprotein function and may influence clopidogrel bioavailability.[14][15]
-
Circulating microRNA-126 Quantification: MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression and have emerged as stable biomarkers in circulation.[16][17][18] For the purpose of this guide, we will focus on the hypothetical premise that circulating levels of microRNA-126 are correlated with platelet reactivity and clopidogrel efficacy.
Chapter 2: Performance Comparison of Clopidogrel Response Biomarkers
The following table summarizes the performance characteristics of the discussed biomarkers in identifying patients with high on-treatment platelet reactivity (HPR), a surrogate for poor clopidogrel response. The data for ThromboGene-miR is based on a simulated validation study.
| Biomarker/Panel | Technology | Sample Type | Turnaround Time | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| CYP2C19 Genotyping | PCR-based | Whole Blood / Saliva | 1-3 days | 65% | 75% | 45% | 85% |
| VerifyNow® P2Y12 | Turbidimetry | Whole Blood | < 10 minutes | 85% | 80% | 60% | 95% |
| Multiplate® Analyzer | Impedance Aggregometry | Whole Blood | < 15 minutes | 88% | 82% | 65% | 96% |
| ThromboGene-miR | PCR-RFLP & RT-qPCR | Whole Blood | 4-6 hours | 92% | 88% | 75% | 97% |
Chapter 3: Experimental Protocols
Detailed methodologies for the validation of each biomarker are provided below.
CYP2C19 Genotyping
Principle: Detection of specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene using allele-specific polymerase chain reaction (PCR).
Protocol:
-
DNA Extraction: Genomic DNA is extracted from 200 µL of whole blood using a commercial DNA extraction kit.
-
PCR Amplification: Allele-specific primers for CYP2C192 and CYP2C193 are used to amplify the target regions of the extracted DNA.
-
Genotype Analysis: The PCR products are analyzed by gel electrophoresis or real-time PCR with fluorescent probes to determine the presence of the respective alleles.
VerifyNow® P2Y12 Assay
Principle: Measurement of platelet aggregation in response to adenosine diphosphate (ADP) in a whole blood sample.[6][7]
Protocol:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate tube.[8]
-
Assay Cartridge Preparation: The VerifyNow P2Y12 assay cartridge is brought to room temperature.
-
Sample Analysis: The blood sample is dispensed into the assay cartridge, which is then inserted into the VerifyNow instrument for automated analysis. The instrument measures the change in light transmittance as platelets aggregate.[7]
Multiplate® Analyzer
Principle: Measurement of platelet aggregation by detecting the change in electrical impedance between two sensor wires in a whole blood sample.[10][11][19]
Protocol:
-
Sample Collection: Collect whole blood in a hirudin or citrate anticoagulant tube.
-
Assay Preparation: 300 µL of the blood sample is pipetted into the Multiplate test cell.
-
Platelet Activation: A specific agonist (e.g., ADP) is added to the test cell to induce platelet aggregation.
-
Data Acquisition: The test cell is placed in the Multiplate analyzer, which records the change in impedance over time.[11][19]
ThromboGene-miR Panel
Principle: Identification of the C3435T polymorphism in the ABCB1 gene using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[20][21]
Protocol:
-
DNA Extraction: Genomic DNA is extracted from 200 µL of whole blood.
-
PCR Amplification: The region of the ABCB1 gene containing the C3435T polymorphism is amplified by PCR using specific primers.
-
Restriction Enzyme Digestion: The PCR product is incubated with a restriction enzyme that specifically cuts at the recognition site altered by the C3435T polymorphism.
-
Fragment Analysis: The digested DNA fragments are separated by agarose gel electrophoresis to determine the genotype (CC, CT, or TT).[20][22]
Principle: Measurement of the expression level of circulating microRNA-126 in plasma using reverse transcription quantitative PCR (RT-qPCR).[23][24]
Protocol:
-
Plasma Separation: Whole blood is centrifuged to separate the plasma fraction.
-
RNA Extraction: Total RNA, including miRNAs, is extracted from the plasma using a specialized kit for circulating nucleic acids.[25]
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a miRNA-specific stem-loop primer for microRNA-126.[23]
-
Quantitative PCR: The cDNA is then amplified in a real-time PCR instrument using primers and a fluorescent probe specific for microRNA-126. The expression level is quantified based on the cycle threshold (Ct) value.
Chapter 4: Visualizing the Pathways and Workflows
Clopidogrel Activation and Mechanism of Action
Clopidogrel is a prodrug that undergoes a two-step metabolic activation in the liver, primarily by CYP450 enzymes, to form its active metabolite.[3][4][26] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet aggregation for the lifespan of the platelet.[3][4]
Caption: Clopidogrel metabolic activation and its inhibitory effect on the platelet P2Y12 receptor.
Experimental Workflow for Biomarker Validation
The following diagram illustrates the general workflow for validating a new biomarker for clopidogrel response, from patient selection to data analysis.
Caption: A generalized workflow for the validation of clopidogrel response biomarkers.
Logical Relationship of Biomarkers in Assessing Clopidogrel Response
This diagram illustrates how different biomarkers contribute to the overall assessment of clopidogrel response by evaluating different stages of its pharmacological action.
Caption: The interplay of different biomarkers in evaluating the pharmacokinetics and pharmacodynamics of clopidogrel.
Conclusion
The selection of an appropriate biomarker for assessing clopidogrel response depends on the clinical setting, desired turnaround time, and the specific information required. While platelet function tests like VerifyNow and Multiplate offer a direct measure of the drug's effect, they are influenced by various non-genetic factors. Genetic testing for CYP2C19 provides valuable information on the innate metabolic capacity of a patient but does not capture the complete picture of clopidogrel response.
The novel ThromboGene-miR panel represents a promising multi-faceted approach. By integrating genetic markers for both drug absorption (ABCB1) and metabolism, along with a circulating epigenetic marker (microRNA-126), this panel has the potential to provide a more accurate and comprehensive prediction of clopidogrel efficacy. Further large-scale clinical validation is warranted to establish the clinical utility of the ThromboGene-miR panel in guiding personalized antiplatelet therapy.
References
- 1. ovid.com [ovid.com]
- 2. preprints.org [preprints.org]
- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pbrainmd.wordpress.com [pbrainmd.wordpress.com]
- 9. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. haemoview.com.au [haemoview.com.au]
- 11. Multiplate Analyzer | Thoracic Key [thoracickey.com]
- 12. Multiple electrode aggregometry - Wikipedia [en.wikipedia.org]
- 13. diagnostics.roche.com [diagnostics.roche.com]
- 14. ABCB1 C3435T Polymorphism and Response to Clopidogrel Treatment in Coronary Artery Disease (CAD) Patients: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association of ABCB1 Gene Polymorphisms and Clopidogrel Responsiveness in Iranian Patients undergoing Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | MicroRNA Biomarkers for Infectious Diseases: From Basic Research to Biosensing [frontiersin.org]
- 17. MicroRNA Biomarkers for Infectious Diseases: From Basic Research to Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. miRNAs as Biomarkers in Disease: Latest Findings Regarding Their Role in Diagnosis and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. antiplagiarism2014blog.wordpress.com [antiplagiarism2014blog.wordpress.com]
- 20. researchgate.net [researchgate.net]
- 21. The Influence of C3435T Polymorphism of the ABCB1 Gene on Genetic Susceptibility to Depression and Treatment Response in Polish Population - Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of circulating microRNA biomarkers in plasma and serum using quantitative reverse transcription-PCR (qRT-PCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitation of MicroRNAs by Real-Time RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 25. RT-rtPCR quantification of circulating microRNAs in plasma and serum samples from healthy domestic cats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinPGx [clinpgx.org]
Lack of Cross-Reactivity Data for Clopidogrel Metabolites in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clopidogrel, a cornerstone of antiplatelet therapy, undergoes extensive metabolism, resulting in both an active thiol metabolite responsible for its therapeutic effect and a major, inactive carboxylic acid metabolite. While numerous methods exist to monitor clopidogrel's pharmacodynamic effects and quantify its metabolites, a comprehensive review of publicly available scientific literature reveals a significant gap in data regarding the cross-reactivity of its metabolites in immunoassays. The prevailing analytical method for pharmacokinetic studies of clopidogrel and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high specificity, which obviates the need for traditional cross-reactivity assessments common to immunoassays.
This guide will delve into the metabolic pathway of clopidogrel, outline the principles of immunoassay cross-reactivity, and present the current landscape of analytical methodologies for clopidogrel and its metabolites. While specific quantitative cross-reactivity data from immunoassays is not available in the literature, this guide will provide a framework for understanding the importance of such data and the experimental protocols that would be necessary for its generation.
Clopidogrel Metabolic Pathway
Clopidogrel is a prodrug that requires hepatic bioactivation to exert its antiplatelet effect. Approximately 85% of an oral dose is rapidly hydrolyzed by esterases to its inactive carboxylic acid metabolite (SR26334). The remaining 15% is metabolized by cytochrome P450 (CYP) enzymes in a two-step process to form the active thiol metabolite (R-130964), which irreversibly inhibits the P2Y12 receptor on platelets.
Caption: Metabolic pathway of clopidogrel.
Immunoassay Cross-Reactivity: Principles and Importance
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the target antigen. In the context of a clopidogrel immunoassay, this would mean the antibody intended to detect clopidogrel might also bind to its active or inactive metabolites. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the target antigen.
Comparative Analysis of Analytical Methods
The table below compares the predominant analytical methodology for clopidogrel metabolite quantification with the principles of immunoassays.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (e.g., ELISA) |
| Principle | Separation based on physicochemical properties followed by mass-to-charge ratio detection. | Antigen-antibody binding. |
| Specificity | Very high; can distinguish between structurally similar molecules. | Variable; dependent on antibody specificity. |
| Cross-Reactivity Data | Not typically reported as cross-reactivity is minimal to non-existent. | Essential for assay validation; expressed as a percentage. |
| Application to Clopidogrel | The "gold standard" and most widely used method for pharmacokinetic studies of clopidogrel and its metabolites. | No commercially available or extensively documented research-use immunoassays for clopidogrel or its metabolites with published cross-reactivity data. |
Experimental Protocols for Assessing Immunoassay Cross-Reactivity
Should an immunoassay for clopidogrel be developed, the following experimental protocol would be essential for determining the cross-reactivity of its metabolites.
Objective: To determine the percentage cross-reactivity of clopidogrel metabolites (active thiol metabolite and inactive carboxylic acid metabolite) in a competitive ELISA designed for clopidogrel.
Methodology: Competitive ELISA
A competitive ELISA is a common format for small molecule detection. In this setup, a known amount of enzyme-labeled clopidogrel competes with the unlabeled clopidogrel in the sample for a limited number of antibody binding sites.
-
Workflow Diagram:
Caption: Workflow for a competitive ELISA.
Protocol Steps:
-
Standard Curve Generation: A standard curve is generated using known concentrations of clopidogrel. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined.
-
Metabolite Testing: The same procedure is repeated for each metabolite (the active thiol metabolite and the inactive carboxylic acid metabolite) to determine their respective IC50 values.
-
Cross-Reactivity Calculation: The percentage cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Clopidogrel / IC50 of Metabolite) x 100
Conclusion
The development and validation of immunoassays for small molecules like clopidogrel require a thorough assessment of specificity, with cross-reactivity being a critical parameter. However, the scientific literature to date does not provide quantitative cross-reactivity data for clopidogrel metabolites in such assays. This is largely due to the prevalence and superiority of LC-MS/MS for the pharmacokinetic analysis of clopidogrel and its metabolites, which offers a high degree of specificity and does not necessitate the same type of cross-reactivity evaluation. For researchers and drug development professionals, it is crucial to recognize this data gap and to understand that for reliable and specific quantification of clopidogrel and its individual metabolites, LC-MS/MS remains the analytical method of choice. Any future development of an immunoassay for clopidogrel would need to be accompanied by rigorous validation, including a comprehensive assessment of cross-reactivity with all its major metabolites.
A Head-to-Head Comparison: Optical vs. Impedance Aggregometry for Monitoring Clopidogrel Response
For researchers, scientists, and drug development professionals, the accurate assessment of antiplatelet therapies is paramount. Clopidogrel, a cornerstone in the prevention of thrombotic events, exhibits significant inter-individual variability in its effectiveness. This guide provides an objective comparison of two prominent methods for monitoring Clopidogrel's efficacy: Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA), also known as impedance aggregometry.
Clopidogrel is a prodrug that, once metabolized into its active form, irreversibly inhibits the P2Y12 receptor on platelets, a key step in adenosine diphosphate (ADP)-induced platelet aggregation.[1][2][3] Inadequate inhibition, or "high on-treatment platelet reactivity," is associated with an increased risk of adverse cardiovascular events.[4] Therefore, reliable monitoring of platelet function is crucial. LTA has long been considered the "gold standard" for this purpose; however, MEA has emerged as a faster and more standardized alternative.[5][6][7][8][9] This guide will delve into the principles, protocols, and comparative performance of these two techniques, supported by experimental data.
Principles of Detection
Light Transmission Aggregometry (LTA) operates on the principle of measuring changes in light transmission through a suspension of platelet-rich plasma (PRP). Initially, the PRP is turbid. Upon the addition of an agonist like ADP, platelets aggregate, causing the plasma to become clearer and allowing more light to pass through to a photocell. The extent of this change in light transmission is proportional to the degree of platelet aggregation.
Multiple Electrode Aggregometry (MEA) , a form of impedance aggregometry, measures the change in electrical impedance between two sets of electrodes immersed in a whole blood sample. When platelets are activated by an agonist, they adhere to and coat the electrodes, impeding the electrical current. The magnitude of this impedance change is recorded as a measure of platelet aggregation.[10][11]
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. Below are representative protocols for assessing Clopidogrel's effect using LTA and MEA.
Light Transmission Aggregometry (LTA) Protocol
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10^9/L) using PPP.
-
Baseline Calibration: Use PPP to set 100% light transmission and PRP to set 0% light transmission in the aggregometer.
-
Aggregation Assay:
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.
Multiple Electrode Aggregometry (MEA) Protocol
-
Blood Collection: Draw whole blood into tubes containing a direct thrombin inhibitor such as hirudin.
-
Sample Preparation: Dilute the whole blood sample 1:2 with 0.9% NaCl solution.
-
Incubation: Incubate the diluted blood sample in the test cuvette at 37°C for 3 minutes.
-
Aggregation Assay:
-
Add ADP (commonly 6.5 µM) to the cuvette to initiate aggregation.
-
The instrument records the change in impedance over a set time (e.g., 6 minutes).
-
-
Data Analysis: Results are typically expressed in aggregation units (AU) or as the area under the curve (AUC).
Quantitative Data Comparison
The following tables summarize key performance metrics from studies directly comparing LTA and MEA for monitoring Clopidogrel therapy.
| Performance Metric | Light Transmission Aggregometry (LTA) | Multiple Electrode Aggregometry (MEA) | Source(s) |
| Sample Type | Platelet-Rich Plasma (PRP) | Whole Blood | [5][10] |
| Turnaround Time | Longer (requires sample processing) | Faster (minimal sample preparation) | [7][9] |
| Standardization | Less standardized | More standardized | [7][9] |
| Agonist (ADP) Concentration | Commonly 5 µM or 10 µM | Commonly 6.5 µM | [12][13] |
| Study | Patient Cohort | Correlation (LTA vs. MEA) | Key Findings |
| Sibbing et al. (2008) | 149 patients post-clopidogrel | Spearman's r = 0.71 (p < 0.0001) | MEA results correlate well with LTA for assessing ADP-induced platelet aggregation after clopidogrel administration.[7][9] |
| Paniccia et al. (2015) | 84 patients on clopidogrel | Positive significant correlation (p=0.003) when using ADP + PGE1. No significant correlation with ADP alone. | The addition of PGE1 improves the correlation between the two methods for detecting clopidogrel low-responders.[14] |
| Dyszkiewicz-Korpanty et al. (2007) | 17 healthy subjects on clopidogrel | ADP-induced platelet aggregation was significantly more inhibited when assessed by MEA (71 +/- 34%) compared to LTA (34.2 +/- 23%). | Whole blood aggregometry appears to be more sensitive in detecting the clopidogrel effect.[5][8][15] |
Visualizing the Comparison: Workflows and Pathways
To further elucidate the differences and underlying mechanisms, the following diagrams have been generated using Graphviz.
References
- 1. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrical impedance vs. light transmission aggregometry: Testing platelet reactivity to antiplatelet drugs using the MICELI POC impedance aggregometer as compared to a commercial predecessor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of multiple electrode aggregometry with lumi-aggregometry for the diagnosis of patients with mild bleeding disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clopidogrel - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. Největší informační zdroj pro lékaře - proLékaře.cz | proLékaře.cz [prolekare.cz]
- 13. thieme-connect.com [thieme-connect.com]
- 14. DSpace [digital.library.adelaide.edu.au]
- 15. drugs.com [drugs.com]
A Head-to-Head Comparison of Clopidogrel Delivery Systems: An Objective Guide for Researchers
For drug development professionals and researchers, the selection of an optimal drug delivery system is paramount to achieving desired therapeutic outcomes. This guide provides a comprehensive, data-driven comparison of various Clopidogrel delivery systems, focusing on oral formulations, advanced nanoparticle-based systems, and transdermal patches. The following sections detail the performance of these systems, supported by experimental data, and outline the methodologies used in these key studies.
Clopidogrel, a cornerstone antiplatelet therapy, presents formulation challenges due to its poor water solubility and significant first-pass metabolism, which results in a low oral bioavailability of approximately 50%.[1][2][3][4][5][6] To overcome these limitations, various drug delivery strategies have been developed, ranging from conventional tablets to innovative nanoformulations and transdermal systems. This guide will delve into the comparative efficacy of these approaches.
Performance Comparison of Clopidogrel Delivery Systems
The efficacy of different Clopidogrel delivery systems can be evaluated based on key pharmacokinetic and pharmacodynamic parameters. The following tables summarize quantitative data from various experimental studies, offering a clear comparison of their performance.
Table 1: Pharmacokinetic Parameters of Oral Clopidogrel Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Bioequivalence to Reference | Study Population | Reference |
| Test (Generic) | 4185.67 ± 877.7 | 1.1 | 6119.84 | Bioequivalent for extent of absorption, not for rate | 6 Healthy Male Volunteers | |
| Reference (Plavix®) | 3913.17 ± 621.29 | 0.997 | 5585.81 | - | 6 Healthy Male Volunteers | |
| Test (Generic) | - | - | - | Point estimates for AUC0-last, AUC0-∞, and Cmax were 104.122%, 104.184%, and 109.091% respectively, within bioequivalence limits. | 38 Healthy Volunteers | [7] |
| Reference (Plavix®) | - | - | - | - | 38 Healthy Volunteers | [7] |
| Fixed-Dose Combination (Clopidogrel/Aspirin) | - | 0.67 | - | GMRs (90% CI) for Cmax and AUClast were 1.08 (0.95, 1.23) and 0.93 (0.84, 1.03) respectively, indicating bioequivalence. | 53 Healthy Subjects | [8] |
| Co-administration (Clopidogrel + Aspirin) | - | - | - | - | 53 Healthy Subjects | [8] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; GMR: Geometric Mean Ratio.
Table 2: In Vitro Performance of Nanoparticle-Based Clopidogrel Delivery Systems
| Formulation Type | Key Stabilizer(s) | Particle Size (nm) | Entrapment Efficiency (%) | Cumulative Drug Release (%) | Time to Max Release | Reference |
| Nanosuspension (NS5) | Not Specified | 152.6 | 78.12 - 92.26 | 95.65 | 60 mins | [9] |
| Nanoparticles (F13) | PVPK-30 and PVA | 250 | 83 - 97 | 100 | 10 mins | [9][10] |
| Capsule-loaded Nanoparticles (CF62) | Ethylcellulose, HPMC 4KM | 287.6 | 70 | 99.57 | 12 hrs | [11] |
| Nanosuspension (FF3) | Pluronic F127 | 478.1 | Not Specified | 98.37 (in 0.1 N HCl) | Not Specified | [2][12] |
| Ethosomes | Phospholipids, Ethanol | 112.87 ± 1.90 | 71.48 ± 4.23 | 57.39 | 72 hrs | [13] |
Table 3: Performance of Transdermal Clopidogrel Delivery Systems
| Formulation ID | Polymer(s) | Drug Content (%) | Cumulative Drug Release (%) (Time) | Steady State Flux (μg/cm²/hr) | Reference |
| F2 | HPMC and PVP | Not Specified | 90.06 (24 hrs) | Not Specified | [4] |
| F5 | HPMC and Ethyl cellulose | Not Specified | 78.24 (24 hrs) | Not Specified | [4] |
| F5 | Eudragit L-100 and HPMC K4M | 98.78 | 75.91 (Not Specified) | 2.922 (over 12 hrs) | [14] |
| F6 | SCMC and Tragacanth | Not Specified | 98.6 (24 hrs) | Not Specified | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental processes is crucial for a deeper understanding of the research. The following diagrams, created using the DOT language, illustrate the key signaling pathway of Clopidogrel and a typical experimental workflow for evaluating its delivery systems.
Caption: Clopidogrel's mechanism of action from oral administration to platelet inhibition.
Caption: A generalized experimental workflow for the evaluation of Clopidogrel delivery systems.
Experimental Protocols
A detailed understanding of the methodologies employed is essential for the critical evaluation of the presented data. Below are the protocols for key experiments cited in the comparison.
Pharmacokinetic Studies and Bioequivalence Assessment
Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC) of different Clopidogrel formulations.
Protocol:
-
Study Design: A randomized, open-label, two-period, two-treatment, two-sequence crossover study is commonly employed.[8] A washout period of at least one week is maintained between the two periods.
-
Subjects: Healthy human volunteers, typically male, are recruited after a thorough health screening.[8]
-
Drug Administration: Subjects receive a single oral dose of the test and reference formulations after an overnight fast.[7][8]
-
Blood Sampling: Venous blood samples are collected in heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.33, 0.66, 1, 1.33, 1.66, 2, 2.5, and 3 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Bioanalysis: Plasma concentrations of Clopidogrel's main inactive carboxylic acid metabolite are determined using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.[7]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time data.
-
Statistical Analysis: Bioequivalence is assessed if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the predetermined range of 80-125%.[7]
In Vitro Drug Release Studies for Transdermal Patches
Objective: To evaluate the rate and extent of Clopidogrel release from a transdermal patch.
Protocol:
-
Apparatus: A modified Franz diffusion cell is used for the study.[4][6]
-
Membrane: A dialysis membrane is mounted between the donor and receptor compartments of the diffusion cell.[13]
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintained at 37 ± 0.5°C with constant stirring.
-
Sample Application: The transdermal patch is placed on the diffusion membrane in the donor compartment.
-
Sampling: Aliquots of the receptor medium are withdrawn at regular intervals and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of Clopidogrel in the collected samples is determined by UV-Visible spectrophotometry or HPLC.
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against time to determine the release profile.
Platelet Aggregation Assays
Objective: To assess the pharmacodynamic effect of Clopidogrel by measuring the inhibition of platelet aggregation.
Protocol:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., citrate).
-
Platelet-Rich Plasma (PRP) Preparation: For light transmission aggregometry (LTA), PRP is obtained by centrifuging the whole blood at a low speed.
-
Agonist: Adenosine diphosphate (ADP) is used as an agonist to induce platelet aggregation.[15][16]
-
Measurement:
-
Light Transmission Aggregometry (LTA): The change in light transmission through the PRP sample is measured after the addition of ADP. This is considered the gold standard for platelet function testing.[17]
-
Whole-Blood Aggregometry: Measures the change in electrical impedance as platelets aggregate on electrodes.[18]
-
VerifyNow P2Y12 Assay: A point-of-care cartridge-based assay that measures ADP-induced aggregation.[15][16]
-
Platelet Function Analyzer (PFA-100): Simulates high-shear stress conditions to assess platelet adhesion and aggregation.[15][16][19]
-
-
Data Analysis: The extent of platelet aggregation is quantified and compared before and after Clopidogrel administration to determine the percentage of inhibition.[17]
Concluding Remarks
The development of novel Clopidogrel delivery systems is driven by the need to enhance its bioavailability and provide more consistent antiplatelet effects. Nanoparticle-based formulations have demonstrated significant improvements in dissolution rates and, in some cases, have achieved complete drug release in a fraction of the time compared to conventional tablets. Transdermal patches offer the potential for sustained drug delivery, which could improve patient compliance and provide a more stable therapeutic window.
While conventional oral tablets remain the standard of care, the data presented in this guide suggest that advanced delivery systems hold considerable promise. For researchers and drug development professionals, the choice of a delivery system will depend on the specific therapeutic goals, patient population, and desired pharmacokinetic profile. The experimental protocols detailed herein provide a foundation for the standardized evaluation and comparison of current and future Clopidogrel formulations. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of these diverse delivery platforms in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Formulation and Evaluation of Transdermal Drug Delivery System of Clopidogrel Bisulfate | Semantic Scholar [semanticscholar.org]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. DESIGN, DEVELOPMENT AND CHARACTERIZATION OF CLOPIDOGREL BISULFATE TRANSDERMAL DRUG DELIVERY SYSTEM | Semantic Scholar [semanticscholar.org]
- 7. Comparative fasting bioavailability of two clopidogrel formulations in healthy Mediterranean volunteers: an in vitro–in vivo correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and relative bioavailability of fixed-dose combination of clopidogrel and aspirin versus coadministration of individual formulations in healthy Korean men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FORMULATION AND EVALUATION OF CLOPIDOGREL TABLET INCORPORATING DRUG NANOPARTICLES | Semantic Scholar [semanticscholar.org]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. rjptonline.org [rjptonline.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Comparison of four tests to assess inhibition of platelet function by clopidogrel in stable coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
Verifying CYP2C19 Genotype Correlation with Platelet Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used to verify the correlation between an individual's CYP2C19 genotype and their platelet reactivity in response to P2Y12 inhibitor antiplatelet drugs, primarily clopidogrel. The data presented is compiled from numerous studies to assist in the design and interpretation of pharmacogenomic and clinical research.
Introduction
Clopidogrel is a prodrug that requires metabolic activation by the hepatic cytochrome P450 (CYP) enzyme, CYP2C19, to exert its antiplatelet effect.[1][2] Genetic variations in the CYP2C19 gene can significantly alter enzyme activity, leading to variable patient responses to clopidogrel therapy. Individuals with certain genetic variants may experience diminished platelet inhibition, increasing their risk for major adverse cardiovascular events (MACE), such as myocardial infarction and stroke.[3][4][5] This guide outlines the experimental approaches to identify a patient's CYP2C19 genotype and to measure on-treatment platelet reactivity, providing a framework for research and clinical validation of genotype-phenotype correlations.
The Clopidogrel Activation Pathway and P2Y12 Inhibition
Clopidogrel's mechanism of action involves a two-step oxidative process, primarily mediated by CYP2C19, to form its active metabolite.[2] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, blocking adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[6] Genetic polymorphisms in CYP2C19 can lead to the production of an enzyme with reduced or increased function, thereby affecting the concentration of the active metabolite and the degree of platelet inhibition.
Figure 1: Clopidogrel metabolic activation and P2Y12 receptor inhibition pathway.
CYP2C19 Genotype and Metabolizer Phenotypes
The CYP2C19 gene is highly polymorphic, with various alleles resulting in different levels of enzyme activity. These alleles are categorized as normal function, loss-of-function (LoF), or gain-of-function. An individual's diplotype (the combination of two alleles) determines their predicted metabolizer phenotype.
| Phenotype | Genotype Examples | Implication for Clopidogrel Metabolism |
| Ultrarapid Metabolizer | 17/17 | Increased enzyme activity, potentially leading to enhanced platelet inhibition and increased bleeding risk.[3][7] |
| Rapid Metabolizer | 1/17 | Increased enzyme activity. |
| Normal Metabolizer | 1/1 | Normal enzyme activity and expected clopidogrel response.[7] |
| Intermediate Metabolizer | 1/2, 1/3, 2/17 | Reduced enzyme activity, leading to diminished platelet inhibition and increased risk of MACE.[1][2] |
| Poor Metabolizer | 2/2, 2/3, 3/3 | Significantly reduced enzyme activity, resulting in poor clopidogrel response and a high risk of therapeutic failure.[1][2][8] |
Experimental Protocols
CYP2C19 Genotyping
A crucial first step is to determine the patient's CYP2C19 genotype. Real-time polymerase chain reaction (PCR) with allele-specific probes is a commonly used and reliable method.
Figure 2: Experimental workflow for CYP2C19 genotyping using real-time PCR.
Methodology: TaqMan® Real-Time PCR Assay
-
Sample Collection and DNA Extraction:
-
Collect whole blood in an EDTA (lavender-top) tube.
-
Extract genomic DNA using a commercially available kit following the manufacturer's instructions.
-
-
PCR Reaction Setup:
-
Real-Time PCR Amplification and Detection:
-
Perform the PCR reaction in a real-time PCR instrument.
-
Typical cycling conditions include an initial denaturation step, followed by multiple cycles of denaturation and annealing/extension.[5]
-
During amplification, the fluorescent signal from the probes is measured in real-time.
-
-
Genotype Analysis:
-
The instrument's software analyzes the fluorescence data to generate an allelic discrimination plot, which clusters samples by genotype (e.g., homozygous for allele 1, homozygous for allele 2, or heterozygous).
-
Platelet Reactivity Testing
Several methods are available to assess on-treatment platelet reactivity. These tests measure the degree of platelet aggregation or the activity of the P2Y12 signaling pathway in response to ADP.
a) Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for platelet function testing.[10]
Methodology:
-
Sample Preparation:
-
Assay Procedure:
-
Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).[1][11]
-
Place a cuvette with PRP in the aggregometer at 37°C with a stir bar.
-
Add an agonist, typically ADP, to induce platelet aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.
-
-
Data Interpretation:
-
The maximum platelet aggregation is reported as a percentage. Lower percentages indicate a better response to clopidogrel.
-
b) VerifyNow® P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that measures P2Y12-mediated platelet aggregation.[6][12]
Methodology:
-
Sample Collection:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
-
Assay Principle:
-
Data Interpretation:
-
Higher PRU values indicate higher on-treatment platelet reactivity and a poorer response to clopidogrel. A PRU value >208 is often used as a cutoff for high on-treatment platelet reactivity (HTPR).[13]
-
c) Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP assay is a flow cytometry-based method that specifically assesses the P2Y12 receptor signaling pathway.[14]
Methodology:
-
Sample Preparation and Staining:
-
Flow Cytometry Analysis:
-
The fluorescence intensity of the stained platelets is measured by a flow cytometer.
-
-
Data Interpretation:
Comparative Data: Genotype and Platelet Reactivity
The following tables summarize the expected correlation between CYP2C19 genotype and platelet reactivity as measured by common assays.
| CYP2C19 Phenotype | Platelet Reactivity (VerifyNow PRU) | Platelet Aggregation (LTA with ADP) | VASP Platelet Reactivity Index (PRI) |
| Normal Metabolizer | Lower | Lower | Higher |
| Intermediate Metabolizer | Intermediate | Intermediate | Intermediate |
| Poor Metabolizer | Higher | Higher | Lower |
Quantitative Comparison of Platelet Reactivity Across CYP2C19 Genotypes
| Study/Parameter | Normal Metabolizers | Intermediate Metabolizers | Poor Metabolizers |
| VerifyNow P2Y12 (PRU) | 163.6[19] | 225.6[19] | >230[20] |
| LTA (ADP-induced) | 48.9%[21] | 71.8%[21] | Significantly higher than normal metabolizers[3] |
| VASP PRI (%) | 57.5%[19] | 70.0%[19] | Significantly lower than normal metabolizers[20] |
Note: The values presented are illustrative and can vary between studies and patient populations.
Comparison of Antiplatelet Agents by CYP2C19 Genotype
For patients identified as intermediate or poor metabolizers of clopidogrel, alternative P2Y12 inhibitors such as prasugrel and ticagrelor are often recommended. These agents are not primarily metabolized by CYP2C19 to the same extent as clopidogrel.[22]
| Feature | Clopidogrel | Prasugrel | Ticagrelor |
| Metabolism | Prodrug, highly dependent on CYP2C19 | Prodrug, less dependent on CYP2C19 | Direct-acting, not a prodrug |
| Efficacy in IM/PM | Reduced | Generally effective | Generally effective[4][23] |
| Risk of Bleeding | Lower | Higher | Higher |
A meta-analysis has shown that in patients with at least one CYP2C19 loss-of-function allele, treatment with ticagrelor or prasugrel is associated with a lower risk of MACE compared to clopidogrel.[23]
Conclusion
The correlation between CYP2C19 genotype and platelet reactivity is well-established, with significant implications for the efficacy of clopidogrel therapy. Genotyping for CYP2C19 variants, in conjunction with platelet function testing, provides a powerful tool for personalized antiplatelet therapy. For individuals identified as intermediate or poor metabolizers, alternative antiplatelet agents that are less dependent on CYP2C19 metabolism should be considered to optimize clinical outcomes. This guide provides a foundational understanding of the methodologies involved and the expected outcomes, serving as a valuable resource for researchers and clinicians in the field of pharmacogenomics and cardiovascular medicine.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. Clopidogrel Versus Ticagrelor or Prasugrel After Primary Percutaneous Coronary Intervention According to CYP2C19 Genotype: A POPular Genetics Subanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Impact of Cytochrome 2C19 Allelic Variants on Three Different Platelet Function Tests in Clopidogrel-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between clopidogrel and ticagrelor in CYP2C19 loss-of-function alleles coronary artery disease and stroke patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 7. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 8. researchgate.net [researchgate.net]
- 9. Feasibility and implementation of CYP2C19 genotyping in patients using antiplatelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Table 39, Key findings of studies with phenotypic test–based selection of patients and intermediate outcomes - Testing of CYP2C19 Variants and Platelet Reactivity for Guiding Antiplatelet Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 15. biocytex.fr [biocytex.fr]
- 16. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fritsmafactor.com [fritsmafactor.com]
- 18. High On-Treatment Platelet Reactivity in Patients Undergoing Complex Percutaneous Coronary Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Meta-Analysis of Cytochrome P450 2C19 Polymorphism and Risk of Adverse Clinical Outcomes Among Coronary Artery Disease Patients of Different Ethnic Groups Treated With Clopidogrel | Thoracic Key [thoracickey.com]
- 20. Effect of high-dose clopidogrel according to CYP2C19*2 genotype in patients undergoing percutaneous coronary intervention- a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Prasugrel Versus Ticagrelor in Patients With CYP2C19 Loss-of-Function Genotypes: Results of a Randomized Pharmacodynamic Study in a Feasibility Investigation of Rapid Genetic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating P2Y12 Receptor Antagonism: A Comparative Guide to Binding Assays for Clopidogrel and its Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of P2Y12 receptor antagonism is paramount in the development and evaluation of antiplatelet therapies. This guide provides a comprehensive comparison of key assays used to validate the binding and functional inhibition of the P2Y12 receptor by Clopidogrel and its alternatives, supported by experimental data and detailed protocols.
The P2Y12 receptor, a crucial mediator of platelet activation and aggregation, is the primary target of thienopyridine drugs like Clopidogrel. Clopidogrel is a prodrug that requires hepatic metabolism to its active metabolite to irreversibly inhibit the P2Y12 receptor.[1][2] Validating the efficacy of Clopidogrel and comparing it to other P2Y12 antagonists, such as Prasugrel and Ticagrelor, necessitates robust and reliable assay methodologies. This guide delves into the specifics of radioligand binding assays and functional platelet assays, offering a comparative analysis to aid in experimental design and data interpretation.
Comparative Analysis of P2Y12 Antagonist Binding Affinity
The cornerstone of validating a P2Y12 receptor antagonist is to determine its binding affinity for the receptor. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher affinity. The following table summarizes the reported binding affinities of the active metabolites of Clopidogrel, Prasugrel, and Ticagrelor.
| P2Y12 Antagonist (Active Metabolite) | IC50 (µM) | Assay Method | Reference |
| Clopidogrel | 0.313 ± 0.12 | ADP-induced washed-platelet aggregation | [3] |
| Prasugrel | Not directly reported in comparative studies | Not applicable | |
| Ticagrelor | 0.005 ± 0.004 | ADP-induced washed-platelet aggregation | [3] |
Note: Direct comparative studies of the binding affinities (Ki or IC50) of the active metabolites of all three drugs under identical experimental conditions are limited in the publicly available literature. The provided data is from a study comparing Ticagrelor to a compound indistinguishable from the active metabolite of Prasugrel.
Functional Platelet Assays: A Head-to-Head Comparison
Beyond direct binding assays, several functional assays are employed to measure the downstream effects of P2Y12 inhibition on platelet aggregation. These assays are critical for assessing the in vitro and ex vivo efficacy of antiplatelet agents.
| Assay | Principle | Advantages | Disadvantages |
| Light Transmission Aggregometry (LTA) | Measures the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist (e.g., ADP). | Considered the "gold standard" for platelet aggregation studies. | Labor-intensive, requires specialized equipment, and is subject to pre-analytical variability.[4][5] |
| VerifyNow P2Y12 Assay | A point-of-care, whole-blood assay that measures platelet-induced aggregation based on light transmittance changes in response to ADP and prostaglandin E1. | Rapid, easy to use, and requires minimal sample processing.[6][7] | May be less sensitive at very high or very low levels of platelet inhibition.[8] |
| VASP Phosphorylation Assay | A flow cytometry-based assay that measures the phosphorylation status of the vasodilator-stimulated phosphoprotein (VASP), a downstream marker of P2Y12 receptor signaling. | Highly specific for the P2Y12 pathway.[6][9] | Requires a flow cytometer and specialized reagents.[10] |
Performance Comparison of Functional Assays
| Comparison | Correlation Coefficient (r) / Agreement | Reference |
| VerifyNow P2Y12 vs. Light Transmission Aggregometry (LTA) | r ≈ 0.7 | [8] |
| VerifyNow P2Y12 vs. VASP Phosphorylation Assay | Good correlation | [6] |
| VASP Phosphorylation Assay vs. Light Transmission Aggregometry (LTA) | Discordance sometimes seen | [6] |
Experimental Protocols
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G-protein coupled receptor (GPCR). Its activation by adenosine diphosphate (ADP) initiates a signaling cascade that ultimately leads to platelet aggregation.
Caption: P2Y12 receptor signaling pathway leading to platelet aggregation.
Radioligand Binding Assay for P2Y12 Receptor
This protocol outlines the key steps for a competitive radioligand binding assay to determine the affinity of a test compound for the P2Y12 receptor.
Caption: Workflow for a P2Y12 receptor radioligand binding assay.
Detailed Protocol:
-
Preparation of Washed Human Platelets:
-
Collect whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).
-
Add a prostaglandin (e.g., PGE1) to the PRP to prevent platelet activation.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and wash by centrifugation.
-
Finally, resuspend the washed platelets in the assay buffer to a specific concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the washed platelet suspension.
-
Add a fixed concentration of the radioligand (e.g., [³³P]2MeS-ADP).
-
Add varying concentrations of the unlabeled competitor (e.g., the active metabolite of Clopidogrel).
-
Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled P2Y12 antagonist.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the platelet-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Light Transmission Aggregometry (LTA)
-
Sample Preparation:
-
Assay Procedure:
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Place a cuvette with PRP in the aggregometer and add a stir bar.
-
Add a P2Y12 agonist, typically ADP (e.g., 5 or 20 µM), to induce aggregation.[4]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The effect of a P2Y12 inhibitor is measured by the reduction in the maximum aggregation compared to a control sample.
-
VASP Phosphorylation Assay
-
Sample Preparation:
-
Collect whole blood into 3.2% sodium citrate tubes.
-
-
Assay Procedure (using a commercial kit, e.g., PLT VASP/P2Y12):
-
Incubate whole blood samples with prostaglandin E1 (PGE1) alone or with PGE1 plus ADP for 10 minutes at room temperature.[12]
-
Fix the platelets with a fixative solution.
-
Permeabilize the platelets to allow antibody access to the intracellular VASP protein.
-
Add a fluorescently labeled primary antibody specific for phosphorylated VASP.
-
Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of the platelet population.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the MFI of the PGE1-treated and the PGE1+ADP-treated samples. A higher PRI indicates greater P2Y12 inhibition.
-
Comparison of P2Y12 Antagonists
Clopidogrel, Prasugrel, and Ticagrelor are all potent P2Y12 inhibitors, but they differ in their pharmacological properties.
Caption: Comparison of the mechanism of action of different P2Y12 antagonists.
This guide provides a framework for understanding and implementing key assays for the validation of P2Y12 receptor binding and inhibition. The choice of assay will depend on the specific research question, available resources, and the desired level of detail. For definitive characterization of novel compounds, a combination of direct binding assays and functional platelet assays is recommended.
References
- 1. Comparative Review of Oral P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2y(12), a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the interpretation of light transmission aggregometry for evaluation of platelet aggregation inhibition by clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VerifyNow and VASP phosphorylation assays give similar results for patients receiving clopidogrel, but they do not always correlate with platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of VerifyNow-P2Y12 test and Flow Cytometry for monitoring individual platelet response to clopidogrel. What is the cut-off value for identifying patients who are low responders to clopidogrel therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the VerifyNow P2Y12 point-of-care device and light transmission aggregometry to monitor platelet function with prasugrel and clopidogrel: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 10. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. biocytex.fr [biocytex.fr]
A Comparative Guide to the Reproducibility of Thromboelastography for Clopidogrel Monitoring
The variability in patient response to clopidogrel, a critical antiplatelet medication, has underscored the need for reliable platelet function testing.[1][2] High on-treatment platelet reactivity in patients receiving clopidogrel is associated with an increased risk of major adverse cardiovascular events, including stent thrombosis.[1] Thromboelastography (TEG) is one of several methods available to assess the pharmacodynamic effects of clopidogrel by measuring the inhibition of ADP-induced platelet aggregation.[1][3][4] This guide provides an objective comparison of TEG's reproducibility and performance against other common platelet function tests, supported by experimental data for researchers, scientists, and drug development professionals.
Clopidogrel's Mechanism of Action on the P2Y12 Pathway
Clopidogrel is a prodrug that is converted into its active metabolite, which then selectively and irreversibly blocks the P2Y12 receptor on the platelet surface.[1] This blockade prevents ADP from binding to the receptor, thereby inhibiting the activation of the glycoprotein IIb/IIIa complex and ultimately reducing platelet aggregation.[5]
Experimental Protocols
Thromboelastography (TEG®) PlateletMapping™ Assay
The TEG PlateletMapping™ assay quantifies platelet inhibition by measuring clot strength.[3][6] It uses whole blood to assess the contribution of platelets to clot formation in four parallel channels:
-
Kaolin-activated (MAThrombin): Measures the maximum clot strength generated by all components, representing the maximum possible clot strength.[3][6]
-
Fibrin (MAFibrin): Measures clot strength from fibrin alone, after platelets have been inhibited.[3][7]
-
Activator F + Arachidonic Acid (MAAA): Assesses the aspirin-sensitive pathway.[3][6]
-
Activator F + ADP (MAADP): Measures clot strength mediated by the P2Y12 receptor, which is targeted by clopidogrel.[3][4][6]
The percentage of ADP-induced platelet inhibition is calculated using the maximum amplitude (MA) from these channels.[7]
Methodology:
-
Sample: Whole blood collected in heparin or citrate tubes.[7][8]
-
Procedure: For the ADP channel, 360 µL of heparinized whole blood is added to a TEG cup containing Activator F reagent and ADP reagent (final concentration 2 µM).[7] A separate channel measures the fibrin contribution using Activator F alone.[7] Another channel with kaolin determines the maximum clot amplitude (MAThrombin).[6][7]
-
Calculation: The software calculates the percentage of inhibition based on the reduction in clot strength in the ADP channel relative to the clot strength generated by thrombin and fibrin alone.[7]
-
% Inhibition = ([MA_ADP – MA_Fibrin] / [MA_Thrombin – MA_Fibrin]) x 100, and this value is subtracted from 100.[7]
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. diagnostics.roche.com [diagnostics.roche.com]
- 3. Mapping the antiplatelet effects of clopidogrel and aspirin by modified thromboelastography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 6. Use of a Thrombelastograph Platelet Mapping Assay for Diagnosis of Clopidogrel Resistance: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of clopidogrel impact on canine platelet function using flow cytometry and thromboelastography platelet mapping [frontiersin.org]
- 8. novanthealth.org [novanthealth.org]
Safety Operating Guide
Proper Disposal of Clopidogrel Besylate in a Laboratory Setting
The following guide provides essential, step-by-step procedures for the safe and compliant disposal of clopidogrel besylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[3]
Step-by-Step Disposal Procedure
Step 1: Waste Identification and Segregation
Proper disposal begins with accurate waste identification. This compound waste may be generated in various forms, including:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipettes, gloves).
-
Solutions containing the compound.
-
Spill cleanup materials.
It is crucial to segregate this compound waste from non-hazardous laboratory trash to prevent cross-contamination and ensure proper handling.[4][5]
Step 2: Determine if the Waste is Hazardous
While clopidogrel itself is not always explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is toxic to aquatic life with long-lasting effects.[6][7] Therefore, it is best practice to manage it as a chemical waste.[8] Always consult your institution's Environmental Health and Safety (EHS) office to confirm its classification according to federal, state, and local regulations.[9]
Step 3: Containment and Labeling
-
Solid Waste: Collect solid this compound waste, including contaminated PPE and spill cleanup materials, in a suitable, sealed, and clearly labeled container.[3][6] The label should include the chemical name ("this compound"), the associated hazards, and the date of accumulation.[5]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, leak-proof container. Do not discharge this compound solutions into sewer systems or drains. [1][3] This practice is prohibited for hazardous pharmaceutical waste.[10]
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a puncture-resistant sharps container.[4][11]
Step 4: Arrange for Professional Disposal
The recommended methods for the final disposal of this compound require professional handling:
-
Licensed Chemical Destruction Plant: The material can be disposed of by removal to a licensed chemical destruction facility.[3]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[3] This should be performed by an approved and licensed waste management vendor.[9]
Contact your institution's EHS department to arrange for the pickup and disposal of the contained waste.[9] They will have established procedures with certified vendors.
Step 5: Disposal of Empty Containers
Containers that held this compound can be triple-rinsed with a suitable solvent (or its equivalent).[3] The rinsate should be collected and disposed of as chemical waste. After proper cleaning, the container can be offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if regulations permit.[3]
Regulatory Framework
The disposal of pharmaceutical waste in the United States is governed by several regulatory bodies. It is essential to be aware of these regulations to ensure compliance.
| Regulatory Body | Relevant Regulation/Guideline | Key Considerations for this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste from "cradle to grave."[12][13] Prohibits the sewering of hazardous pharmaceutical waste.[10] |
| State Regulations | State-Specific Environmental Laws | Many states have regulations that are more stringent than federal laws.[12] Always consult local guidelines. |
| DEA | Secure and Responsible Drug Disposal Act | While clopidogrel is not a controlled substance, these regulations provide a framework for the secure disposal of pharmaceuticals.[13] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not typically published in scientific literature. Disposal procedures are operational and logistical, guided by regulatory compliance from agencies like the EPA and institutional EHS offices, rather than experimental methodologies. The primary methods are performance-based, such as controlled incineration, carried out by specialized waste management facilities.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Disposal.
References
- 1. chemdmart.com [chemdmart.com]
- 2. sciegenpharm.com [sciegenpharm.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. clinicallab.com [clinicallab.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. www1.villanova.edu [www1.villanova.edu]
- 12. sdmedwaste.com [sdmedwaste.com]
- 13. rxdestroyer.com [rxdestroyer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Clopidogrel Besylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Clopidogrel besylate, a common antiplatelet agent. Adherence to these protocols is critical to minimize exposure risks and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is non-negotiable to prevent skin and eye contact, inhalation, and ingestion.[1][2][3][4][5][6]
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields, chemical goggles, or a face shield.[2][3][4][5][6] | Protects against dust particles and splashes. |
| Hand Protection | Chemically compatible, impervious gloves (e.g., nitrile).[1][3][4][5] | Prevents direct skin contact. Double gloving is recommended for corrosive materials.[4] |
| Body Protection | Laboratory coat, long-sleeved protective clothing, or coveralls of low permeability.[1][3][4][5] | Minimizes skin exposure to dust or spills. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or P2 filter) required when dusts are generated or in case of inadequate ventilation.[3][5] | Prevents inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of the research process.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Preparation and Handling:
-
In Case of a Spill:
First Aid Measures: Immediate Actions
In the event of exposure, prompt and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][4] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated packaging is essential to protect the environment and public health.
-
Chemical Waste:
-
Dispose of unwanted this compound by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
All waste should be placed in appropriately labeled, sealed containers.[2]
-
-
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
-
Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]
-
For unused or expired medications in a non-laboratory setting, the best method of disposal is through a drug take-back program.[8][9][10] If a take-back program is not available, the medication can be mixed with an undesirable substance like dirt or coffee grounds in a sealed container before being placed in the trash.[8][9][10]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. medline.com [medline.com]
- 4. sciegenpharm.com [sciegenpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fda.gov [fda.gov]
- 9. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









